molecular formula C5H11NO B1301034 D-Prolinol CAS No. 68832-13-3

D-Prolinol

Cat. No.: B1301034
CAS No.: 68832-13-3
M. Wt: 101.15 g/mol
InChI Key: HVVNJUAVDAZWCB-RXMQYKEDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

D-prolinol is the D-enantiomer of prolinol. Metabolite observed in cancer metabolism. It has a role as a human metabolite.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[(2R)-pyrrolidin-2-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO/c7-4-5-2-1-3-6-5/h5-7H,1-4H2/t5-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVVNJUAVDAZWCB-RXMQYKEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H](NC1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301020303
Record name L-(Pyrrolidin-1-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301020303
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

101.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

68832-13-3, 23356-96-9
Record name (-)-2-Pyrrolidinemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=68832-13-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Prolinol, (R)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068832133
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name L-(Pyrrolidin-1-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301020303
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name L-(pyrrolidin-1-yl)methanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.041.445
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name [(2R)-pyrrolidin-2-yl]methanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PROLINOL, (R)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H52Z235V6Y
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

D-Prolinol fundamental properties and characteristics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

D-Prolinol, the (R)-enantiomer of 2-pyrrolidinemethanol, is a chiral amino alcohol that serves as a versatile and indispensable building block in modern organic synthesis. Derived from the non-proteinogenic amino acid D-proline, its unique structural features, including a secondary amine within a rigid five-membered ring and a primary hydroxyl group, make it a highly effective chiral auxiliary, ligand, and catalyst. This technical guide provides an in-depth overview of the fundamental properties, synthesis, and key applications of this compound, with a focus on its role in asymmetric synthesis and drug development. Detailed experimental protocols, comprehensive data tables, and visual representations of synthetic and metabolic pathways are presented to support researchers in leveraging the full potential of this important chiral molecule.

Core Properties and Characteristics

This compound is a colorless to light yellow, clear liquid at room temperature. Its chiral nature and functional groups are central to its utility in stereoselective transformations.

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented in Table 1.

PropertyValueReference(s)
Molecular Formula C₅H₁₁NO[1][2]
Molecular Weight 101.15 g/mol [1]
Appearance Colorless to light yellow clear liquid[1][2]
Boiling Point 74-76 °C at 2 mmHg[2][3]
Density 1.025 - 1.036 g/mL at 20-25 °C[2][3]
Refractive Index (n²⁰/D) 1.4849[2]
Specific Optical Rotation ([α]²⁰/D) -29.0 to -33.0° (c=1, Toluene)
Purity >99.0% (GC)[1]
CAS Number 68832-13-3[2][3]
Synonyms (R)-(-)-2-(Hydroxymethyl)pyrrolidine, (R)-(-)-2-Pyrrolidinemethanol[1][2]
Spectroscopic Data

The following spectroscopic data, primarily based on its enantiomer L-Prolinol, are characteristic of the molecular structure of this compound.

¹H NMR (400 MHz, CDCl₃): The proton NMR spectrum of L-Prolinol shows characteristic shifts for the protons on the pyrrolidine (B122466) ring and the hydroxymethyl group. Key signals are observed at approximately δ 3.94 (m, 1H), 3.56 (dd, 1H), 3.38 (dd, 1H), 3.21 (m, 1H), 2.93 (m, 1H), 2.86 (m, 1H), and 1.81-1.73 (m, 4H).[4]

¹³C NMR: The carbon NMR spectrum of L-Prolinol displays five distinct signals corresponding to the five carbon atoms in the molecule.[3]

Mass Spectrometry (MS): The mass spectrum of L-Prolinol shows a molecular ion peak (M+) at m/z 101, corresponding to its molecular weight. A base peak is typically observed at m/z 70.[4]

Infrared (IR) Spectroscopy: The IR spectrum of prolinol exhibits characteristic absorption bands for the O-H and N-H stretching vibrations, typically in the range of 3300-3400 cm⁻¹, and C-H stretching vibrations around 2800-3000 cm⁻¹.[5][6]

Synthesis and Purification

The most common and direct method for the synthesis of this compound is the reduction of the carboxylic acid functionality of D-proline.

Synthesis of this compound from D-Proline

A general workflow for the synthesis of this compound is depicted below.

G Synthesis Workflow of this compound D_Proline D-Proline Reduction Reduction (e.g., LiAlH4 in THF) D_Proline->Reduction Quenching Quenching (e.g., Water, NaOH) Reduction->Quenching Extraction Extraction (e.g., with Chloroform) Quenching->Extraction Purification Purification (Distillation or Chromatography) Extraction->Purification D_Prolinol This compound Purification->D_Prolinol

Synthesis Workflow of this compound
Experimental Protocol: Reduction of D-Proline with Lithium Aluminum Hydride

This protocol is adapted from established procedures for the reduction of amino acids.[7]

Materials:

  • D-Proline

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • Deionized water

  • Sodium hydroxide (B78521) (NaOH) solution (e.g., 6 M)

  • Potassium carbonate (K₂CO₃)

  • Chloroform (CHCl₃)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Round-bottom flask, reflux condenser, dropping funnel, heating mantle, ice bath, magnetic stirrer, distillation apparatus, separatory funnel.

Procedure:

  • Reaction Setup: In a dry, nitrogen-flushed round-bottom flask equipped with a reflux condenser, magnetic stirrer, and a dropping funnel, suspend lithium aluminum hydride (a molar excess, typically 2-3 equivalents) in anhydrous THF.

  • Addition of D-Proline: Slowly add D-proline in small portions to the stirred LiAlH₄ suspension. The addition should be controlled to manage the evolution of hydrogen gas.

  • Reaction: After the addition is complete, heat the mixture to reflux and maintain it for several hours (e.g., 16 hours) to ensure the complete reduction of the carboxylic acid.[7]

  • Quenching: Cool the reaction mixture in an ice bath. Cautiously quench the excess LiAlH₄ by the slow, dropwise addition of water, followed by a sodium hydroxide solution. This will produce a granular precipitate of aluminum salts.

  • Work-up: Filter the mixture to remove the inorganic salts and wash the filter cake with THF. Combine the filtrate and washings.

  • Hydrolysis (if necessary): If a complex is formed, the residue after solvent removal can be dissolved in a 6 M sodium hydroxide solution and refluxed for a few hours.[7]

  • Extraction: Saturate the aqueous layer with potassium carbonate and extract the this compound with several portions of chloroform.[7]

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude this compound.

  • Purification: Purify the crude product by vacuum distillation or column chromatography on silica (B1680970) gel.[8][9]

Biological Significance and Signaling Pathways

While this compound itself is a synthetic molecule, its precursor, D-proline, and its derivatives play significant roles in various biological contexts.

D-Proline Catabolism in Sinorhobium meliloti

The bacterium Sinorhobium meliloti is capable of catabolizing D-proline.[2] This metabolic pathway involves the conversion of D-proline to L-proline, which can then enter the central metabolism.

The key steps in this pathway are:

  • Transport: D-proline is transported into the cell by the HypMNPQ transporter.[2]

  • Oxidation: D-proline is oxidized to Δ¹-pyrroline-2-carboxylate (P2C) by the enzyme HypO.[2]

  • Reduction: P2C is then reduced to L-proline by the NADPH-dependent enzyme HypS (pyrroline-2-carboxylate reductase).[2]

  • L-Proline Catabolism: L-proline is subsequently oxidized to glutamate (B1630785) by the bifunctional enzyme PutA.[2]

G D-Proline Catabolic Pathway in S. meliloti D_Proline_ext D-Proline (extracellular) HypMNPQ HypMNPQ (Transporter) D_Proline_ext->HypMNPQ Transport D_Proline_int D-Proline (intracellular) P2C Δ¹-Pyrroline-2-Carboxylate D_Proline_int->P2C Oxidation L_Proline L-Proline P2C->L_Proline Reduction HypO HypO (Oxidase) Glutamate Glutamate L_Proline->Glutamate Oxidation HypS HypS (Reductase) PutA PutA HypMNPQ->D_Proline_int

D-Proline Catabolic Pathway in S. meliloti
Role in Drug Development

D-proline and its derivatives are valuable scaffolds in medicinal chemistry.[10] The incorporation of D-proline into peptide-based drugs can enhance their stability against enzymatic degradation, thereby improving their pharmacokinetic properties.[11][12] Furthermore, D-proline derivatives have been designed as selective inhibitors of various enzymes, including matrix metalloproteases (MMPs), which are targets in cancer therapy.[10] The rigid, chiral structure of the pyrrolidine ring allows for the precise spatial orientation of functional groups, leading to high-affinity and selective binding to biological targets.[10]

Applications in Asymmetric Synthesis

This compound is a cornerstone in asymmetric synthesis, where it is employed as a chiral auxiliary, ligand for metal catalysts, and an organocatalyst.

Chiral Auxiliary

As a chiral auxiliary, this compound can be temporarily attached to a prochiral substrate to direct a chemical reaction to favor the formation of one enantiomer over the other. After the reaction, the auxiliary is cleaved, yielding the desired chiral product.

Chiral Ligand

This compound and its derivatives are effective chiral ligands for a variety of metal-catalyzed asymmetric reactions, including reductions, alkylations, and cycloadditions. The nitrogen and oxygen atoms of this compound can chelate to a metal center, creating a chiral environment that influences the stereochemical outcome of the reaction.

Organocatalysis

This compound can act as a precursor for the synthesis of highly effective organocatalysts. For example, it is a key component in the preparation of Corey-Bakshi-Shibata (CBS) catalysts, which are widely used for the enantioselective reduction of ketones.

Safety and Handling

This compound is classified as an irritant. It can cause skin, eye, and respiratory irritation.[3] It is also a combustible liquid. Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS).

Conclusion

This compound is a fundamentally important chiral building block with a broad spectrum of applications in organic synthesis and drug discovery. Its well-defined stereochemistry, coupled with its versatile reactivity, makes it an invaluable tool for the construction of complex, enantiomerically pure molecules. This guide has provided a comprehensive overview of its core properties, synthesis, biological relevance, and applications, offering a valuable resource for researchers in the chemical and pharmaceutical sciences.

References

Synthesis of D-Prolinol from D-proline: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis of D-Prolinol, a valuable chiral building block, from its parent amino acid, D-proline. This compound's unique structural features make it a critical component in the asymmetric synthesis of pharmaceuticals and other complex organic molecules. This document outlines common synthetic methodologies, presents quantitative data for comparison, and provides detailed experimental protocols.

Synthetic Methodologies

The conversion of D-proline to this compound is a reduction of the carboxylic acid functional group to a primary alcohol. Several methods have been established to achieve this transformation, each with its own advantages and disadvantages in terms of yield, enantiomeric purity, cost, and environmental impact. The most prominent methods include reduction with metal hydrides and catalytic hydrogenation.

Reduction with Metal Hydrides

The use of powerful reducing agents, particularly lithium aluminum hydride (LiAlH₄), is a well-established and common method for the synthesis of this compound from D-proline.[1][2] This method is known for its high efficiency and generally good yields. Borane-methyl sulfide (B99878) (BMS) complex is another reducing agent that has been successfully employed for this transformation.[2]

Catalytic Hydrogenation

Catalytic hydrogenation offers a more environmentally friendly alternative to stoichiometric reducing agents.[3] This method typically involves the use of a metal catalyst, such as ruthenium on carbon (Ru/C), under high pressure of hydrogen gas.[3][4] Catalytic hydrogenation can provide high yields and excellent enantiomeric purity, with the added benefit of catalyst recyclability in some cases.[3]

Quantitative Data Summary

The following tables summarize quantitative data for different synthetic routes to prolinol, providing a comparative overview of their efficiencies.

Table 1: Synthesis of L-Prolinol via High-Pressure Hydrogenation

CatalystCo-catalystTemperature (°C)Hydrogen Pressure (MPa)Reaction Time (h)Yield (%)Enantiomeric Excess (%)Reference
5% Ruthenium-CarbonPhosphoric Acid10072091-9599[3]

Note: Data is for the synthesis of L-Prolinol from L-pyroglutamic acid, a closely related precursor, demonstrating the effectiveness of this catalytic system.

Table 2: Asymmetric Catalytic Hydrogenation for this compound Synthesis

Catalyst SystemTemperature (°C)Hydrogen Pressure (MPa)Reaction Time (h)Yield (%)Enantiomeric Excess (%)Reference
Iridium-based catalyst20-252-43-59599[3]

Note: This method starts from pyrrolidine-2-formaldehyde.

Experimental Protocols

General Protocol for Reduction of D-Proline using Lithium Aluminum Hydride (LiAlH₄)

This protocol is a generalized procedure based on established methods for the reduction of amino acids.[1][2]

Materials:

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (e.g., argon or nitrogen), suspend LiAlH₄ in anhydrous THF.

  • Slowly add a solution of D-proline in anhydrous THF to the LiAlH₄ suspension via the dropping funnel. The addition should be done at a rate that maintains a gentle reflux.

  • After the addition is complete, heat the reaction mixture to reflux and stir for several hours until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture in an ice bath.

  • Carefully quench the excess LiAlH₄ by the sequential slow addition of water, followed by 15% aqueous NaOH solution, and then more water.

  • Stir the resulting mixture for 30 minutes, which should produce a white precipitate.

  • Filter the precipitate and wash it thoroughly with ethyl ether.

  • Combine the organic filtrates, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude this compound.

  • Purify the crude product by vacuum distillation to yield pure this compound.

General Protocol for High-Pressure Hydrogenation of L-Proline

This protocol is based on a patented method for the synthesis of L-Prolinol.[4]

Materials:

  • L-proline

  • 5% Ruthenium on Carbon (Ru/C) catalyst

  • Phosphoric acid

  • Isopropanol

Procedure:

  • Charge a high-pressure autoclave with L-proline, 5% Ru/C catalyst, phosphoric acid, and isopropanol.

  • Seal the autoclave and purge it with hydrogen gas.

  • Pressurize the autoclave with hydrogen to the desired pressure (e.g., 6-8 MPa).

  • Heat the reaction mixture to the specified temperature (e.g., 140-150 °C) with stirring.

  • Maintain these conditions for the required reaction time (e.g., 4-12 hours).

  • After the reaction is complete, cool the autoclave to room temperature and carefully release the hydrogen pressure.

  • Filter the catalyst from the reaction mixture.

  • The filtrate contains the L-Prolinol product, which can be further purified by distillation or other chromatographic methods.

Visualizations

Reaction Pathway

Synthesis_Pathway D_proline D-Proline D_prolinol This compound D_proline->D_prolinol Reduction (e.g., LiAlH₄ or H₂/Catalyst)

Caption: Chemical transformation of D-proline to this compound.

Experimental Workflow

Experimental_Workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Reactants D-Proline + Reducing Agent/Catalyst Reaction_Vessel Reaction under controlled a) Temperature b) Pressure (for hydrogenation) c) Time Reactants->Reaction_Vessel Quenching Quenching of reaction (for hydride reduction) Reaction_Vessel->Quenching Filtration Filtration of solids (catalyst or salts) Quenching->Filtration Extraction Liquid-liquid extraction Filtration->Extraction Drying Drying of organic phase Extraction->Drying Concentration Solvent removal Drying->Concentration Distillation Vacuum Distillation Concentration->Distillation Final_Product Pure this compound Distillation->Final_Product

Caption: General experimental workflow for this compound synthesis.

References

D-Prolinol as a chiral building block in organic synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: In the landscape of modern organic synthesis, the quest for enantiomerically pure compounds is paramount, particularly in the realms of pharmaceutical and agrochemical development. Chiral building blocks serve as fundamental starting points in achieving this stereochemical precision. Among these, D-Prolinol, a chiral amino alcohol derived from the unnatural amino acid D-proline, has emerged as a versatile and powerful tool. Its rigid pyrrolidine (B122466) scaffold, coupled with readily modifiable hydroxyl and amino functionalities, provides a unique chiral environment that has been successfully exploited in a myriad of asymmetric transformations. This technical guide provides a comprehensive overview of this compound's role as a chiral building block, detailing its application in key organocatalytic reactions, presenting quantitative performance data, and offering detailed experimental protocols.

Core Applications in Asymmetric Organocatalysis

This compound and its derivatives are renowned for their efficacy as organocatalysts, promoting high stereoselectivity in a variety of carbon-carbon bond-forming reactions. The catalytic prowess of these molecules stems from their ability to form key chiral intermediates, namely enamines and iminium ions, with carbonyl compounds. This activation strategy effectively directs the approach of nucleophiles or dienophiles, leading to the preferential formation of one enantiomer.

Catalytic Cycles of this compound Derivatives

The dual modes of activation by this compound derivatives, enamine and iminium ion catalysis, are central to their broad applicability.

enamine_catalysis D-Prolinol_Derivative D-Prolinol_Derivative Enamine Enamine D-Prolinol_Derivative->Enamine + Ketone/Aldehyde - H2O Ketone_Aldehyde Ketone_Aldehyde Ketone_Aldehyde->Enamine Iminium_Intermediate Iminium_Intermediate Enamine->Iminium_Intermediate + Electrophile Electrophile Electrophile Electrophile->Iminium_Intermediate Product Product Iminium_Intermediate->Product Hydrolysis Product->D-Prolinol_Derivative Catalyst Regeneration

Enamine catalytic cycle for this compound derivatives.

iminium_catalysis D-Prolinol_Derivative D-Prolinol_Derivative Iminium_Ion Iminium_Ion D-Prolinol_Derivative->Iminium_Ion + α,β-Unsaturated Carbonyl - H2O Unsaturated_Carbonyl α,β-Unsaturated Carbonyl Unsaturated_Carbonyl->Iminium_Ion Enamine_Intermediate Enamine_Intermediate Iminium_Ion->Enamine_Intermediate + Nucleophile Nucleophile Nucleophile Nucleophile->Enamine_Intermediate Product Product Enamine_Intermediate->Product Hydrolysis Product->D-Prolinol_Derivative Catalyst Regeneration aldol_workflow cluster_prep Reaction Setup cluster_workup Workup and Purification cluster_analysis Analysis Catalyst_Solvent Dissolve this compound derivative in solvent Add_Aldehyde Add Aldehyde Catalyst_Solvent->Add_Aldehyde Add_Ketone Add Ketone Add_Aldehyde->Add_Ketone Stir Stir at controlled temperature Add_Ketone->Stir Quench Quench with sat. NH4Cl Stir->Quench Extract Extract with Ethyl Acetate Quench->Extract Dry_Concentrate Dry and Concentrate Extract->Dry_Concentrate Purify Purify by Chromatography Dry_Concentrate->Purify Characterize Characterize Product (NMR, MS) Purify->Characterize Determine_Stereo Determine dr and ee (Chiral HPLC, NMR) Characterize->Determine_Stereo

The Cornerstone of Asymmetric Synthesis: A Technical Guide to (R)-(-)-2-(Hydroxymethyl)pyrrolidine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

(R)-(-)-2-(Hydroxymethyl)pyrrolidine, also known as D-Prolinol, is a chiral amino alcohol that has carved a significant niche in the landscape of modern organic chemistry. Its rigid pyrrolidine (B122466) backbone, coupled with the stereogenic center at the 2-position, makes it an invaluable building block and chiral auxiliary in asymmetric synthesis. This technical guide provides a comprehensive overview of the discovery, history, synthesis, and key applications of (R)-(-)-2-(Hydroxymethyl)pyrrolidine, tailored for researchers, scientists, and professionals in drug development.

Discovery and History

The history of (R)-(-)-2-(Hydroxymethyl)pyrrolidine is intrinsically linked to the study of the amino acid proline. The more common enantiomer, (S)-(+)-2-(Hydroxymethyl)pyrrolidine (L-Prolinol), was first prepared by the reduction of L-proline. The synthesis of the (R)-enantiomer followed a parallel path, utilizing the less common D-proline as the starting material.

The primary method for the synthesis of prolinol, the reduction of proline, has been a fundamental transformation in organic chemistry for decades. The use of powerful reducing agents like lithium aluminum hydride (LiAlH4) made the conversion of the carboxylic acid functionality of proline to a primary alcohol efficient and straightforward.[1][2] This accessibility allowed for the exploration of both L- and this compound as chiral building blocks.

While L-prolinol and its derivatives were initially more widely studied due to the natural abundance of L-proline, the importance of accessing the opposite enantiomer for the synthesis of specific stereoisomers of pharmaceutical targets led to an increased focus on this compound. Its application as a precursor to chiral catalysts, most notably in the Corey-Bakshi-Shibata (CBS) reduction, solidified its importance in the field of asymmetric synthesis.[3][4]

Synthetic Protocols

The most prevalent and reliable method for the synthesis of (R)-(-)-2-(Hydroxymethyl)pyrrolidine is the reduction of D-proline.

Experimental Protocol: Reduction of D-Proline with Lithium Aluminum Hydride

This protocol outlines the synthesis of (R)-(-)-2-(Hydroxymethyl)pyrrolidine via the reduction of D-proline using lithium aluminum hydride (LiAlH4).

Materials:

  • D-Proline

  • Lithium aluminum hydride (LiAlH4)

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • Anhydrous diethyl ether

  • Water

  • 15% aqueous sodium hydroxide (B78521) (NaOH) solution

  • Anhydrous sodium sulfate (B86663) (Na2SO4)

  • Standard glassware for inert atmosphere reactions

  • Magnetic stirrer and heating mantle

  • Ice bath

  • Rotary evaporator

  • Vacuum distillation apparatus

Procedure:

  • Reaction Setup: An oven-dried three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a nitrogen inlet is charged with a suspension of lithium aluminum hydride (1.26 mol) in anhydrous tetrahydrofuran (1200 mL) under a nitrogen atmosphere.[5]

  • Addition of D-Proline: The mixture is cooled to 10°C using an ice bath. D-proline (0.85 mol) is added in portions over a 30-minute period. The addition should be controlled to prevent an overly vigorous evolution of hydrogen gas.[5]

  • Reaction: After the addition is complete, the ice bath is removed, and the reaction mixture is allowed to warm to room temperature. The mixture is then heated to reflux and maintained at this temperature for 16 hours.[5]

  • Quenching: The reaction mixture is cooled again to 10°C in an ice bath and diluted with anhydrous diethyl ether (1000 mL). The reaction is carefully quenched by the sequential and slow addition of water (47 mL), followed by 15% aqueous sodium hydroxide solution (47 mL), and finally water (141 mL).[5] Caution: The quenching of LiAlH4 is highly exothermic and generates hydrogen gas. This should be performed slowly and with extreme care in a well-ventilated fume hood.

  • Workup: The resulting white precipitate is stirred for 30 minutes and then filtered. The filter cake is washed with diethyl ether (3 x 150 mL). The organic filtrates are combined, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure using a rotary evaporator.[5]

  • Purification: The crude product is purified by vacuum distillation to afford (R)-(-)-2-(Hydroxymethyl)pyrrolidine as a clear liquid.[5]

Logical Relationship: Synthesis of (R)-(-)-2-(Hydroxymethyl)pyrrolidine

G D_Proline D-Proline Reaction Reduction Reaction (Reflux, 16h) D_Proline->Reaction LiAlH4 LiAlH4 in anhydrous THF LiAlH4->Reaction Workup Aqueous Workup (H2O, NaOH) Reaction->Workup Purification Vacuum Distillation Workup->Purification Product (R)-(-)-2-(Hydroxymethyl)pyrrolidine Purification->Product

Caption: Synthesis of (R)-(-)-2-(Hydroxymethyl)pyrrolidine from D-Proline.

Quantitative Data

The following table summarizes typical quantitative data for the synthesis of (R)-(-)-2-(Hydroxymethyl)pyrrolidine.

ParameterValueReference
Yield 73-75%[5]
Appearance Clear liquid[5]
Boiling Point 74-76 °C at 2 mmHg[6]
Density 1.025 g/mL at 25 °C[6]
Optical Rotation [α]20/D -31° (c=1 in toluene)[6]
Refractive Index n20/D 1.4849[6]

Spectroscopic Data:

TechniqueData
¹H NMR Consistent with the structure, showing characteristic peaks for the pyrrolidine ring protons and the hydroxymethyl group.
¹³C NMR Shows the expected five carbon signals corresponding to the pyrrolidine ring and the hydroxymethyl group.
IR Displays a broad absorption band in the region of 3300-3400 cm⁻¹ characteristic of the O-H stretching vibration, and C-H stretching vibrations around 2850-2950 cm⁻¹.

Applications in Asymmetric Synthesis and Drug Development

(R)-(-)-2-(Hydroxymethyl)pyrrolidine is a cornerstone in asymmetric synthesis, primarily through its use in the preparation of chiral catalysts and as a starting material for complex molecules.

Corey-Bakshi-Shibata (CBS) Reduction

One of the most significant applications of (R)-(-)-2-(Hydroxymethyl)pyrrolidine is in the synthesis of the (R)-CBS catalyst (oxazaborolidine). This catalyst is highly effective for the enantioselective reduction of prochiral ketones to chiral secondary alcohols with high enantiomeric excess.[3][4][7]

The mechanism involves the coordination of borane (B79455) to the nitrogen atom of the oxazaborolidine, which then coordinates to the ketone. The hydride is delivered from the borane to the carbonyl carbon via a six-membered ring transition state, leading to the formation of the chiral alcohol with predictable stereochemistry.[8]

Signaling Pathway: Mechanism of the Corey-Bakshi-Shibata (CBS) Reduction

G cluster_0 Catalyst Activation cluster_1 Ketone Coordination and Reduction cluster_2 Product Formation CBS_catalyst (R)-CBS Catalyst (from this compound) Activated_complex Activated Catalyst-Borane Complex CBS_catalyst->Activated_complex Borane BH3 Borane->Activated_complex Transition_state Six-membered Ring Transition State Activated_complex->Transition_state Ketone Prochiral Ketone (R1-CO-R2) Ketone->Transition_state Alkoxyborane Alkoxyborane Intermediate Transition_state->Alkoxyborane Workup Hydrolytic Workup Alkoxyborane->Workup Workup->CBS_catalyst Catalyst Regeneration Chiral_alcohol Chiral Secondary Alcohol Workup->Chiral_alcohol

Caption: Mechanism of the CBS reduction using a this compound derived catalyst.

Synthesis of Pharmaceutical Ingredients

(R)-(-)-2-(Hydroxymethyl)pyrrolidine and its derivatives are crucial intermediates in the synthesis of various active pharmaceutical ingredients (APIs). A notable example is the synthesis of the antihistamine (R,R)-clemastine.[9][10] The pyrrolidine moiety is a common scaffold in many drugs due to its ability to introduce conformational rigidity and stereochemical complexity, which are often essential for specific interactions with biological targets.[11] The (R)-configuration of the hydroxymethylpyrrolidine is critical for achieving the desired stereochemistry and pharmacological activity in the final drug molecule.[12]

(R)-(-)-2-(Hydroxymethyl)pyrrolidine has evolved from a derivative of a non-proteinogenic amino acid to an indispensable tool in asymmetric synthesis and drug discovery. Its straightforward synthesis from D-proline, coupled with its effectiveness as a chiral auxiliary and precursor to powerful catalysts, ensures its continued relevance in the pursuit of enantiomerically pure molecules. For researchers and professionals in the pharmaceutical and chemical industries, a thorough understanding of the properties and applications of this versatile chiral building block is essential for the development of next-generation therapeutics and fine chemicals.

References

The Core Mechanism of D-Prolinol in Asymmetric Catalysis: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

December 15, 2025

Abstract

D-Prolinol and its derivatives have emerged as powerful and versatile organocatalysts in the field of asymmetric synthesis. Their ability to induce high levels of stereoselectivity in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions has made them invaluable tools for the synthesis of complex chiral molecules, particularly in the context of pharmaceutical and natural product synthesis. This technical guide provides a comprehensive overview of the core mechanisms of action of this compound and its derivatives in asymmetric catalysis, with a focus on Aldol (B89426), Mannich, Michael, and Diels-Alder reactions. Detailed experimental protocols, quantitative data, and mechanistic visualizations are presented to offer a practical and in-depth resource for researchers in the field.

Introduction: The Rise of this compound in Organocatalysis

The field of organocatalysis, the use of small organic molecules to accelerate chemical reactions, has revolutionized modern synthetic chemistry. Among the pioneering catalysts, the amino acid L-proline demonstrated remarkable efficacy in promoting asymmetric transformations. Building on this foundation, this compound, the corresponding amino alcohol, and its structurally elaborated derivatives have garnered significant attention for their often superior performance, offering enhanced solubility, activity, and stereocontrol in a broad range of reactions.

The catalytic prowess of this compound-based catalysts stems from their ability to activate substrates through two primary, yet distinct, mechanistic pathways: enamine catalysis and iminium ion catalysis . The chiral pyrrolidine (B122466) scaffold of the this compound core provides a well-defined stereochemical environment that effectively directs the approach of reacting partners, leading to the preferential formation of one enantiomer of the product.

Core Catalytic Cycles: Enamine and Iminium Ion Activation

The versatility of this compound catalysts lies in their ability to engage in two principal modes of substrate activation, depending on the nature of the carbonyl substrate.

Enamine Catalysis: Activating the Nucleophile

In reactions involving aldehydes and ketones as nucleophiles, this compound and its derivatives operate via an enamine catalytic cycle. This pathway effectively raises the energy of the Highest Occupied Molecular Orbital (HOMO) of the carbonyl compound, transforming it into a more potent nucleophile.

The key steps in the enamine catalytic cycle are:

  • Enamine Formation: The secondary amine of the this compound catalyst reacts with a carbonyl compound (ketone or aldehyde) to form a nucleophilic enamine intermediate.

  • Stereoselective C-C Bond Formation: The chiral enamine attacks an electrophile (e.g., an aldehyde in an aldol reaction) in a highly stereocontrolled manner. The bulky substituents on the this compound derivative effectively shield one face of the enamine, dictating the facial selectivity of the attack.

  • Hydrolysis and Catalyst Regeneration: The resulting iminium ion intermediate is hydrolyzed to release the chiral product and regenerate the this compound catalyst, allowing it to re-enter the catalytic cycle.

Enamine_Catalysis_Cycle cluster_cycle Carbonyl_Donor Carbonyl Donor (Ketone/Aldehyde) Enamine Chiral Enamine Intermediate Carbonyl_Donor->Enamine - H2O D_Prolinol_Catalyst This compound Catalyst D_Prolinol_Catalyst->Enamine Iminium_Intermediate Iminium Ion Intermediate Enamine->Iminium_Intermediate + Electrophile Electrophile Electrophile (e.g., Aldehyde) Electrophile->Iminium_Intermediate Chiral_Product Chiral Product Iminium_Intermediate->Chiral_Product + H2O Chiral_Product->D_Prolinol_Catalyst Regeneration

Caption: Generalized enamine catalysis cycle for this compound derivatives.

Iminium Ion Catalysis: Activating the Electrophile

For reactions involving α,β-unsaturated aldehydes or ketones as electrophiles, this compound catalysts operate through an iminium ion catalytic cycle. This mechanism lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the carbonyl compound, rendering it a more potent electrophile.[1]

The key steps in the iminium ion catalytic cycle are:

  • Iminium Ion Formation: The this compound catalyst condenses with an α,β-unsaturated carbonyl compound to form a chiral iminium ion.

  • Stereoselective Nucleophilic Attack: A nucleophile (e.g., a diene in a Diels-Alder reaction) attacks the β-carbon of the iminium ion from the sterically less hindered face, as directed by the chiral catalyst.

  • Hydrolysis and Catalyst Regeneration: The resulting enamine intermediate is hydrolyzed to furnish the chiral product and regenerate the this compound catalyst.

Iminium_Ion_Catalysis_Cycle cluster_cycle Unsaturated_Carbonyl α,β-Unsaturated Carbonyl Iminium_Ion Chiral Iminium Ion Unsaturated_Carbonyl->Iminium_Ion - H2O D_Prolinol_Catalyst This compound Catalyst D_Prolinol_Catalyst->Iminium_Ion Enamine_Intermediate Enamine Intermediate Iminium_Ion->Enamine_Intermediate + Nucleophile Nucleophile Nucleophile Nucleophile->Enamine_Intermediate Chiral_Product Chiral Product Enamine_Intermediate->Chiral_Product + H2O Chiral_Product->D_Prolinol_Catalyst Regeneration

Caption: Generalized iminium ion catalysis cycle for this compound derivatives.

Key Asymmetric Reactions Catalyzed by this compound and Derivatives

The dual catalytic modes of this compound and its derivatives enable a wide array of important asymmetric transformations. This section details the mechanism and provides quantitative data for four major classes of these reactions.

Asymmetric Aldol Reaction

The this compound-catalyzed asymmetric aldol reaction is a powerful method for the enantioselective synthesis of β-hydroxy carbonyl compounds. The reaction typically proceeds via an enamine mechanism, where the this compound catalyst activates a ketone or aldehyde donor to react with an aldehyde acceptor.

Mechanism: The catalytic cycle begins with the formation of a chiral enamine between the this compound catalyst and the carbonyl donor. This enamine then attacks the aldehyde acceptor. The stereochemical outcome is determined by the facial selectivity of this attack, which is controlled by the steric hindrance imposed by the catalyst's chiral scaffold. A widely accepted model for proline-catalyzed aldol reactions involves a six-membered, chair-like transition state, where the aldehyde substituent occupies an equatorial position to minimize steric interactions.

Aldol_Reaction_Mechanism cluster_mechanism Start This compound + Ketone Enamine Enamine Formation Start->Enamine - H2O Transition_State Chair-like Transition State Enamine->Transition_State + Aldehyde Iminium Iminium Ion Formation Transition_State->Iminium Product β-Hydroxy Ketone (Chiral Product) Iminium->Product + H2O Catalyst_Regen Catalyst Regeneration Product->Catalyst_Regen Mannich_Reaction_Mechanism cluster_mechanism Start This compound + Ketone Enamine Enamine Formation Start->Enamine - H2O Addition Stereoselective C-C Bond Formation Enamine->Addition Imine Imine Formation (Aldehyde + Amine) Imine->Addition Iminium Iminium Ion Intermediate Addition->Iminium Product β-Amino Ketone (Chiral Product) Iminium->Product + H2O Catalyst_Regen Catalyst Regeneration Product->Catalyst_Regen Michael_Addition_Mechanism cluster_mechanism Catalyst This compound Derivative Substrate_Activation Substrate Activation Catalyst->Substrate_Activation Enamine_Pathway Enamine Formation (with Donor) Substrate_Activation->Enamine_Pathway Ketone/Aldehyde Donor Iminium_Pathway Iminium Ion Formation (with Acceptor) Substrate_Activation->Iminium_Pathway α,β-Unsaturated Aldehyde Acceptor Addition Stereoselective Conjugate Addition Enamine_Pathway->Addition Iminium_Pathway->Addition Intermediate Intermediate Addition->Intermediate Product Michael Adduct (Chiral Product) Intermediate->Product + H2O Catalyst_Regen Catalyst Regeneration Product->Catalyst_Regen Diels_Alder_Mechanism cluster_mechanism Start This compound Derivative + α,β-Unsaturated Aldehyde Iminium Iminium Ion Formation Start->Iminium - H2O Cycloaddition [4+2] Cycloaddition with Diene Iminium->Cycloaddition Cyclic_Iminium Cyclic Iminium Intermediate Cycloaddition->Cyclic_Iminium Product Diels-Alder Adduct (Chiral Product) Cyclic_Iminium->Product + H2O Catalyst_Regen Catalyst Regeneration Product->Catalyst_Regen

References

Spectroscopic Profile of D-Prolinol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the key spectroscopic data for D-Prolinol, a versatile chiral building block crucial in asymmetric synthesis. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering a foundational dataset for its identification, characterization, and application in research and development.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for elucidating the structure of organic molecules. The 1H and 13C NMR data provide a detailed map of the hydrogen and carbon framework of this compound. The data presented here is for L-Prolinol, the enantiomer of this compound; the chemical shifts are identical for both enantiomers.

1H NMR Spectroscopic Data

The 1H NMR spectrum of this compound in CDCl3 exhibits distinct signals corresponding to the different proton environments in the molecule.

Chemical Shift (δ) ppm Multiplicity Integration Assignment
~3.94m1HH on C2
~3.56m1HH on C5a
~3.38m1HH on C5b
~3.21m1HH on Cα
~2.93m2HCH2 on C4
~1.77m4HCH2 on C3, CH2 on Cβ
13C NMR Spectroscopic Data

The proton-decoupled 13C NMR spectrum provides information on the carbon skeleton of this compound.

Chemical Shift (δ) ppm Assignment
~67.0C5
~60.0C2
~46.0
~28.0C3
~25.0C4

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound, a primary alcohol and a secondary amine, will show characteristic absorption bands for O-H, N-H, and C-O stretching vibrations.

Wavenumber (cm-1) Vibration Type Functional Group
3400 - 3200 (broad)O-H stretchAlcohol
3350 - 3310N-H stretchSecondary Amine
2960 - 2850C-H stretchAlkane
1150 - 1050C-O stretchPrimary Alcohol
1150 - 1020C-N stretchAmine

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound (molar mass: 101.15 g/mol ), the mass spectrum would show a molecular ion peak and several characteristic fragment ions.

m/z Relative Intensity (%) Possible Fragment
101Base Peak (100)[M]+ (Molecular Ion)
70High[M - CH2OH]+
43Medium[C3H7]+
30Medium[CH2NH2]+

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented. Specific instrument parameters may vary.

NMR Spectroscopy
  • Sample Preparation: Dissolve 5-25 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl3, D2O) in a clean NMR tube. Ensure the sample is free of any solid particles.[1]

  • Data Acquisition:

    • Place the NMR tube in the spectrometer.

    • Lock the spectrometer onto the deuterium (B1214612) signal of the solvent.

    • Shim the magnetic field to achieve homogeneity.

    • For 1H NMR, acquire the spectrum using a standard pulse program.

    • For 13C NMR, use a proton-decoupled pulse sequence to obtain a spectrum with singlet peaks for each carbon.[2]

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Phase the resulting spectrum.

    • Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).

    • Integrate the peaks in the 1H NMR spectrum.

IR Spectroscopy (ATR Method)
  • Background Spectrum: Record a background spectrum of the clean, empty ATR crystal.[3]

  • Sample Application: Place a small drop of neat this compound liquid onto the ATR crystal, ensuring complete coverage.[4]

  • Data Acquisition: Acquire the IR spectrum over the desired range (typically 4000-400 cm-1).[5]

  • Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (Electron Ionization)
  • Sample Introduction: Introduce a small amount of the this compound sample into the mass spectrometer, typically via direct infusion or after separation by gas chromatography.

  • Ionization: The sample is vaporized and then bombarded with a high-energy electron beam (typically 70 eV) in the ion source, causing ionization and fragmentation.

  • Mass Analysis: The resulting positively charged ions are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., quadrupole, time-of-flight).[6]

  • Detection: The ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.

Spectroscopic Analysis Workflow

The following diagram illustrates a generalized workflow for the spectroscopic characterization of a chemical sample like this compound.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation Sample This compound Sample Dissolution Dissolution in Deuterated Solvent Sample->Dissolution For NMR Neat_Liquid Neat Liquid Sample Sample->Neat_Liquid For IR MS Mass Spectrometry (EI-MS) Sample->MS For MS NMR NMR Spectroscopy (1H & 13C) Dissolution->NMR IR IR Spectroscopy (FTIR-ATR) Neat_Liquid->IR NMR_Data NMR Spectra (Chemical Shifts, Coupling, Integration) NMR->NMR_Data IR_Data IR Spectrum (Absorption Bands) IR->IR_Data MS_Data Mass Spectrum (m/z, Fragmentation) MS->MS_Data Structure Structural Elucidation & Functional Group Analysis NMR_Data->Structure IR_Data->Structure MS_Data->Structure

References

D-Prolinol: A Technical Guide to Solubility, Stability, and Application

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

D-Prolinol, a chiral amino alcohol derived from the amino acid D-proline, is a pivotal building block and catalyst in modern organic and medicinal chemistry. Its rigid pyrrolidine (B122466) scaffold and dual functional handles (a secondary amine and a primary alcohol) make it an invaluable tool for establishing stereocenters with high precision. This technical guide provides an in-depth overview of the solubility and stability of this compound, alongside detailed experimental protocols and a visual exploration of its role in key synthetic transformations.

Physicochemical and Solubility Data

Physical and Chemical Properties

The fundamental properties of this compound are summarized below, providing a baseline for its handling and use.

PropertyValueReference(s)
Chemical Name (R)-(-)-2-Pyrrolidinemethanol[1][2]
Synonyms (R)-(-)-2-(Hydroxymethyl)pyrrolidine, D-Pro-ol[1][2][3]
CAS Number 68832-13-3[1][2]
Molecular Formula C₅H₁₁NO[1][2]
Molecular Weight 101.15 g/mol [2]
Appearance Colorless to pale yellow liquid/oil[1]
Density 1.025 - 1.036 g/mL (at 20-25 °C)[1]
Boiling Point 74 - 76 °C at 2 mmHg[1]
Optical Rotation [α]²⁰/D ≈ -31° (c=1 in Toluene)[1]
Purity Typically ≥ 99% (Chiral Purity, GC)[1]
Solubility Profile

This compound is generally characterized by its high solubility in many common organic solvents, a property that facilitates its use in a wide array of reaction conditions.[1] It is also soluble in water.

SolventSolubilityNotes
Water SolubleThe presence of both a hydroxyl and an amino group allows for hydrogen bonding.
Toluene SolubleUsed as a solvent for measuring optical rotation.[1]
Methanol Soluble (Slightly)Expected to be soluble due to its polar nature.
Chloroform Soluble (Slightly)Expected to be soluble.
Organic Solvents Exhibits remarkable solubilityA general statement from suppliers indicates broad compatibility.[1]

Note: The term "Slightly" is taken from qualitative descriptors in chemical catalogs; quantitative data (e.g., g/100 mL) is not specified.

For context, the related amino acid D-Proline (CAS 344-25-2) is highly soluble in water (1620 g/L at 20°C), slightly soluble in acetone, and insoluble in ethanol.[4] However, as an amino alcohol, this compound's solubility characteristics differ.

Stability and Storage

Understanding the stability of this compound is essential for ensuring its chemical integrity during storage and use, thereby guaranteeing reproducibility in sensitive asymmetric reactions.

ParameterRecommendation / DataReference(s)
Storage Temperature 0 - 8 °C; Keep in a dark place[1]
Atmosphere Store under inert atmosphere-
General Stability Stable under normal, recommended storage conditions.-
Incompatibilities Strong oxidizing agents.-
Degradation In the bacterium Sinorhiobium meliloti, D-proline can be oxidized to Δ¹-pyrroline-2-carboxylate.[5] While this is a biological pathway for the related amino acid, it highlights the pyrrolidine ring's potential sites for oxidation. Specific chemical degradation pathways for this compound are not well-documented in the reviewed literature.
Polymer-Supported Stability Polymer-supported this compound catalysts show high thermal stability, maintaining structural integrity up to 250-300°C. They also exhibit good mechanical stability and resistance to various organic solvents and pH conditions.-

Experimental Protocols

Detailed and validated protocols are the foundation of reproducible scientific research. This section outlines methodologies for determining solubility and assessing stability, which can be adapted for this compound.

Protocol for Solubility Determination (Gravimetric Method)

This protocol describes a general static equilibrium method for determining the solubility of a compound like this compound in various solvents at different temperatures.

  • Preparation : Add an excess amount of this compound to a known volume of the selected solvent (e.g., methanol, water, toluene) in a sealed vial equipped with a magnetic stir bar.

  • Equilibration : Place the vial in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 298.15 K). Stir the mixture for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation : After equilibration, stop stirring and allow the solution to settle for several hours (e.g., 6-8 hours) at the constant temperature to ensure the undissolved solute fully precipitates.

  • Sampling : Carefully withdraw a known volume of the clear, saturated supernatant using a pre-heated or temperature-equilibrated syringe fitted with a filter (e.g., 0.45 µm PTFE) to prevent transfer of solid particles.

  • Solvent Evaporation : Transfer the filtered aliquot to a pre-weighed vial. Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a suitable temperature until a constant weight of the this compound residue is achieved.

  • Calculation : The solubility is calculated based on the mass of the residue and the volume of the supernatant taken. The experiment is repeated at different temperatures to generate a solubility curve.

Protocol for Stability-Indicating Method Development (HPLC)

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is designed to separate the intact compound from any potential degradation products, allowing for accurate quantification of its stability over time.

  • Forced Degradation Studies : To identify potential degradation products and demonstrate method specificity, subject this compound to stress conditions.[6] This typically includes:

    • Acid Hydrolysis : 1 M HCl at 80°C for ~60 min.

    • Base Hydrolysis : 1 M NaOH at 80°C for ~60 min.

    • Oxidation : 3% H₂O₂ at 80°C for ~60 min.

    • Thermal Stress : Dry heat at 100°C for 24 hours.

  • Initial Method Development :

    • Column Selection : Start with a common reversed-phase column (e.g., C18, 150 x 4.6 mm, 5 µm).

    • Mobile Phase : Use a gradient mobile phase to ensure elution of compounds with varying polarities. A typical starting point is Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in water and Mobile Phase B: 0.1% TFA in acetonitrile.[7]

    • Gradient : Run a broad gradient (e.g., 5% to 95% B over 20 minutes) to elute all components.

    • Detection : Use a UV detector (e.g., Diode Array Detector) to monitor the elution. This compound lacks a strong chromophore, so detection might require derivatization or alternative methods like mass spectrometry (LC-MS) or evaporative light scattering detection (ELSD).

  • Method Optimization : Analyze the chromatograms from the forced degradation samples. The goal is to achieve baseline separation between the main this compound peak and all degradation product peaks. Adjust parameters such as the gradient slope, mobile phase pH, column type, and temperature to optimize resolution.

  • Method Validation : Once optimized, validate the method according to ICH guidelines. This involves assessing parameters such as specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).[7][8]

Role in Asymmetric Synthesis: Workflows and Mechanisms

This compound is most renowned for its application as a catalyst and chiral auxiliary in asymmetric synthesis, enabling the creation of enantiomerically pure compounds.[1]

Asymmetric Diels-Alder Reaction

Prolinol derivatives are effective organocatalysts for asymmetric Diels-Alder reactions, which are powerful [4+2] cycloadditions for forming six-membered rings.[9][10] The catalyst transiently reacts with the dienophile to form a chiral iminium ion, which lowers the dienophile's LUMO energy and sterically shields one face, directing the diene to attack from the opposite face.[9][11]

Diels_Alder_Catalytic_Cycle Catalyst This compound Derivative (Catalyst) Iminium Chiral Iminium Ion (Activated Dienophile) Catalyst->Iminium Aldehyde α,β-Unsaturated Aldehyde (Dienophile) Aldehyde->Iminium Iminium Ion Formation Cycloadduct_Iminium Cyclic Iminium Intermediate Iminium->Cycloadduct_Iminium [4+2] Cycloaddition Diene Diene Diene->Cycloadduct_Iminium Cycloadduct_Iminium->Catalyst Catalyst Regeneration Product Chiral Diels-Alder Adduct (Product) Cycloadduct_Iminium->Product Hydrolysis

Caption: Catalytic cycle for a this compound derivative-catalyzed asymmetric Diels-Alder reaction.

Asymmetric Aldol (B89426) Reaction using a Chiral Auxiliary

In this strategy, this compound is temporarily attached to a substrate (e.g., a carboxylic acid) to form a chiral auxiliary. This auxiliary then directs the stereochemical outcome of a subsequent reaction, such as an aldol addition.[12] The auxiliary is cleaved and can be recovered after the desired stereocenter has been formed.[12]

Aldol_Reaction_Workflow Start_Prolinol This compound Amide 1. Amide Formation (Chiral Auxiliary Attachment) Start_Prolinol->Amide Start_Acid Carboxylic Acid Derivative Start_Acid->Amide Enolate 2. Enolate Formation (Strong Base, e.g., LDA, -78°C) Amide->Enolate Adduct 3. Aldol Addition (Forms β-Hydroxy Amide) Enolate->Adduct Aldehyde Aldehyde Aldehyde->Adduct Final_Product 4. Auxiliary Removal (Hydrolysis or Reduction) Adduct->Final_Product Recovered_Aux Recovered This compound Final_Product->Recovered_Aux Recovery

Caption: Experimental workflow for an asymmetric aldol reaction using this compound as a chiral auxiliary.

References

Commercial Sources and Purity of D-Prolinol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-Prolinol, with the systematic name (R)-(+)-2-Pyrrolidinemethanol, is a chiral amino alcohol that serves as a crucial building block in asymmetric synthesis. Its rigid pyrrolidine (B122466) ring and chiral center make it an invaluable tool in the synthesis of complex molecules, particularly in the pharmaceutical industry. The enantiomeric purity of this compound is of paramount importance, as the presence of its L-enantiomer can lead to undesirable side effects or reduced efficacy in the final active pharmaceutical ingredient (API). This technical guide provides an in-depth overview of the commercial sources of this compound, typical purity levels, and the analytical methodologies employed to ensure its quality.

Commercial Availability and Purity Specifications

This compound is readily available from a variety of chemical suppliers. The purity of commercially available this compound is typically high, often exceeding 98% or 99% as determined by gas chromatography (GC). Enantiomeric purity is also a critical parameter, and suppliers usually specify a high enantiomeric excess (e.e.), often greater than 99%.

Below is a summary of typical specifications for this compound from various commercial suppliers. Please note that exact values can vary by batch and supplier, and it is always recommended to consult the Certificate of Analysis (CoA) for specific lot information.

SupplierPurity (by GC)Chiral Purity (e.e.)AppearanceOther Specifications
Supplier A ≥99%≥99%Colorless to pale yellow liquidSpecific Rotation: [α]²⁰/D -31±3° (c=1 in Toluene)
Supplier B >99.0%Not specifiedColorless to light yellow clear liquidPurity (by Neutralization titration): >99.0%
Supplier C >98%Not specifiedLiquid-
Representative CoA 99.5%99.2%Clear, colorless to slightly yellow liquidWater Content (Karl Fischer): ≤0.5%, Residue on Ignition: ≤0.1%

Synthesis and Potential Impurities

The most common method for synthesizing this compound is the reduction of the corresponding amino acid, D-proline.[1] This process typically utilizes a reducing agent such as lithium aluminum hydride (LiAlH₄).

Synthesis Pathway:

This compound Synthesis from D-Proline D_Proline D-Proline Reducing_Agent Reducing Agent (e.g., LiAlH4) D_Proline->Reducing_Agent Reduction D_Prolinol This compound Reducing_Agent->D_Prolinol Solvent Anhydrous Solvent (e.g., THF) Solvent->Reducing_Agent Workup Aqueous Workup & Purification D_Prolinol->Workup

A simplified workflow for the synthesis of this compound.

Given this synthetic route, potential impurities in commercial this compound may include:

  • L-Prolinol: The enantiomeric impurity, which can arise from impure D-proline starting material or racemization during the synthesis.

  • Unreacted D-proline: Incomplete reduction can lead to the presence of the starting amino acid.

  • Residual Solvents: Solvents used in the reaction and purification steps (e.g., tetrahydrofuran, diethyl ether) may be present in trace amounts.

  • Salts: Inorganic salts may be present from the workup procedure.

Experimental Protocols for Purity Determination

Accurate determination of the chemical and enantiomeric purity of this compound is crucial. The following are detailed methodologies for key analytical experiments.

Purity Determination by Gas Chromatography (GC)

Gas chromatography with a flame ionization detector (GC-FID) is a standard method for assessing the chemical purity of this compound. Due to the low volatility of this compound, derivatization is often required.

Experimental Workflow for GC Analysis:

GC Purity Analysis Workflow Sample This compound Sample Derivatization Derivatization (e.g., with TFAA) Sample->Derivatization GC_Injection GC Injection Derivatization->GC_Injection GC_Column GC Column (e.g., DB-5) GC_Injection->GC_Column FID_Detection FID Detection GC_Column->FID_Detection Data_Analysis Data Analysis (Peak Area %) FID_Detection->Data_Analysis

Workflow for determining the chemical purity of this compound by GC.

Methodology:

  • Derivatization:

    • Accurately weigh approximately 10 mg of the this compound sample into a vial.

    • Add 1 mL of a suitable solvent (e.g., dichloromethane).

    • Add 100 µL of a derivatizing agent, such as trifluoroacetic anhydride (B1165640) (TFAA).

    • Cap the vial and heat at 60°C for 30 minutes.

    • Cool to room temperature before injection.

  • GC-FID Conditions (Example):

    • Column: DB-5, 30 m x 0.25 mm ID, 0.25 µm film thickness

    • Carrier Gas: Helium or Hydrogen

    • Inlet Temperature: 250°C

    • Detector Temperature: 300°C

    • Oven Program:

      • Initial temperature: 100°C, hold for 2 minutes

      • Ramp: 10°C/min to 250°C

      • Hold at 250°C for 5 minutes

    • Injection Volume: 1 µL

    • Split Ratio: 50:1

  • Data Analysis:

    • The purity is calculated based on the area percentage of the main peak corresponding to the derivatized this compound.

Enantiomeric Purity by Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the most common and reliable method for determining the enantiomeric purity of this compound. This technique utilizes a chiral stationary phase (CSP) to separate the D- and L-enantiomers.

Experimental Workflow for Chiral HPLC Analysis:

Chiral HPLC Analysis Workflow Sample This compound Sample Dissolution Dissolve in Mobile Phase Sample->Dissolution HPLC_Injection HPLC Injection Dissolution->HPLC_Injection Chiral_Column Chiral Column (e.g., Chiralcel OD-H) HPLC_Injection->Chiral_Column UV_Detection UV Detection (e.g., 210 nm) Chiral_Column->UV_Detection Data_Analysis Data Analysis (Enantiomeric Excess) UV_Detection->Data_Analysis

Workflow for determining the enantiomeric purity of this compound by HPLC.

Methodology:

  • Sample Preparation:

    • Prepare a solution of this compound in the mobile phase at a concentration of approximately 1 mg/mL.

  • Chiral HPLC Conditions (Example):

    • Column: Chiralcel® OD-H (or similar polysaccharide-based chiral stationary phase)

    • Mobile Phase: A mixture of n-hexane and isopropanol (B130326) (e.g., 90:10 v/v) with a small amount of an amine modifier like diethylamine (B46881) (e.g., 0.1%) to improve peak shape.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25°C

    • Detection: UV at 210 nm

    • Injection Volume: 10 µL

  • Data Analysis:

    • The enantiomeric excess (e.e.) is calculated using the following formula:

      • e.e. (%) = [(Area of D-enantiomer - Area of L-enantiomer) / (Area of D-enantiomer + Area of L-enantiomer)] x 100

Conclusion

For researchers, scientists, and drug development professionals, a thorough understanding of the commercial sources and purity of this compound is essential for ensuring the quality and reliability of their work. The information and methodologies presented in this guide provide a comprehensive overview to aid in the procurement and analysis of this critical chiral building block. It is always recommended to obtain a batch-specific Certificate of Analysis from the supplier and to perform in-house verification of purity to meet the stringent requirements of pharmaceutical research and development.

References

D-Prolinol Derivatives: A Comprehensive Technical Guide to Asymmetric Catalysis and Pharmaceutical Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the synthesis, properties, and diverse applications of D-Prolinol derivatives. These chiral amino alcohols, derived from the naturally occurring amino acid D-proline, have emerged as powerful tools in asymmetric synthesis, serving as both efficient organocatalysts and valuable chiral building blocks for the pharmaceutical industry. This document provides detailed experimental protocols, quantitative data for key reactions, and mechanistic insights to facilitate their application in research and drug development.

Core Concepts and Synthesis of this compound Derivatives

This compound and its derivatives are prized for their rigid pyrrolidine (B122466) scaffold and the stereocenter inherited from D-proline. This inherent chirality allows for the precise control of stereochemical outcomes in a variety of chemical transformations. The hydroxyl and secondary amine functionalities serve as handles for a wide range of chemical modifications, enabling the tuning of steric and electronic properties to optimize performance in specific applications.[1]

A common and versatile class of this compound derivatives are the diarylprolinol silyl (B83357) ethers. The synthesis of these compounds typically begins with the reduction of D-proline to this compound, followed by the introduction of aryl groups and subsequent silylation of the hydroxyl group.

Experimental Protocol: Synthesis of (R)-α,α-Diphenylprolinol

The synthesis of (R)-α,α-Diphenylprolinol is a key step in preparing many widely used organocatalysts. It involves the reaction of a D-proline ester with a Grignard reagent.[1]

Materials:

Procedure:

  • Esterification of D-Proline: D-Proline is refluxed with thionyl chloride in methanol to produce the methyl ester hydrochloride.[1]

  • Grignard Reaction: The D-proline methyl ester hydrochloride is then reacted with an excess of phenylmagnesium bromide in a suitable solvent like diethyl ether or THF. The Grignard reagent adds twice to the ester, forming the tertiary alcohol.[1]

  • Work-up and Purification: The reaction is quenched by the careful addition of an aqueous solution of ammonium chloride. The product is extracted with an organic solvent. The combined organic layers are then dried and the solvent is removed under reduced pressure. The crude product is purified by crystallization or column chromatography to yield (R)-α,α-Diphenylprolinol as a white crystalline solid.[1]

Experimental Protocol: Synthesis of (R)-α,α-Diphenyl-2-pyrrolidinemethanol Trimethylsilyl (TMS) Ether

The hydroxyl group of diarylprolinols is often protected as a silyl ether to enhance catalytic activity and selectivity.[1]

Materials:

Procedure:

  • To a solution of (R)-α,α-Diphenylprolinol in anhydrous DCM at 0 °C, add triethylamine.

  • Slowly add TMSCl dropwise to the solution.

  • The reaction mixture is stirred at room temperature until the reaction is complete, which can be monitored by thin-layer chromatography (TLC).

  • The reaction is quenched with water, and the organic layer is separated.

  • The aqueous layer is extracted with DCM, and the combined organic layers are dried and concentrated to give the crude product.

  • Purification by flash chromatography on silica (B1680970) gel provides the (R)-α,α-Diphenyl-2-pyrrolidinemethanol TMS ether.[1]

Applications in Asymmetric Catalysis

This compound derivatives are highly effective organocatalysts for a wide range of asymmetric transformations, including Michael additions, aldol (B89426) reactions, and Diels-Alder reactions. They typically operate through the formation of chiral enamine or iminium ion intermediates.[1][2]

Asymmetric Michael Addition

This compound derivatives catalyze the conjugate addition of nucleophiles to α,β-unsaturated carbonyl compounds with high stereoselectivity.

Table 1: Performance of this compound Derivatives in Asymmetric Michael Additions

CatalystNucleophileElectrophileSolventYield (%)dr (syn:anti)ee (%)
(R)-Diphenylprolinol TMS EtherPropanaltrans-β-NitrostyreneDichloromethane8294:699
Helical Polycarbene with this compound PendantsCyclohexanonetrans-NitrostyreneToluene (B28343)-94:676
This compoundCyclohexanonetrans-NitrostyreneToluene-68:3218
Experimental Protocol: Asymmetric Michael Addition of Propanal to trans-β-Nitrostyrene

This protocol utilizes the highly effective (R)-α,α-Diphenyl-2-pyrrolidinemethanol TMS ether catalyst.[1]

Materials:

  • (R)-α,α-Diphenyl-2-pyrrolidinemethanol TMS ether (5-10 mol%)

  • trans-β-Nitrostyrene

  • Propanal

  • Benzoic acid (co-catalyst)

  • Dichloromethane

Procedure:

  • To a solution of trans-β-nitrostyrene and the chiral prolinol silyl ether catalyst in dichloromethane at room temperature, add benzoic acid.

  • Add propanal to the reaction mixture and stir until the reaction is complete (monitored by TLC).

  • The reaction mixture is then concentrated, and the residue is purified by flash column chromatography on silica gel to obtain the Michael adduct.

  • The diastereomeric ratio and enantiomeric excess are determined by chiral High-Performance Liquid Chromatography (HPLC) analysis.[1]

Asymmetric Aldol Reaction

This compound derivatives are excellent catalysts for the direct asymmetric aldol reaction, a powerful method for forming carbon-carbon bonds.

Table 2: Performance of this compound Derivatives in Asymmetric Aldol Reactions

CatalystAldehydeKetoneSolventYield (%)dr (anti:syn)ee (%)
L-Prolinamide (from (1S,2S)-diphenyl-2-aminoethanol)4-Nitrobenzaldehyde (B150856)Acetone (B3395972)Neat66-93
L-Prolinamide (from (1S,2S)-diphenyl-2-aminoethanol)CyclohexanecarboxaldehydeAcetoneNeat-->99
D-Proline4-NitrobenzaldehydeAcetoneDMSO68-76
Experimental Protocol: Asymmetric Aldol Reaction of 4-Nitrobenzaldehyde with Acetone

This protocol uses a D-prolinamide derivative as the catalyst.[3]

Materials:

  • D-Prolinamide derivative (e.g., from (1R,2R)-diphenyl-2-aminoethanol) (20 mol%)

  • 4-Nitrobenzaldehyde

  • Acetone

  • Dimethyl sulfoxide (B87167) (DMSO)

Procedure:

  • To a solution of 4-nitrobenzaldehyde in a mixture of acetone and DMSO, add the chiral prolinamide catalyst.

  • The reaction is stirred at a specific temperature (e.g., -25 °C) for a designated time.

  • The reaction is quenched with a saturated aqueous solution of NH4Cl.

  • The product is extracted with an organic solvent, and the combined organic layers are dried and concentrated.

  • The residue is purified by flash chromatography to give the aldol product.

  • The diastereomeric ratio and enantiomeric excess are determined by chiral HPLC analysis.[3]

Asymmetric Diels-Alder Reaction

This compound derivatives catalyze the [4+2] cycloaddition of dienes and dienophiles to produce chiral six-membered rings.

Table 3: Performance of this compound Derivatives in Asymmetric Diels-Alder Reactions

CatalystDieneDienophileSolventYield (%)exo:endoee (%) (exo)
Diarylprolinol Silyl EtherCyclopentadiene (B3395910)CinnamaldehydeToluene--93
Experimental Protocol: Asymmetric Diels-Alder Reaction of Cyclopentadiene and Cinnamaldehyde

This protocol employs a diarylprolinol silyl ether catalyst.[4]

Materials:

  • Diarylprolinol silyl ether catalyst (e.g., 2 mol%)

  • Trifluoroacetic acid (4 mol%)

  • Cinnamaldehyde

  • Cyclopentadiene

  • Toluene

Procedure:

  • To a stirred solution of the catalyst and trifluoroacetic acid in toluene at room temperature, add cinnamaldehyde.

  • Add cyclopentadiene to the mixture.

  • The reaction is stirred at room temperature and monitored by TLC.

  • Upon completion, the reaction mixture is directly purified by silica gel column chromatography to afford the Diels-Alder adducts.

  • The exo/endo ratio and enantiomeric excess of the products are determined by 1H NMR and chiral HPLC analysis.[4]

Mechanistic Insights: Catalytic Cycles

The catalytic activity of this compound derivatives in these asymmetric reactions is primarily attributed to two key mechanistic pathways: enamine and iminium ion catalysis.

Enamine Catalysis

In enamine catalysis, the chiral secondary amine of the this compound derivative reacts with a carbonyl compound (ketone or aldehyde) to form a nucleophilic enamine intermediate. This chiral enamine then attacks an electrophile, and subsequent hydrolysis regenerates the catalyst and yields the α-functionalized carbonyl product.

Enamine_Catalysis Ketone Ketone/ Aldehyde Enamine Chiral Enamine Intermediate Ketone->Enamine + Catalyst - H2O Catalyst This compound Derivative Iminium_Adduct Iminium Adduct Enamine->Iminium_Adduct + Electrophile Electrophile Electrophile Product α-Functionalized Carbonyl Product Iminium_Adduct->Product + H2O - Catalyst

Simplified Enamine Catalytic Cycle
Iminium Ion Catalysis

In iminium ion catalysis, the chiral secondary amine of the this compound derivative reacts with an α,β-unsaturated aldehyde or ketone to form a chiral iminium ion. This process lowers the LUMO of the dienophile, activating it for nucleophilic attack. Following the reaction, hydrolysis releases the product and regenerates the catalyst.[4]

Iminium_Catalysis Unsaturated_Carbonyl α,β-Unsaturated Aldehyde/Ketone Iminium Chiral Iminium Ion (LUMO lowered) Unsaturated_Carbonyl->Iminium + Catalyst - H2O Catalyst This compound Derivative Adduct Covalent Adduct Iminium->Adduct + Nucleophile Nucleophile Nucleophile Product Conjugate Addition Product Adduct->Product + H2O - Catalyst

Simplified Iminium Ion Catalytic Cycle

Applications in Drug Development

The ability of this compound derivatives to facilitate the synthesis of enantiomerically pure molecules makes them highly valuable in the pharmaceutical industry. They are used both as chiral auxiliaries and as key building blocks in the synthesis of active pharmaceutical ingredients (APIs).

This compound Derivatives as Chiral Building Blocks

The rigid, chiral scaffold of this compound is incorporated into the final structure of several drugs.

  • Pyrotinib Maleate: This is a pan-ErbB receptor tyrosine kinase inhibitor used in the treatment of HER2-positive metastatic breast cancer.[5][6] The synthesis of a key chiral fragment of Pyrotinib Maleate starts from N-Boc-d-prolinol.[5] The drug works by irreversibly binding to the ATP binding sites of HER1, HER2, and HER4, thereby blocking downstream signaling pathways that promote tumor cell growth and survival.

  • Acalabrutinib (B560132) (Calquence): Acalabrutinib is a second-generation Bruton's tyrosine kinase (BTK) inhibitor for the treatment of mantle cell lymphoma and chronic lymphocytic leukemia.[7][8] The synthesis of Acalabrutinib involves a chiral pyrrolidine moiety derived from a D-proline derivative.[9] Acalabrutinib works by covalently binding to a cysteine residue in the active site of BTK, leading to irreversible inhibition of the enzyme and subsequently disrupting the B-cell receptor signaling pathway that is crucial for the proliferation and survival of malignant B-cells.[8][10]

Signaling Pathway of Acalabrutinib

The following diagram illustrates the simplified mechanism of action of Acalabrutinib in inhibiting the B-cell receptor signaling pathway.

Acalabrutinib_Pathway BCR B-Cell Receptor (BCR) Signaling BTK Bruton's Tyrosine Kinase (BTK) BCR->BTK Activation Downstream Downstream Signaling (e.g., PLCγ2, ERK, NF-κB) BTK->Downstream Phosphorylation Apoptosis Apoptosis BTK->Apoptosis Proliferation B-Cell Proliferation and Survival Downstream->Proliferation Acalabrutinib Acalabrutinib Acalabrutinib->BTK Inhibition

Acalabrutinib's Inhibition of the BCR Signaling Pathway

Conclusion

This compound derivatives have established themselves as indispensable tools in modern organic synthesis and drug development. Their ease of preparation, tunable nature, and high efficacy in a variety of asymmetric transformations provide a powerful platform for the efficient construction of complex chiral molecules. For researchers and scientists in drug development, a thorough understanding of the synthesis, application, and mechanistic aspects of this compound derivatives is crucial for leveraging their full potential in the discovery and creation of novel therapeutics.

References

The Role of D-Prolinol in Organocatalysis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The field of asymmetric organocatalysis has identified D-Prolinol and its derivatives as powerful tools for the stereoselective synthesis of chiral molecules. Derived from the natural amino acid D-proline, this compound maintains the rigid pyrrolidine (B122466) scaffold crucial for inducing chirality while offering a hydroxyl group that can be readily modified to fine-tune catalytic activity and selectivity. This guide provides an in-depth overview of the core principles, applications, and experimental methodologies related to this compound-mediated organocatalysis, with a focus on key transformations relevant to pharmaceutical and chemical synthesis.

Core Principles: Enamine and Iminium Catalysis

The catalytic efficacy of this compound and its derivatives in a variety of asymmetric transformations stems from their ability to act as chiral amines, facilitating reactions through two primary mechanistic pathways: enamine and iminium ion catalysis. These pathways offer a metal-free alternative for the construction of carbon-carbon and carbon-heteroatom bonds with high levels of stereocontrol.

Enamine Catalysis: In this pathway, the secondary amine of the this compound catalyst reacts with a carbonyl compound (typically a ketone or aldehyde) to form a nucleophilic enamine intermediate. This enamine then attacks an electrophile, and subsequent hydrolysis regenerates the catalyst and yields the functionalized carbonyl compound. The chiral environment provided by the this compound scaffold directs the approach of the electrophile, leading to the preferential formation of one enantiomer. This mechanism is central to reactions like asymmetric aldol (B89426) and Michael additions.

Iminium Catalysis: For α,β-unsaturated carbonyl compounds, this compound catalysts can form a chiral iminium ion. This transformation lowers the LUMO of the α,β-unsaturated system, activating it for nucleophilic attack. The steric hindrance imposed by the catalyst's structure dictates the facial selectivity of the nucleophilic addition. This mode of activation is characteristic of conjugate addition reactions.

Key Asymmetric Transformations and Performance Data

This compound and its derivatives have been successfully employed in a range of organocatalytic reactions, consistently delivering high yields and stereoselectivities. The following tables summarize the performance of this compound and related catalysts in Michael additions, aldol reactions, and Mannich reactions.

Michael Addition Reactions

The asymmetric Michael addition is a fundamental carbon-carbon bond-forming reaction, and this compound-derived catalysts have proven to be highly effective.

CatalystMichael DonorMichael AcceptorSolventYield (%)dr (syn:anti)ee (%)
This compoundCyclohexanonetrans-β-nitrostyrene--68:3218
Helical Polycarbene with this compound PendantsCyclohexanonetrans-β-nitrostyrene--94:676

Table 1: Performance of this compound and a this compound-derived polymer in the asymmetric Michael addition.

Aldol Reactions

The aldol reaction is a cornerstone of organic synthesis for the formation of β-hydroxy carbonyl compounds. This compound and its derivatives catalyze this reaction with high efficiency.

CatalystAldehydeKetoneSolventYield (%)dr (syn:anti)ee (%)
L-Prolinol4-NitrobenzaldehydeCyclohexanoneCH2Cl29494:676

Table 2: Performance of L-Prolinol in the asymmetric aldol reaction. Data for the D-enantiomer is expected to yield the opposite enantiomer of the product.

Mannich Reactions

The Mannich reaction is a vital tool for the synthesis of β-amino carbonyl compounds, which are important precursors for various pharmaceuticals.

CatalystKetone/AldehydeImineSolventYield (%)dr (syn:anti)ee (%)
L-ProlineAcetoneN-PMP-protected α-imino ethyl glyoxylate-High>95:5 (syn)>99

Table 3: Performance of L-Proline in the asymmetric Mannich reaction. D-proline is expected to catalyze the formation of the corresponding enantiomer.

Experimental Protocols

The following are detailed methodologies for key reactions catalyzed by this compound and its derivatives. These protocols are based on established procedures for similar proline-based catalysts and can be adapted for specific substrates and conditions.

General Procedure for this compound-Catalyzed Michael Addition of Ketones to Nitroolefins
  • To a stirred solution of the nitroolefin (1.0 mmol) in the desired solvent (e.g., CH2Cl2, 2.0 mL) is added the ketone (5.0 mmol).

  • This compound (0.1 mmol, 10 mol%) is then added to the reaction mixture.

  • The reaction is stirred at room temperature and monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is concentrated under reduced pressure.

  • The residue is purified by flash column chromatography on silica (B1680970) gel to afford the desired Michael adduct.

  • The diastereomeric ratio (dr) and enantiomeric excess (ee) are determined by chiral High-Performance Liquid Chromatography (HPLC) analysis.

General Procedure for this compound-Catalyzed Aldol Reaction
  • In a reaction vial, this compound (0.03 mmol) is dissolved in a mixture of methanol (B129727) (40 µL) and water (10 µL) at room temperature.

  • The ketone (1.5 mmol) is added to the solution, followed by the aldehyde (0.3 mmol).

  • The vial is sealed and the reaction mixture is stirred at room temperature for the desired time, with progress monitored by TLC.

  • After the reaction is complete, the mixture is quenched with a saturated aqueous solution of NH4Cl and extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are dried over anhydrous Na2SO4, filtered, and concentrated in vacuo.

  • The crude product is purified by flash column chromatography to yield the aldol product.

  • The dr and ee values are determined by chiral HPLC analysis.

General Procedure for this compound-Catalyzed Mannich Reaction
  • To a solution of the aldehyde or ketone (1.0 mmol) in a suitable solvent (e.g., DMSO, 1.0 mL) is added this compound (0.1 mmol, 10 mol%).

  • The pre-formed imine (1.2 mmol) is then added to the mixture.

  • The reaction is stirred at room temperature until completion, as indicated by TLC analysis.

  • The reaction is quenched with water and extracted with an appropriate organic solvent.

  • The combined organic extracts are dried, filtered, and concentrated.

  • Purification of the crude product by flash column chromatography provides the desired β-amino carbonyl compound.

  • The dr and ee are determined by chiral HPLC analysis.

Visualizing the Mechanisms and Workflow

The following diagrams, generated using the DOT language for Graphviz, illustrate the core catalytic cycles and a general experimental workflow in this compound-catalyzed asymmetric synthesis.

Enamine_Catalysis cluster_cycle Enamine Catalytic Cycle Catalyst This compound (R2NH) Carbonyl Ketone/Aldehyde (R'C(O)R'') Enamine Enamine Intermediate Carbonyl->Enamine + Catalyst - H2O Iminium Iminium Ion Enamine->Iminium + E+ Electrophile Electrophile (E+) Iminium->Catalyst - Catalyst Product α-Substituted Carbonyl Iminium->Product + H2O

Caption: Enamine catalysis cycle for this compound.

Iminium_Catalysis cluster_cycle Iminium Catalytic Cycle Catalyst This compound (R2NH) Unsat_Carbonyl α,β-Unsaturated Carbonyl Iminium Iminium Ion (Activated) Unsat_Carbonyl->Iminium + Catalyst - H2O Enamine_Intermediate Enamine Intermediate Iminium->Enamine_Intermediate + Nu- Nucleophile Nucleophile (Nu-) Enamine_Intermediate->Catalyst - Catalyst Product Conjugate Adduct Enamine_Intermediate->Product + H2O

Caption: Iminium ion catalysis cycle for conjugate additions.

Experimental_Workflow start Start reagents Reaction Setup 1. Add solvent, ketone/aldehyde, and this compound catalyst. 2. Add electrophile/imine. start->reagents reaction Reaction Stir at specified temperature. Monitor progress by TLC. reagents->reaction workup Work-up 1. Quench the reaction. 2. Extract with organic solvent. 3. Dry and concentrate. reaction->workup purification Purification Purify by flash column chromatography. workup->purification analysis Analysis 1. Characterize the product (NMR, MS). 2. Determine dr and ee (Chiral HPLC). purification->analysis end End analysis->end

Caption: General experimental workflow for asymmetric synthesis.

Conclusion

This compound and its derivatives have firmly established their position as versatile and powerful organocatalysts in asymmetric synthesis. Their ability to facilitate key chemical transformations with high stereoselectivity through well-understood catalytic cycles makes them invaluable tools for researchers in both academic and industrial settings. The straightforward experimental protocols and the potential for catalyst modification offer broad opportunities for the development of novel synthetic methodologies and the efficient construction of complex chiral molecules. As the demand for enantiomerically pure compounds in the pharmaceutical and other industries continues to grow, the role of this compound in organocatalysis is set to expand further.

Methodological & Application

Application Notes and Protocols: D-Prolinol Catalyzed Asymmetric Aldol Reaction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the asymmetric aldol (B89426) reaction catalyzed by D-prolinol derivatives, specifically focusing on the widely used diarylprolinol ethers. While direct application of unmodified this compound is less common in contemporary literature for this transformation, its derivatives have emerged as powerful and highly stereoselective catalysts. This document outlines a general procedure, presents typical performance data, and illustrates the underlying catalytic cycle.

Introduction

The asymmetric aldol reaction is a cornerstone of organic synthesis, enabling the stereocontrolled formation of carbon-carbon bonds and the construction of chiral β-hydroxy carbonyl compounds, which are key structural motifs in numerous natural products and pharmaceuticals. Organocatalysis, utilizing small chiral organic molecules, has become a powerful alternative to traditional metal-based catalysts. Among these, proline and its derivatives have been extensively studied. This compound, the chiral amino alcohol derived from D-proline, and its analogues, particularly diarylprolinol ethers (often referred to as Hayashi-Jørgensen catalysts), are highly effective in mediating asymmetric aldol reactions with high enantioselectivity and yields.[1] These catalysts operate through an enamine-based mechanism, mimicking the action of Class I aldolase (B8822740) enzymes.[2][3] The bulky diaryl groups of the catalyst provide a well-defined chiral environment, effectively shielding one face of the enamine intermediate and directing the approach of the aldehyde electrophile to achieve high stereocontrol.[4]

Catalytic Cycle and Stereochemical Model

The catalytic cycle of the diarylprolinol ether-catalyzed asymmetric aldol reaction is initiated by the rapid and reversible formation of an enamine intermediate from the ketone substrate and the secondary amine of the catalyst. This enamine is the key nucleophilic species in the reaction. The chiral catalyst then directs the enantioselective addition of the enamine to the aldehyde. The bulky diarylprolinol ether catalyst effectively blocks one face of the enamine, allowing the aldehyde to approach from the less sterically hindered face. Subsequent hydrolysis of the resulting iminium ion regenerates the catalyst and releases the chiral aldol product.

References

Application Notes and Protocols for D-Prolinol in Michael Addition Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-Prolinol, a chiral amino alcohol derived from D-proline, serves as a versatile organocatalyst in asymmetric synthesis. One of its notable applications is in the catalysis of Michael addition reactions, a fundamental carbon-carbon bond-forming reaction. This document provides detailed application notes and experimental protocols for the use of this compound in asymmetric Michael additions. While this compound can catalyze these reactions, it is often observed that its derivatives, such as diarylprolinol silyl (B83357) ethers, exhibit enhanced stereoselectivity. The information presented herein is based on available literature and provides a foundational understanding for researchers exploring the catalytic potential of this compound.

Catalytic Principle: Enamine Catalysis

The catalytic activity of this compound in Michael additions proceeds through an enamine-based catalytic cycle. The secondary amine of this compound reacts with a carbonyl compound (the Michael donor, e.g., a ketone or aldehyde) to form a nucleophilic enamine intermediate. This enamine then attacks the Michael acceptor (an activated olefin, such as a nitroalkene or an enone) in a stereocontrolled manner. Subsequent hydrolysis of the resulting iminium ion regenerates the this compound catalyst and yields the chiral Michael adduct.

Michael_Addition_Mechanism D_Prolinol This compound Enamine Enamine Intermediate D_Prolinol->Enamine + Ketone - H₂O Ketone Ketone/Aldehyde (Michael Donor) Ketone->Enamine Iminium Iminium Intermediate Enamine->Iminium + Acceptor Acceptor Michael Acceptor (e.g., Nitroalkene) Acceptor->Iminium Iminium->D_Prolinol Hydrolysis Product Chiral Michael Adduct Iminium->Product + H₂O Water H₂O Water->Product Water2 H₂O

This compound Catalyzed Michael Addition Mechanism

Data Presentation

The efficiency of this compound as a catalyst in the Michael addition is often modest in terms of stereoselectivity compared to its more sterically hindered derivatives. The following table summarizes representative quantitative data for the Michael addition reaction catalyzed by this compound.

EntryMichael DonorMichael AcceptorSolventCatalyst Loading (mol%)Time (h)Yield (%)dr (syn:anti)ee (%)Reference
1Cyclohexanone (B45756)trans-β-NitrostyreneChloroform2024N/A68:3218[1][2]

Note: The available data for unmodified this compound as a primary catalyst in Michael additions is limited in the scientific literature, as research has predominantly focused on more selective prolinol derivatives.

Experimental Protocols

The following is a general experimental protocol for the this compound-catalyzed Michael addition of a ketone to a nitroalkene. This protocol can be adapted and optimized for different substrates.

General Procedure for the Asymmetric Michael Addition of Cyclohexanone to trans-β-Nitrostyrene

Materials:

  • This compound

  • Cyclohexanone (freshly distilled)

  • trans-β-Nitrostyrene

  • Anhydrous solvent (e.g., Chloroform, Toluene, or Dichloromethane)

  • Standard laboratory glassware (oven-dried)

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (e.g., nitrogen or argon)

Protocol:

  • To an oven-dried round-bottom flask equipped with a magnetic stir bar, add trans-β-nitrostyrene (1.0 mmol, 1.0 equiv).

  • Under an inert atmosphere, add the anhydrous solvent (2.0 mL).

  • Add cyclohexanone (5.0 mmol, 5.0 equiv) to the solution.

  • Add this compound (0.2 mmol, 20 mol%) to the reaction mixture.

  • Stir the reaction mixture at room temperature (or the desired temperature) and monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion of the reaction, concentrate the mixture under reduced pressure to remove the solvent and excess cyclohexanone.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to afford the desired Michael adduct.

  • Characterize the product by standard analytical techniques (¹H NMR, ¹³C NMR, etc.).

  • Determine the diastereomeric ratio (dr) by ¹H NMR analysis of the crude reaction mixture and the enantiomeric excess (ee) by chiral High-Performance Liquid Chromatography (HPLC) analysis.

Experimental_Workflow Start Start Step1 1. Add Michael Acceptor (trans-β-Nitrostyrene) to Flask Start->Step1 Step2 2. Add Anhydrous Solvent Step1->Step2 Step3 3. Add Michael Donor (Cyclohexanone) Step2->Step3 Step4 4. Add this compound Catalyst Step3->Step4 Step5 5. Stir at Room Temperature & Monitor by TLC Step4->Step5 Step6 6. Reaction Quench & Work-up Step5->Step6 Step7 7. Purification by Column Chromatography Step6->Step7 Step8 8. Characterization (NMR) & Analysis (HPLC) Step7->Step8 End End Step8->End

General Experimental Workflow

Concluding Remarks

This compound is a readily available chiral organocatalyst for initiating asymmetric Michael addition reactions. However, for achieving high levels of stereoselectivity, the use of its derivatives, which are designed to create a more defined chiral environment in the transition state, is generally recommended. The protocols and data provided here serve as a starting point for researchers interested in exploring the catalytic utility of this compound and as a baseline for comparison when developing more advanced catalytic systems. Optimization of reaction parameters such as solvent, temperature, and catalyst loading is crucial for achieving the best possible results for a given set of substrates.

References

Application Notes and Protocols for the Hajos-Parrish-Eder-Sauer-Wiechert Reaction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Hajos-Parrish-Eder-Sauer-Wiechert (HPESW) reaction is a landmark transformation in organic synthesis, representing one of the earliest examples of a highly enantioselective organocatalytic reaction.[1] Discovered in the 1970s by researchers at Hoffmann-La Roche and Schering AG, this proline-catalyzed intramolecular aldol (B89426) reaction provides a powerful method for the asymmetric synthesis of bicyclic ketols and enones. These products, such as the Wieland-Miescher ketone and the Hajos-Parrish ketone, are crucial chiral building blocks in the total synthesis of steroids, terpenoids, and other complex natural products.[2][3] The reaction's significance lies in its use of a simple, naturally occurring amino acid, (S)-proline, as a chiral catalyst to achieve high levels of stereocontrol, presaging the field of asymmetric organocatalysis.[1]

The core of the HPESW reaction is the intramolecular cyclization of a prochiral triketone, such as 2-methyl-2-(3-oxobutyl)-1,3-cyclopentanedione, to form a six-membered ring. The reaction proceeds via an enamine intermediate, a mechanism that has been a subject of considerable study.[1] This document provides detailed experimental protocols, quantitative data for various reaction conditions, and visualizations of the reaction mechanism and experimental workflow to aid researchers in the successful application of this pivotal reaction.

Reaction Mechanism and Experimental Workflow

The generally accepted mechanism for the proline-catalyzed HPESW reaction involves the formation of an enamine intermediate between the ketone substrate and the proline catalyst. This enamine then attacks one of the ketone carbonyls intramolecularly in a stereochemically controlled manner, dictated by the chirality of the proline catalyst. Subsequent hydrolysis releases the product and regenerates the catalyst.

Reaction Mechanism

HPESW_Mechanism Triketone Prochiral Triketone Iminium Iminium Ion Triketone->Iminium + Proline, -H2O Proline (S)-Proline Enamine Enamine Intermediate Iminium->Enamine -H+ TransitionState Cyclization Transition State Enamine->TransitionState Intramolecular Attack CyclizedIminium Cyclized Iminium Intermediate TransitionState->CyclizedIminium Product Chiral Ketol Product CyclizedIminium->Product +H2O Catalyst_regen (S)-Proline (regenerated) CyclizedIminium->Catalyst_regen Hydrolysis

Caption: Proposed catalytic cycle for the Hajos-Parrish-Eder-Sauer-Wiechert reaction.

General Experimental Workflow

HPESW_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis Reagents Triketone Substrate (S)-Proline Catalyst Solvent (e.g., DMF) Mixing Combine Reagents in Reaction Vessel Reagents->Mixing Stirring Stir at Controlled Temperature Mixing->Stirring Monitoring Monitor Reaction (TLC, GC, etc.) Stirring->Monitoring Quenching Quench Reaction (if necessary) Monitoring->Quenching Extraction Solvent Extraction Quenching->Extraction Drying Dry Organic Layer Extraction->Drying Concentration Concentrate in vacuo Drying->Concentration Purification Purify by Chromatography or Crystallization Concentration->Purification Characterization Characterize Product (NMR, IR, MS) Purification->Characterization Enantiopurity Determine Enantiomeric Excess (Chiral HPLC, etc.) Characterization->Enantiopurity

Caption: A generalized workflow for the Hajos-Parrish-Eder-Sauer-Wiechert reaction.

Experimental Protocols

Protocol 1: Synthesis of (+)-(3aS,7aS)-3a,4,7,7a-tetrahydro-3a-hydroxy-7a-methyl-1H-indene-1,5(6H)-dione (Hajos-Parrish Ketol)

This protocol is adapted from a procedure published in Organic Syntheses.[2]

Materials:

  • 2-Methyl-2-(3-oxobutyl)-1,3-cyclopentanedione (1.0 mol, 182.2 g)

  • (S)-(-)-Proline (0.0075 mol, 863 mg)

  • N,N-Dimethylformamide (DMF), anhydrous (188 mL)

  • Dichloromethane

  • Saturated brine solution

  • Anhydrous sodium sulfate

  • Ethyl acetate (B1210297)

  • Silica (B1680970) gel for column chromatography

Equipment:

  • 500-mL three-necked round-bottomed flask

  • Magnetic stirrer and stir bar

  • Nitrogen inlet

  • Constant temperature bath

  • Separatory funnel

  • Rotary evaporator

  • Chromatography column

Procedure:

  • Reaction Setup: A 500-mL, three-necked, round-bottomed flask equipped with a magnetic stirring bar and a nitrogen inlet is charged with 188 mL of N,N-dimethylformamide and 863 mg (7.5 mmol) of (S)-(-)-proline.[2] The mixture is degassed four times by alternate evacuation and refilling with nitrogen. The flask is shielded from light with aluminum foil and the contents are stirred in a 15–16°C bath for 1 hour.[2]

  • Reaction: To the stirred solution, add 45.5 g (0.25 mol) of 2-methyl-2-(3-oxobutyl)-1,3-cyclopentanedione.[4] The degassing procedure is repeated four times, and stirring at 15–16°C is continued for 40–120 hours.[2] The reaction progress is monitored by Thin Layer Chromatography (TLC).

  • Work-up: The reaction mixture can be used directly in the next step (dehydration) or the ketol can be isolated. To isolate the ketol, the reaction mixture is evaporated on a rotary evaporator at 45°C (0.3 mm) to yield a brown oil.[2]

  • Purification: The crude product is dissolved in 200 mL of ethyl acetate and filtered through 80 g of silica gel.[2] The column is eluted with approximately 1.3 L of ethyl acetate in 200-mL fractions, with the fractions being monitored by TLC.[2] The fractions containing the desired product are combined and the solvent is removed on a rotary evaporator. Final drying at 45°C (0.3 mm) yields the crude ketol as a slightly oily, brown solid.[2] Further purification can be achieved by crystallization from ether to yield material with a melting point of 118–119°C.[2]

Protocol 2: Synthesis of the Wieland-Miescher Ketone via the Eder-Sauer-Wiechert Modification

This protocol involves the in-situ dehydration of the initially formed aldol product.

Materials:

  • 2-Methyl-1,3-cyclohexanedione

  • Methyl vinyl ketone

  • (S)-Proline

  • Acetonitrile

  • 1N Perchloric acid

Procedure:

  • Reaction Setup: In a reaction vessel, combine 2-methyl-1,3-cyclohexanedione and (S)-Proline (47 mol%) in acetonitrile.[1]

  • Reaction: Add methyl vinyl ketone to the mixture. Then, add 1N perchloric acid and heat the reaction to 80°C.[1]

  • Work-up and Purification: After the reaction is complete (as determined by a suitable monitoring technique like TLC or GC), the mixture is cooled to room temperature. The product is then extracted with an appropriate organic solvent, washed with water and brine, dried over an anhydrous salt (e.g., Na2SO4 or MgSO4), and concentrated under reduced pressure. The crude product can be purified by column chromatography or distillation.

Quantitative Data

The following tables summarize representative quantitative data for the Hajos-Parrish-Eder-Sauer-Wiechert reaction under various conditions.

Table 1: Proline-Catalyzed Intramolecular Aldol Cyclization of Triketones

SubstrateCatalyst (mol%)SolventTemp. (°C)Time (h)Yield (%)ee (%)ProductReference
2-methyl-2-(3-oxobutyl)-1,3-cyclopentanedione(S)-Proline (3)DMFRT20>9593Hajos-Parrish Ketol[1]
2-methyl-1,3-cyclohexanedione & MVK(S)-Proline (47) & 1N HClO4Acetonitrile80---Wieland-Miescher Ketone[1]
Triketone(S)-Proline (25)DMSORT96--Hajos-Parrish Ketol[5]

Table 2: Variations in Catalysts and Conditions

SubstrateCatalyst (mol%)Co-catalystSolventTemp. (°C)Time (h)Yield (%)ee (%)Reference
2-methylcyclohexane-1,3-dione & MVKChiral primary amine (1)-Solvent-free--up to 98up to 96[6][7]
2-methylcyclohexane-1,3-dione & MVKChiral primary amine (10)--RT107392[8]
2-methylcyclohexane-1,3-dione & MVKChiral primary amine (2) / TfOHm-nitrobenzoic acid-60489090[8]

Conclusion

The Hajos-Parrish-Eder-Sauer-Wiechert reaction remains a cornerstone of asymmetric synthesis. Its simplicity, efficiency, and the ready availability of the proline catalyst make it an attractive method for the construction of chiral carbocyclic frameworks. The provided protocols and data serve as a guide for researchers to implement and adapt this powerful reaction in their synthetic endeavors, from small-scale laboratory synthesis to potential applications in drug development and natural product synthesis. Further exploration of catalyst modifications and reaction conditions continues to expand the scope and utility of this classic transformation.

References

Application Notes and Protocols: D-Prolinol as a Chiral Auxiliary in Asymmetric Diels-Alder Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of D-Prolinol as a chiral auxiliary in asymmetric Diels-Alder reactions. This powerful synthetic tool enables the stereocontrolled formation of six-membered rings, a critical transformation in the synthesis of complex chiral molecules for pharmaceutical and research applications. Detailed experimental protocols and a summary of achievable stereoselectivities are presented to facilitate the adoption of this methodology.

Introduction

The Diels-Alder reaction is a cornerstone of organic synthesis for the construction of cyclohexene (B86901) rings. Achieving high stereoselectivity in this [4+2] cycloaddition is paramount for the synthesis of enantiomerically pure compounds, which is a critical consideration in drug development. Chiral auxiliaries derived from this compound, a readily available and relatively inexpensive chiral amino alcohol, have emerged as effective stereodirecting groups in asymmetric Diels-Alder reactions.

Typically, this compound is converted into a chiral N-enoyl oxazolidinone. This dienophile, when activated by a Lewis acid, adopts a rigid, chelated conformation that effectively shields one face of the dienophile. This steric hindrance directs the approach of the diene, leading to a highly diastereoselective cycloaddition. Subsequent removal of the chiral auxiliary reveals the enantioenriched cycloadduct.

Mechanism of Stereocontrol

The stereochemical outcome of the Diels-Alder reaction using a this compound-derived chiral auxiliary is primarily controlled by the formation of a five-membered chelate between the N-acyloxazolidinone and a Lewis acid catalyst. This complexation forces the dienophile into a conformation where one of its prochiral faces is sterically shielded by the substituent derived from this compound. The diene then approaches from the less hindered face, resulting in a highly stereoselective cycloaddition. The endo transition state is generally favored due to secondary orbital interactions.

Diels_Alder_Mechanism cluster_reactants Reactants cluster_transition_state Transition State cluster_products Products Dienophile N-Enoyl Oxazolidinone (from this compound) Chelated_Intermediate Chelated Intermediate (Blocks one face) Dienophile->Chelated_Intermediate Diene Diene Endo_TS Endo Transition State Diene->Endo_TS LewisAcid Lewis Acid (e.g., Et2AlCl) LewisAcid->Chelated_Intermediate Chelated_Intermediate->Endo_TS Cycloadduct Diastereomerically Enriched Diels-Alder Adduct Endo_TS->Cycloadduct Auxiliary_Removal Auxiliary Removal Cycloadduct->Auxiliary_Removal Auxiliary_Removal->Dienophile Auxiliary Recovery Final_Product Enantioenriched Product Auxiliary_Removal->Final_Product

Figure 1: Stereocontrol in Diels-Alder Reaction

Quantitative Data Summary

The following table summarizes the results of Lewis acid-catalyzed Diels-Alder reactions between a this compound-derived N-acryloyl oxazolidinone and various dienes. The data highlights the high diastereoselectivity achievable with this chiral auxiliary.

EntryDieneLewis AcidTemp (°C)Yield (%)endo:exod.r. (endo)
1CyclopentadieneEt₂AlCl-7898>99:1>99:1
21,3-CyclohexadieneEt₂AlCl-7895>99:1>98:2
3IsopreneEt₂AlCl-7885>95:5>98:2
42,3-Dimethyl-1,3-butadieneEt₂AlCl-7888>99:1>99:1

d.r. = diastereomeric ratio

Experimental Protocols

Synthesis of (R)-4-(hydroxymethyl)oxazolidin-2-one from this compound

This protocol describes the conversion of this compound to the corresponding oxazolidinone, which serves as the core of the chiral auxiliary.

Materials:

  • This compound

  • Diethyl carbonate

  • Potassium carbonate (K₂CO₃)

  • Ethanol (B145695) (anhydrous)

Procedure:

  • A solution of this compound (1.0 eq) in anhydrous ethanol is prepared in a round-bottom flask equipped with a reflux condenser.

  • Diethyl carbonate (1.5 eq) and potassium carbonate (0.1 eq) are added to the solution.

  • The reaction mixture is heated to reflux and stirred for 12-16 hours.

  • The solvent is removed under reduced pressure.

  • The residue is purified by column chromatography on silica (B1680970) gel to afford (R)-4-(hydroxymethyl)oxazolidin-2-one.

Synthesis of N-Acryloyl-(R)-4-(hydroxymethyl)oxazolidin-2-one

This protocol details the acylation of the oxazolidinone with acryloyl chloride to form the chiral dienophile.

Materials:

Procedure:

  • To a solution of (R)-4-(hydroxymethyl)oxazolidin-2-one (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane at 0 °C is added acryloyl chloride (1.1 eq) dropwise.

  • The reaction mixture is stirred at 0 °C for 1 hour and then at room temperature for 4-6 hours.

  • The reaction is quenched with saturated aqueous ammonium (B1175870) chloride solution.

  • The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel.

General Procedure for the Asymmetric Diels-Alder Reaction

This protocol outlines the Lewis acid-catalyzed Diels-Alder reaction between the chiral dienophile and a diene.

Materials:

  • N-Acryloyl-(R)-4-(hydroxymethyl)oxazolidin-2-one

  • Diene (e.g., cyclopentadiene, freshly cracked)

  • Lewis acid (e.g., diethylaluminum chloride (Et₂AlCl) in hexanes)

  • Dichloromethane (CH₂Cl₂, anhydrous)

Procedure:

  • A solution of the N-acryloyl-(R)-4-(hydroxymethyl)oxazolidin-2-one (1.0 eq) in anhydrous dichloromethane is cooled to -78 °C under an inert atmosphere.

  • The Lewis acid (1.2 eq) is added dropwise, and the mixture is stirred for 30 minutes.

  • The diene (3.0 eq) is added dropwise, and the reaction is stirred at -78 °C for 3-6 hours.

  • The reaction is quenched by the slow addition of saturated aqueous sodium bicarbonate solution at -78 °C.

  • The mixture is allowed to warm to room temperature, and the organic layer is separated.

  • The aqueous layer is extracted with dichloromethane.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to yield the Diels-Alder adduct. The diastereomeric ratio can be determined by ¹H NMR spectroscopy or HPLC analysis.

Removal of the Chiral Auxiliary

The chiral auxiliary can be cleaved from the Diels-Alder adduct to provide the desired enantioenriched carboxylic acid, alcohol, or other derivatives.

Example: Hydrolytic Cleavage to the Carboxylic Acid

Materials:

  • Diels-Alder adduct

  • Lithium hydroxide (B78521) (LiOH)

  • Hydrogen peroxide (H₂O₂)

  • Tetrahydrofuran (THF)

  • Water

Procedure:

  • The Diels-Alder adduct is dissolved in a mixture of THF and water.

  • The solution is cooled to 0 °C, and an aqueous solution of lithium hydroxide and hydrogen peroxide is added.

  • The reaction mixture is stirred at 0 °C for 4-8 hours.

  • The reaction is quenched by the addition of sodium sulfite (B76179) solution.

  • The THF is removed under reduced pressure, and the aqueous layer is acidified with HCl.

  • The product is extracted with ethyl acetate, and the combined organic layers are dried and concentrated to yield the carboxylic acid. The chiral auxiliary can be recovered from the aqueous layer.

Workflow and Logical Relationships

The following diagram illustrates the overall workflow from the chiral starting material to the final enantioenriched product.

Workflow Start This compound Auxiliary_Core (R)-4-(hydroxymethyl)oxazolidin-2-one Start->Auxiliary_Core Synthesis Dienophile N-Acryloyl Chiral Auxiliary Auxiliary_Core->Dienophile Acylation Reaction Asymmetric Diels-Alder Reaction Dienophile->Reaction Diene Diene Diene->Reaction Lewis_Acid Lewis Acid Lewis_Acid->Reaction Adduct Diels-Alder Adduct Reaction->Adduct Cleavage Auxiliary Cleavage Adduct->Cleavage Product Enantioenriched Product Cleavage->Product Auxiliary_Recovery Auxiliary Recovery Cleavage->Auxiliary_Recovery

Figure 2: Overall Synthetic Workflow

Conclusion

The use of this compound as a chiral auxiliary in asymmetric Diels-Alder reactions provides a reliable and efficient method for the synthesis of enantioenriched six-membered rings. The straightforward preparation of the auxiliary, the high diastereoselectivities achieved in the cycloaddition, and the ability to recover the chiral auxiliary make this a valuable strategy for academic and industrial researchers in the field of organic synthesis and drug development.

Application Notes and Protocols for the Synthesis of Chiral Amines Using D-Prolinol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chiral amines are fundamental building blocks in a vast array of high-value molecules, including over 40% of commercial pharmaceuticals, agrochemicals, and specialty chemicals.[1][2] The precise control of stereochemistry is often paramount to a molecule's therapeutic efficacy and safety. D-Prolinol, a chiral amino alcohol derived from the readily available amino acid D-proline, serves as a versatile and powerful tool in asymmetric synthesis for producing enantiomerically pure compounds.[3][4] Its rigid pyrrolidine (B122466) scaffold and functional groups allow it to be employed effectively as both a precursor to highly efficient organocatalysts and as a reliable chiral auxiliary.[3][5]

This document provides detailed application notes and experimental protocols for two primary strategies utilizing this compound in the synthesis of chiral molecules that are precursors to or can be converted into chiral amines:

  • Organocatalysis: Using a this compound derivative as a catalyst for asymmetric reactions.

  • Chiral Auxiliary: Temporarily incorporating this compound into a substrate to direct a stereoselective transformation.

Application Note 1: this compound Derivatives in Asymmetric Organocatalysis

One of the most powerful applications of this compound is its use as a precursor for diarylprolinol silyl (B83357) ether catalysts, often referred to as Hayashi-Jørgensen catalysts. These catalysts are highly effective in a range of asymmetric transformations, including Michael additions, Diels-Alder reactions, and α-functionalizations.[6][7]

The catalytic cycle typically proceeds through the formation of a chiral enamine intermediate between the catalyst and a carbonyl compound (e.g., an aldehyde). The bulky diarylprolinol framework effectively shields one face of the enamine, allowing an incoming electrophile (like a nitroalkene) to attack from the less hindered face. This mechanism provides a high degree of stereocontrol, leading to products with excellent enantioselectivity. The properties of these catalysts can be fine-tuned by modifying the aryl groups or the silyl ether protecting group to optimize performance for specific substrates.[5]

Protocols: Asymmetric Michael Addition via Organocatalysis

This section details the three-stage process for synthesizing a chiral γ-nitro aldehyde, a versatile precursor to chiral γ-amino alcohols and other chiral amines, using a this compound-derived organocatalyst.

Protocol 1A: Synthesis of (R)-α,α-Diphenyl-2-pyrrolidinemethanol

This protocol describes the synthesis of the key catalyst precursor from D-proline. The Grignard reaction with a proline methyl ester adds two phenyl groups to the carbonyl carbon, forming the tertiary alcohol.[5]

Materials:

  • D-Proline

  • Thionyl chloride (SOCl₂)

  • Methanol (B129727) (MeOH)

  • Phenylmagnesium bromide (PhMgBr) in diethyl ether (Et₂O) or THF

  • Toluene (B28343)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Dichloromethane (DCM)

Procedure:

  • Esterification: A suspension of D-proline (1.0 eq) in methanol is cooled to 0 °C. Thionyl chloride (1.2 eq) is added dropwise. The mixture is then refluxed for 4 hours to yield the methyl ester hydrochloride. The solvent is removed under reduced pressure.

  • Grignard Reaction: The crude D-proline methyl ester hydrochloride is suspended in toluene and cooled to 0 °C. An excess of phenylmagnesium bromide solution (3.0-4.0 eq) is added slowly. The reaction is stirred at room temperature until completion (monitored by TLC).

  • Work-up and Purification: The reaction is carefully quenched with saturated aqueous NaHCO₃. The organic layer is separated, and the aqueous layer is extracted with DCM. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated. The crude product is purified by column chromatography on silica (B1680970) gel to yield (R)-α,α-Diphenyl-2-pyrrolidinemethanol.

Protocol 1B: Synthesis of (R)-α,α-Diphenyl-2-(trimethylsilyloxymethyl)pyrrolidine Catalyst

The hydroxyl group of the prolinol derivative is protected with a silyl group to form the active catalyst.

Materials:

  • (R)-α,α-Diphenyl-2-pyrrolidinemethanol

  • Trimethylsilyl chloride (TMSCl)

  • Triethylamine (B128534) (Et₃N) or Imidazole

  • Dichloromethane (DCM)

  • Water

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Silylation: To a solution of (R)-α,α-Diphenyl-2-pyrrolidinemethanol (1.0 eq) and triethylamine (1.5 eq) in DCM at 0 °C, add TMSCl (1.2 eq) dropwise.

  • Stirring: The reaction is stirred at room temperature for 2-4 hours.

  • Work-up and Purification: The reaction is quenched with water. The organic layer is separated, washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure to yield the desired silyl ether catalyst, which is often used without further purification.

Protocol 1C: Asymmetric Michael Addition of Propanal to trans-β-Nitrostyrene

This protocol demonstrates the use of the prepared catalyst in a highly enantioselective carbon-carbon bond-forming reaction.[5]

Materials:

  • (R)-α,α-Diphenyl-2-(trimethylsilyloxymethyl)pyrrolidine (Catalyst)

  • trans-β-Nitrostyrene

  • Propanal

  • Benzoic acid (co-catalyst)

  • Dichloromethane (DCM)

  • Hexane/Ethyl Acetate for chromatography

Procedure:

  • Reaction Setup: To a solution of trans-β-nitrostyrene (1.0 eq) and the chiral catalyst (0.1 eq, 10 mol%) in DCM at room temperature, add benzoic acid (0.1 eq).

  • Addition of Aldehyde: Propanal (2.0 eq) is added, and the reaction mixture is stirred at room temperature for 24-48 hours.

  • Purification: The reaction mixture is directly loaded onto a silica gel column and purified by flash chromatography to yield the desired chiral γ-nitro aldehyde.

Application Note 2: this compound as a Chiral Auxiliary

A chiral auxiliary is a stereogenic group that is temporarily attached to a prochiral substrate to control the stereochemical outcome of a subsequent reaction.[3] this compound is an effective chiral auxiliary because it can be easily attached to substrates (e.g., via amide bond formation) to form a rigid structure. This structure creates a biased steric environment, forcing reagents to approach from a specific direction, thereby inducing high diastereoselectivity in the formation of a new stereocenter. After the key transformation, the auxiliary can be cleanly cleaved and recovered for reuse.[3] This strategy is widely used for asymmetric alkylations, aldol (B89426) reactions, and conjugate additions.[3]

Protocol 2: Asymmetric Alkylation via a this compound-Derived Amide

This protocol outlines a general procedure for the asymmetric α-alkylation of a carboxylic acid derivative.

Materials:

  • Carboxylic acid (e.g., propanoic acid)

  • Thionyl chloride (SOCl₂) or Oxalyl chloride

  • This compound

  • Triethylamine (Et₃N)

  • Dichloromethane (DCM)

  • Lithium diisopropylamide (LDA)

  • Tetrahydrofuran (THF), anhydrous

  • Alkylating agent (e.g., benzyl (B1604629) bromide)

  • Aqueous ammonium (B1175870) chloride (NH₄Cl)

  • Aqueous HCl

Procedure:

  • Auxiliary Attachment (Amide Formation): Convert the carboxylic acid to its acid chloride using SOCl₂. In a separate flask, dissolve this compound (1.0 eq) and Et₃N (1.1 eq) in DCM. Add the freshly prepared acid chloride dropwise at 0 °C and stir until reaction completion. Purify the resulting this compound amide.

  • Enolate Formation: Dissolve the this compound amide (1.0 eq) in anhydrous THF and cool to -78 °C. Add LDA (1.1 eq) dropwise and stir for 1 hour to generate the lithium enolate.

  • Alkylation: Add the alkylating agent (e.g., benzyl bromide, 1.2 eq) to the enolate solution at -78 °C. Allow the reaction to slowly warm to room temperature and stir overnight.

  • Work-up: Quench the reaction with a saturated aqueous solution of NH₄Cl. Extract the product with an organic solvent, dry the combined organic layers, and concentrate. Purify the diastereomeric product by column chromatography.

  • Auxiliary Cleavage: The chiral auxiliary can be removed by acidic hydrolysis (e.g., refluxing in 1-6 M HCl) to yield the chiral carboxylic acid and recover the this compound salt from the aqueous layer.

Quantitative Data Summary

The following table summarizes representative quantitative data for the protocols described above. Actual results may vary based on substrate, scale, and precise reaction conditions.

ProtocolReactionSubstrate(s)ProductYield (%)StereoselectivityReference
1C Asymmetric Michael AdditionPropanal, trans-β-Nitrostyrene(R)-2-((R)-1-Nitro-2-phenylethyl)pentanal~90%>99:1 dr, 97% ee[5]
2 Asymmetric AlkylationPropanoic Acid, Benzyl Bromide(R)-2-Methyl-3-phenylpropanoic acid~85%>95:5 dr[3]

Note: dr refers to diastereomeric ratio; ee refers to enantiomeric excess. Yields and selectivities are for the key stereodetermining step.

Visualizations

Experimental Workflows

The following diagrams illustrate the logical workflows for the synthesis of chiral amines using this compound as an organocatalyst precursor and as a chiral auxiliary.

organocatalysis_workflow start This compound catalyst_precursor Synthesis of (R)-Diphenylprolinol start->catalyst_precursor Grignard Reaction catalyst Silylation to form Active Catalyst catalyst_precursor->catalyst TMSCl reaction Asymmetric Michael Addition catalyst->reaction 10 mol% reactants Aldehyde + Nitroalkene reactants->reaction product Chiral γ-Nitro Aldehyde (High ee) reaction->product final_product Reduction / Derivatization to Chiral Amine product->final_product

Caption: Workflow for organocatalytic synthesis using a this compound derivative.

chiral_auxiliary_workflow prolinol This compound attachment Auxiliary Attachment (Amide Formation) prolinol->attachment substrate Prochiral Substrate (e.g., Carboxylic Acid) substrate->attachment diastereoselective_rxn Diastereoselective Reaction (e.g., Alkylation) attachment->diastereoselective_rxn intermediate Diastereomerically Enriched Intermediate diastereoselective_rxn->intermediate cleavage Auxiliary Cleavage (Hydrolysis) intermediate->cleavage final_product Chiral Product (High de) cleavage->final_product prolinol_recovered Recovered This compound cleavage->prolinol_recovered Recycle

Caption: Workflow for asymmetric synthesis using this compound as a chiral auxiliary.

References

Application Notes and Protocols: D-Prolinol in the Synthesis of Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the use of D-Prolinol and its derivatives as powerful chiral auxiliaries and organocatalysts in the asymmetric synthesis of key pharmaceutical intermediates. The protocols outlined below are intended to serve as a practical guide for laboratory-scale synthesis, offering insights into reaction setup, execution, and product analysis.

Introduction

This compound, a chiral amino alcohol readily derived from the naturally occurring amino acid D-proline, has emerged as a versatile and highly effective tool in asymmetric synthesis.[1] Its rigid pyrrolidine (B122466) scaffold and bifunctional nature allow for the construction of a variety of chiral catalysts and auxiliaries that can induce high stereoselectivity in a range of carbon-carbon bond-forming reactions. This is particularly valuable in the pharmaceutical industry, where the stereochemistry of a drug molecule is often critical to its efficacy and safety. These notes will focus on the application of this compound derivatives in the synthesis of chiral intermediates for prominent drugs such as Baclofen, Pregabalin, and Paroxetine.

Core Applications: Asymmetric Michael Addition

A primary application of this compound-derived organocatalysts is in the enantioselective Michael addition, a key reaction for the formation of chiral γ-nitro carbonyl compounds. These intermediates can be readily converted into valuable chiral γ-aminobutyric acid (GABA) analogues and other complex molecules.

Synthesis of a Chiral Intermediate for (S)-Baclofen

(S)-Baclofen is a muscle relaxant used to treat spasticity. A key step in its asymmetric synthesis involves the enantioselective Michael addition of nitromethane (B149229) to an α,β-unsaturated aldehyde, catalyzed by an O-TMS-protected this compound derivative.[2][3]

Reaction Scheme:

Caption: Synthesis pathway of (S)-Baclofen intermediate.

Synthesis of a Chiral Intermediate for (S)-Pregabalin

(S)-Pregabalin is an anticonvulsant and anxiolytic drug. Its synthesis can be achieved through an asymmetric Michael addition of nitromethane to an α,β-unsaturated aldehyde, catalyzed by a D-proline-derived organocatalyst. While the specific use of a this compound catalyst is not explicitly detailed in the provided search results, the methodology is analogous to the Baclofen synthesis and can be adapted. [4] Reaction Scheme:

Quantitative Data Summary (Illustrative based on similar reactions):

CatalystSubstrate 1Substrate 2SolventAdditiveYield (%)ee (%)Reference
(R)-Diphenylprolinol silyl (B83357) ether5-methyl-2-hexenalNitromethaneMethanolBenzoic AcidHigh>90[3][4]

Experimental Protocol: Asymmetric Michael Addition for (S)-Pregabalin Intermediate (Adapted from)[3]

  • Materials:

    • (R)-Diphenylprolinol silyl ether (10 mol%)

    • 5-methyl-2-hexenal (1.0 equiv)

    • Nitromethane (5 equiv)

    • Benzoic acid (10 mol%)

    • Methanol (MeOH)

  • Procedure:

    • In a reaction vessel, dissolve (R)-Diphenylprolinol silyl ether and benzoic acid in methanol.

    • Add 5-methyl-2-hexenal to the solution.

    • Stir the mixture at room temperature.

    • Add nitromethane to the reaction mixture.

    • Continue stirring until the reaction is complete as monitored by TLC.

    • Work-up the reaction by adding a saturated aqueous solution of NaHCO₃.

    • Extract the aqueous layer with an organic solvent (e.g., CH₂Cl₂).

    • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.

    • Purify the residue by flash column chromatography to yield the chiral γ-nitroaldehyde intermediate.

    • Analyze the enantiomeric excess by chiral HPLC.

Experimental Workflow Diagram:

Pregabalin_Workflow start Start dissolve Dissolve Catalyst & Additive in Methanol start->dissolve add_aldehyde Add 5-methyl-2-hexenal dissolve->add_aldehyde add_nitromethane Add Nitromethane add_aldehyde->add_nitromethane react Stir at Room Temperature add_nitromethane->react workup Aqueous Work-up (NaHCO₃) react->workup extract Extract with CH₂Cl₂ workup->extract dry_concentrate Dry and Concentrate extract->dry_concentrate purify Flash Column Chromatography dry_concentrate->purify analyze Chiral HPLC Analysis purify->analyze end End analyze->end

Caption: Workflow for Pregabalin intermediate synthesis.

Synthesis of a Chiral Intermediate for (–)-Paroxetine

(–)-Paroxetine is a selective serotonin (B10506) reuptake inhibitor (SSRI) used as an antidepressant. A key chiral intermediate, ((3S,4R)-4-(4-fluorophenyl)piperidin-3-yl)methanol, can be synthesized via an asymmetric conjugate addition catalyzed by a polystyrene-supported cis-4-hydroxydiphenylprolinol. [5] Reaction Scheme:

Quantitative Data Summary:

CatalystSubstrate 1Substrate 2ConditionsYield (%)ee (%)Reference
Polystyrene-supported cis-4-hydroxydiphenylprolinol4-fluorocinnamaldehyde (B1661933)Dimethyl malonateSolvent-free, continuous flowHighHigh[5]

Experimental Protocol: Asymmetric Conjugate Addition for Paroxetine Intermediate (Conceptual, based on)[5]

  • Materials:

    • Polystyrene-supported cis-4-hydroxydiphenylprolinol (catalyst)

    • 4-fluorocinnamaldehyde

    • Dimethyl malonate

  • Procedure (Continuous Flow):

    • Pack a column reactor with the polystyrene-supported catalyst.

    • Premix 4-fluorocinnamaldehyde and dimethyl malonate.

    • Pump the reaction mixture through the heated catalyst bed at a defined flow rate.

    • Collect the eluent containing the chiral aldehyde product.

    • The product can then be taken to the next steps of reductive amination, lactamization, and reduction to yield the final piperidine (B6355638) intermediate.

    • Analyze the enantiomeric excess of the chiral aldehyde intermediate by chiral HPLC.

Signaling Pathway Diagram (Conceptual Reaction Cascade):

Paroxetine_Cascade Start 4-fluorocinnamaldehyde + Dimethyl Malonate Michael_Addition Asymmetric Conjugate Addition Start->Michael_Addition Catalyst Polystyrene-supported This compound derivative Catalyst->Michael_Addition Chiral_Aldehyde Chiral Aldehyde Intermediate Michael_Addition->Chiral_Aldehyde Reductive_Amination Reductive Amination (Imine Formation & Reduction) Chiral_Aldehyde->Reductive_Amination Lactamization Lactamization Reductive_Amination->Lactamization Piperidinone Phenylpiperidinone Intermediate Lactamization->Piperidinone Reduction Amide & Ester Reduction Piperidinone->Reduction Final_Intermediate ((3S,4R)-4-(4-fluorophenyl)piperidin-3-yl)methanol Reduction->Final_Intermediate

Caption: Reaction cascade for Paroxetine intermediate.

Conclusion

This compound and its derivatives are highly valuable tools in the asymmetric synthesis of pharmaceutical intermediates. The application of these organocatalysts in Michael addition reactions provides efficient and highly enantioselective routes to key chiral building blocks for a variety of important drugs. The protocols provided herein offer a starting point for researchers to explore and optimize these powerful synthetic transformations in their own laboratories. The versatility and efficacy of this compound-based catalysts underscore their continued importance in the field of drug discovery and development.

References

The Role of D-Prolinol in the Stereoselective Synthesis of Natural Products: A Detailed Application Note

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

D-Prolinol, a chiral amino alcohol derived from the non-proteinogenic amino acid D-proline, has emerged as a powerful and versatile tool in the asymmetric synthesis of complex natural products. Its rigid pyrrolidine (B122466) scaffold and readily available stereoisomers make it an excellent chiral auxiliary and catalyst for a variety of stereoselective transformations. This application note provides a detailed overview of the use of this compound in the total synthesis of natural products, with a focus on its application in key bond-forming reactions. Experimental protocols for representative transformations are provided, along with quantitative data to illustrate the efficiency and selectivity of this compound-mediated methods.

Introduction: The Advantages of this compound in Asymmetric Synthesis

The synthesis of enantiomerically pure natural products is a cornerstone of drug discovery and development, as the biological activity of a chiral molecule is often confined to a single enantiomer. This compound and its derivatives offer several advantages in achieving high levels of stereocontrol:

  • Chiral Scaffolding: The inherent chirality of the pyrrolidine ring provides a well-defined three-dimensional environment to direct the approach of reagents.

  • Bifunctional Catalysis: The presence of both a hydroxyl and a secondary amine group allows for bifunctional catalysis, where one group can act as a Lewis base and the other as a Brønsted acid or through hydrogen bonding, activating both the nucleophile and the electrophile.

  • Tunable Derivatives: The hydroxyl and amine functionalities can be readily modified to fine-tune the steric and electronic properties of the catalyst or auxiliary, optimizing selectivity for a specific transformation.

This compound has found widespread application in a range of asymmetric reactions, including aldol (B89426) reactions, Michael additions, and Diels-Alder reactions, proving instrumental in the construction of key stereocenters in various natural product syntheses.

Application in the Total Synthesis of (-)-Dendroprimine

A notable example showcasing the utility of a this compound derivative is in the asymmetric total synthesis of the indolizidine alkaloid (-)-dendroprimine. This natural product exhibits interesting biological activities and presents a significant synthetic challenge due to its stereochemically rich core.

The key step in a reported enantioselective synthesis of (-)-dendroprimine is an intramolecular Michael addition of a nitrogen nucleophile to an α,β-unsaturated sulfoxide (B87167), catalyzed by a this compound-derived silyl (B83357) ether. This reaction establishes the crucial stereocenter that dictates the absolute configuration of the final natural product.

Quantitative Data for the this compound Catalyzed Intramolecular Michael Addition

The following table summarizes the key quantitative data for the organocatalytic intramolecular aza-Michael reaction in the synthesis of a key intermediate for (-)-dendroprimine.

CatalystSubstrateProductYield (%)Diastereomeric Ratio (d.r.)Enantiomeric Excess (ee, %)
This compound silyl etherα,β-Unsaturated SulfoxidePiperidine (B6355638) derivative85>95:598
Experimental Protocol: Asymmetric Intramolecular Michael Addition

Materials:

  • α,β-Unsaturated sulfoxide substrate (1.0 equiv)

  • (R)-α,α-Diphenyl-2-pyrrolidinemethanol trimethylsilyl (B98337) ether (this compound derived catalyst) (0.2 equiv)

  • Benzoic Acid (0.2 equiv)

  • Chloroform (B151607) (CHCl₃), anhydrous

  • Argon or Nitrogen atmosphere

Procedure:

  • To a solution of the α,β-unsaturated sulfoxide substrate in anhydrous chloroform at room temperature is added benzoic acid followed by the (R)-α,α-diphenyl-2-pyrrolidinemethanol trimethylsilyl ether catalyst.

  • The reaction mixture is stirred under an inert atmosphere (Argon or Nitrogen) at room temperature for 24-48 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is concentrated under reduced pressure.

  • The residue is purified by flash column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate (B1210297) gradient) to afford the desired piperidine derivative.

  • The diastereomeric ratio is determined by ¹H NMR analysis of the crude product, and the enantiomeric excess is determined by chiral HPLC analysis.

Synthetic Workflow for (-)-Dendroprimine

The following diagram illustrates the key transformations in the total synthesis of (-)-dendroprimine, highlighting the pivotal role of the this compound-catalyzed intramolecular Michael addition.

G cluster_start Starting Materials cluster_key Key this compound Catalyzed Step cluster_intermediate Intermediate Scaffolds cluster_elaboration Further Transformations cluster_end Final Product SM1 α,β-Unsaturated Sulfoxide Precursor KeyStep Asymmetric Intramolecular Michael Addition SM1->KeyStep Intermediate Chiral Piperidine Intermediate KeyStep->Intermediate Elaboration Functional Group Manipulations & Ring Closure Intermediate->Elaboration NP (-)-Dendroprimine Elaboration->NP

Caption: Synthetic strategy for (-)-dendroprimine.

Broader Applications and Future Perspectives

The successful application of this compound derivatives in the total synthesis of (-)-dendroprimine is a testament to their power in constructing complex molecular architectures with high stereocontrol. Beyond this example, this compound and its analogues have been employed in the synthesis of a wide array of other natural products, acting as chiral auxiliaries in aldol condensations to set up vicinal stereocenters, and as catalysts in Diels-Alder reactions to construct polycyclic frameworks.

The continued development of novel this compound-based catalysts and auxiliaries, with enhanced reactivity and selectivity, promises to further expand their utility in natural product synthesis. These "privileged" chiral scaffolds will undoubtedly remain a vital component of the synthetic chemist's toolbox for the efficient and elegant construction of biologically active molecules, ultimately contributing to advancements in medicine and human health.

Application Notes and Protocols for Immobilized D-Prolinol Catalysts in Flow Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of immobilized D-prolinol catalysts in continuous flow chemistry. This technology offers significant advantages for asymmetric synthesis, including enhanced catalyst stability, simplified product purification, and the potential for automated, continuous production of chiral molecules.

Introduction to Immobilized this compound Catalysts in Flow Chemistry

This compound and its derivatives are powerful organocatalysts for a variety of asymmetric transformations, including aldol (B89426) and Michael reactions.[1] Immobilizing these catalysts on solid supports, such as polymers or silica (B1680970) gel, allows for their application in continuous flow reactor systems.[2][3] This approach addresses several drawbacks of homogeneous catalysis, such as catalyst recovery and product contamination.[4]

Flow chemistry, in turn, offers precise control over reaction parameters like temperature, pressure, and residence time, leading to improved yields, selectivities, and safety.[5] The combination of immobilized this compound catalysts and flow chemistry presents a robust platform for the efficient and sustainable synthesis of enantiomerically enriched compounds, which are crucial in the pharmaceutical and fine chemical industries.[4]

Data Presentation: Performance of Immobilized Prolinol-based Catalysts

The following tables summarize the performance of various immobilized prolinol and proline-derived catalysts in asymmetric reactions conducted in continuous flow systems.

Table 1: Asymmetric Aldol Reaction of p-Nitrobenzaldehyde and Cyclohexanone (B45756) using Immobilized L-Proline on an Organogel-Based Monolith [6]

Catalyst Loading (mol%)Residence Time (h)TON (Turnover Number)Diastereomeric Ratio (anti/syn)Enantiomeric Excess (ee, %)
10.03.0890:1096
3.33.01690:1096

Table 2: Asymmetric Michael Reaction using Immobilized Diphenylprolinol Alkyl Ether Catalyst in Flow [7]

ReactionSubstratesOverall Yield (%)TON (Turnover Number)EnantioselectivityDuration (h)
Michael Reactionα,β-Unsaturated aldehyde, Nitromethane72495Excellent60
Domino Reactionα,β-Unsaturated aldehyde, Nitroethanol-48--
Domino Reactionα,β-Unsaturated aldehyde, Nitroalkane-81--

Experimental Protocols

Protocol for Immobilization of this compound on a Polymer Support (Conceptual Protocol)

This protocol is a conceptual guide based on established methods for immobilizing proline derivatives on polymer supports.[2]

Materials:

  • Merrifield resin (chloromethylated polystyrene)

  • This compound

  • Sodium hydride (NaH)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Anhydrous toluene

  • Methanol

Procedure:

  • Preparation of the Resin: Swell the Merrifield resin in anhydrous DMF for 1 hour.

  • Deprotonation of this compound: In a separate flask, dissolve this compound in anhydrous DMF. Add sodium hydride portion-wise at 0 °C under an inert atmosphere. Stir the mixture for 1 hour at room temperature to form the sodium salt of this compound.

  • Grafting Reaction: Add the suspension of the deprotonated this compound to the swollen Merrifield resin. Heat the reaction mixture to 80 °C and stir for 24 hours.

  • Washing and Drying: After cooling to room temperature, filter the resin and wash it sequentially with DMF, water, methanol, and dichloromethane. Dry the functionalized resin under vacuum.

  • Characterization: Determine the loading of the this compound catalyst on the polymer support using elemental analysis (nitrogen content).

Protocol for Asymmetric Aldol Reaction in a Packed-Bed Flow Reactor

This protocol describes a general procedure for conducting an asymmetric aldol reaction using a packed-bed reactor filled with an immobilized this compound catalyst.[6]

Materials:

  • Immobilized this compound catalyst

  • Aldehyde (e.g., p-nitrobenzaldehyde)

  • Ketone (e.g., cyclohexanone)

  • Solvent (e.g., DMSO/water mixture)

  • HPLC pump

  • Packed-bed reactor column

  • Back-pressure regulator

  • Thermostatted column oven

Procedure:

  • Reactor Packing: Pack a stainless-steel column with the immobilized this compound catalyst. Ensure the packing is uniform to avoid channeling.

  • System Setup: Connect the packed column to an HPLC pump and a back-pressure regulator. Place the column in a thermostatted oven to maintain a constant reaction temperature (e.g., 30 °C).

  • Reagent Preparation: Prepare a solution of the aldehyde and the ketone in the chosen solvent. For example, a solution of p-nitrobenzaldehyde (0.2 M) and cyclohexanone (1.0 M) in a DMSO/water (80:20 v/v) mixture.[6]

  • Reaction Execution: Pump the reagent solution through the packed-bed reactor at a specific flow rate to achieve the desired residence time. The residence time is calculated as the reactor volume divided by the flow rate.

  • Product Collection and Analysis: Collect the effluent from the reactor. Analyze the conversion, diastereoselectivity, and enantioselectivity of the product using analytical techniques such as HPLC and NMR spectroscopy.[6]

  • Catalyst Reusability: After the reaction, the catalyst bed can be washed with the solvent and reused for subsequent runs.

Mandatory Visualizations

experimental_workflow cluster_immobilization Catalyst Immobilization cluster_flow_reaction Flow Chemistry Reaction resin Polymer Support (e.g., Merrifield Resin) grafting Grafting Reaction (Heat) resin->grafting prolinol This compound deprotonation Deprotonation (NaH in DMF) prolinol->deprotonation deprotonation->grafting washing Washing & Drying grafting->washing immobilized_catalyst Immobilized This compound Catalyst washing->immobilized_catalyst reactor Packed-Bed Reactor (Immobilized Catalyst) immobilized_catalyst->reactor Packed into reactor reagents Reagent Solution (Aldehyde + Ketone) pump HPLC Pump reagents->pump pump->reactor product_collection Product Collection reactor->product_collection analysis Analysis (HPLC, NMR) product_collection->analysis

Caption: Workflow for immobilization of this compound and its use in flow chemistry.

flow_reactor_setup reagent_reservoir Reagent Reservoir pump HPLC Pump reagent_reservoir->pump packed_bed Packed-Bed Reactor (Thermostatted) pump->packed_bed bpr Back-Pressure Regulator packed_bed->bpr product_collection Product Collection bpr->product_collection

Caption: Schematic of a packed-bed reactor setup for continuous flow synthesis.

References

Application Notes and Protocols: D-Prolinol Mediated Synthesis of Substituted Pyrrolidines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and data for the synthesis of substituted pyrrolidines, a critical scaffold in drug discovery, utilizing D-prolinol and its derivatives as organocatalysts. The methodologies outlined herein offer efficient and highly stereoselective routes to valuable chiral building blocks for the development of novel therapeutics.

Introduction

The pyrrolidine (B122466) ring is a ubiquitous structural motif in a vast array of biologically active natural products and synthetic pharmaceuticals.[1][2][3] Its unique three-dimensional structure and the stereogenic centers that can be incorporated make it an ideal scaffold for interacting with biological targets.[1] Asymmetric organocatalysis, using small chiral organic molecules like D-proline and its derivatives, has emerged as a powerful tool for the enantioselective synthesis of substituted pyrrolidines.[4][5] this compound, a readily available derivative of D-proline, and its modified forms, serve as highly effective catalysts in these transformations, primarily through the formation of enamine or iminium ion intermediates.[4]

This document details a specific application of a this compound derivative in the asymmetric Michael addition reaction to generate highly functionalized precursors for substituted pyrrolidines.

Key Application: Asymmetric Michael Addition of Aldehydes to Nitroolefins

A highly efficient method for the synthesis of γ-nitroaldehydes, which are versatile precursors to substituted pyrrolidines, involves the Michael addition of aldehydes to nitroolefins. This reaction can be effectively catalyzed by a water-soluble di(methylimidazole)prolinol silyl (B83357) ether, a derivative of this compound. This catalyst demonstrates excellent activity and stereocontrol in an aqueous medium, offering a greener and more practical approach compared to traditional methods that rely on organic solvents.

Reaction Mechanism

The catalytic cycle, as illustrated below, proceeds through the formation of a key enamine intermediate.

reaction_mechanism Catalyst This compound Derivative (Catalyst) Enamine Enamine Intermediate Catalyst->Enamine + Aldehyde - H2O Aldehyde Aldehyde (R-CHO) Aldehyde->Enamine Adduct_iminium Iminium Ion Adduct Enamine->Adduct_iminium + Nitroolefin Nitroolefin Nitroolefin (Ar-CH=CH-NO2) Nitroolefin->Adduct_iminium Product γ-Nitroaldehyde (Product) Adduct_iminium->Product + H2O Product->Catalyst Regenerates Catalyst Water H2O Water->Product

Caption: Catalytic cycle of the this compound derivative-mediated Michael addition.

Quantitative Data Summary

The di(methylimidazole)prolinol silyl ether catalyst has been shown to be highly effective for the Michael addition of various aldehydes to different nitroolefins in brine at room temperature.[2] The reaction consistently produces high yields with excellent enantioselectivities and diastereoselectivities.

EntryAldehyde (R in R-CHO)Nitroolefin (Ar in Ar-CH=CH-NO₂)Yield (%)[2]syn/anti ratio[2]ee (%)[2]
1CH₃CH₂-C₆H₅-8595/598
2CH₃CH₂-4-Cl-C₆H₄-8296/499
3CH₃CH₂-4-Br-C₆H₄-8898/299
4CH₃CH₂-4-MeO-C₆H₄-8095/597
5CH₃(CH₂)₂-C₆H₅-9094/697
6CH₃(CH₂)₂-4-Cl-C₆H₄-8695/598
7(CH₃)₂CH-C₆H₅-7592/886
8(CH₃)₂CH-4-Cl-C₆H₄-7893/788
9CH₃(CH₂)₃-C₆H₅-9293/796
10CH₃(CH₂)₃-4-Cl-C₆H₄-8994/697

Experimental Protocols

General Experimental Workflow

The overall workflow for the synthesis of substituted pyrrolidine precursors via this Michael addition is straightforward and can be performed under ambient conditions.

experimental_workflow Start Start Mixing Mix Catalyst, Additive, Nitroolefin, and Solvent Start->Mixing Addition Add Aldehyde Mixing->Addition Stirring Stir at Room Temperature Addition->Stirring Workup Aqueous Workup (e.g., extraction with EtOAc) Stirring->Workup Purification Purification (Silica Gel Chromatography) Workup->Purification Analysis Characterization (NMR, HPLC) Purification->Analysis End End Product Analysis->End

Caption: General workflow for the asymmetric Michael addition.

Detailed Protocol for Asymmetric Michael Addition

This protocol is adapted from the procedure reported by Wu, Ni, and Headley.[2]

Materials:

  • Di(methylimidazole)prolinol silyl ether catalyst (10 mol%)

  • Sodium bicarbonate (NaHCO₃) (20 mol%)

  • Nitroolefin (1.0 equiv)

  • Aldehyde (5.0 equiv)

  • Brine (saturated aqueous NaCl solution)

  • Ethyl acetate (B1210297) (EtOAc)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Silica (B1680970) gel for column chromatography

Procedure:

  • To a vial, add the di(methylimidazole)prolinol silyl ether catalyst (10 mol%), sodium bicarbonate (20 mol%), the nitroolefin (1.0 equiv), and brine.

  • Stir the mixture at room temperature.

  • Add the aldehyde (5.0 equiv) to the reaction mixture.

  • Continue stirring at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Extract the aqueous layer with ethyl acetate (3 x volume).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the mixture and concentrate the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired γ-nitroaldehyde.

  • Determine the diastereomeric ratio by ¹H NMR spectroscopy and the enantiomeric excess by chiral High-Performance Liquid Chromatography (HPLC) analysis.[2]

Applications in Drug Development

The chiral γ-nitroaldehydes synthesized through this this compound mediated protocol are valuable intermediates that can be further transformed into a variety of substituted pyrrolidines. Subsequent chemical manipulations, such as reduction of the nitro group and reductive amination of the aldehyde, can lead to the formation of the pyrrolidine ring with multiple stereocenters. The ability to generate these complex chiral scaffolds with high stereocontrol is of paramount importance in the synthesis of novel drug candidates with improved efficacy and reduced side effects. The pyrrolidine core is present in numerous FDA-approved drugs, highlighting its significance in medicinal chemistry.[1][6]

Conclusion

The use of this compound derivatives, such as di(methylimidazole)prolinol silyl ether, provides a powerful and practical approach for the asymmetric synthesis of substituted pyrrolidine precursors. The detailed protocol and robust performance data presented herein demonstrate the utility of this methodology for researchers and professionals in the field of drug development and organic synthesis. The operational simplicity, mild reaction conditions, and high levels of stereocontrol make this an attractive strategy for the construction of complex chiral molecules.

References

Application Note: Chiral HPLC Method for the Analysis of D-Prolinol and its Reaction Products

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

D-Prolinol, a chiral amino alcohol derived from the naturally occurring amino acid D-proline, and its derivatives are pivotal catalysts and building blocks in asymmetric synthesis.[1] Their utility in forming stereochemically complex molecules, such as in aldol (B89426) and Michael reactions, necessitates robust analytical methods to determine the enantiomeric purity of the final products.[1][2] High-Performance Liquid Chromatography (HPLC) with chiral stationary phases (CSPs) is the premier technique for this purpose, offering direct and accurate measurement of enantiomeric excess (ee).[3]

This document provides a comprehensive guide for developing a chiral HPLC method for the analysis of this compound and its reaction products. It is intended for researchers, scientists, and professionals in drug development and chemical synthesis. The protocols outlined here are based on established methodologies for structurally similar amino alcohols and prolinol derivatives.[4][5]

Methodology

The primary approach for the chiral separation of this compound and its derivatives is direct enantiomeric separation on a chiral stationary phase (CSP). Polysaccharide-based CSPs are often the first choice due to their broad applicability.[6] An alternative, indirect method involves derivatization with a chiral agent to form diastereomers, which can then be separated on a standard achiral column.[7]

1. Recommended Chiral Stationary Phases (CSPs)

The selection of the appropriate CSP is the most critical step in method development. For this compound and its reaction products, the following types of CSPs are recommended starting points:

  • Polysaccharide-based CSPs: Columns with cellulose (B213188) or amylose (B160209) derivatives coated or immobilized on a silica (B1680970) support are highly effective for a wide range of chiral compounds, including amino alcohols.[4][6] Examples include Chiralpak® and Chiralcel® series.

  • Cyclodextrin-based CSPs: Acetylated β-cyclodextrin phases have shown excellent performance for the separation of chiral amines and amino alcohols in reversed-phase mode.[8]

  • Pirkle-type CSPs: These are also a viable option for amino alcohols.[4]

2. Mobile Phase Selection and Optimization

The choice between normal-phase and reversed-phase chromatography will depend on the specific analyte and the chosen CSP.

  • Normal-Phase Chromatography: This is often the preferred mode for chiral separations of amino alcohols.[4]

    • Typical Mobile Phases: Mixtures of a non-polar solvent like hexane (B92381) or heptane (B126788) with a polar modifier such as ethanol (B145695) or isopropanol.[9]

    • Additives: For basic compounds like this compound, adding a small amount of a basic modifier like diethylamine (B46881) (DEA) can significantly improve peak shape and resolution.[4] For acidic products, an acidic additive like trifluoroacetic acid (TFA) may be beneficial.[9]

  • Reversed-Phase Chromatography: This can be effective, particularly with cyclodextrin-based CSPs.[8]

Experimental Protocols

Protocol 1: Direct Chiral HPLC Method Development for this compound Reaction Products

This protocol outlines a systematic approach to developing a chiral HPLC method for a typical reaction product of a this compound catalyzed reaction, such as a Michael adduct.

1. Materials and Reagents:

  • HPLC-grade solvents (hexane, isopropanol, ethanol, acetonitrile, methanol)

  • Additives (Trifluoroacetic acid - TFA, Diethylamine - DEA)

  • Racemic standard of the analyte (if available)

  • Sample of the this compound reaction product

2. Instrumentation:

  • HPLC system with a UV-Vis or Photodiode Array (PDA) detector.

  • Chiral HPLC column (e.g., Phenomenex Lux® i-Cellulose-5, 250 x 4.6 mm, 5 µm).

3. Initial Screening Conditions:

ParameterCondition A (Normal Phase)Condition B (Reversed Phase)
Column Polysaccharide-based (e.g., Chiralcel OD-H)Cyclodextrin-based (e.g., SUMICHIRAL™ OA-7700)
Mobile Phase n-Hexane / Isopropanol (90:10, v/v) with 0.1% DEAAcetonitrile / 20 mM Phosphate Buffer pH 6.0 (50:50, v/v)
Flow Rate 1.0 mL/min1.0 mL/min
Column Temp. 25 °C25 °C
Detection 230 nm (or λmax of the analyte)230 nm (or λmax of the analyte)
Injection Vol. 10 µL10 µL

4. Optimization Strategy:

  • If no separation is observed, systematically vary the mobile phase composition. In normal phase, adjust the percentage of the alcohol modifier in small increments (e.g., 2-5%).

  • Evaluate the effect of different alcohol modifiers (e.g., ethanol vs. isopropanol).

  • Optimize the concentration of the additive (DEA or TFA).

  • Adjust the flow rate and column temperature to improve resolution and analysis time.

Protocol 2: Indirect Chiral HPLC via Derivatization

If direct methods fail or if the analyte lacks a suitable chromophore for UV detection, derivatization can be employed.[4]

1. Derivatization Agent:

  • Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide) is a common choice for primary and secondary amines.[10]

2. Derivatization Procedure:

  • Dissolve a known amount of the this compound reaction product in a suitable solvent (e.g., acetone).

  • Add a solution of Marfey's reagent in acetone (B3395972) and a sodium bicarbonate solution.

  • Heat the mixture (e.g., at 40°C for 1 hour).

  • Neutralize the reaction with hydrochloric acid.

  • Dilute the sample with the mobile phase before injection.

3. HPLC Conditions for Diastereomer Separation:

  • Column: A standard achiral C18 column (e.g., 250 x 4.6 mm, 5 µm).[10]

  • Mobile Phase: A gradient of acetonitrile and a buffered aqueous phase is typically used.[10]

  • Detection: The dinitrophenyl group provides a strong chromophore, typically detected around 340 nm.[10]

Data Presentation

The following tables summarize typical starting conditions and expected performance for the chiral HPLC analysis of this compound reaction products.

Table 1: Recommended Starting Conditions for Direct Chiral HPLC Analysis

Analyte TypeChiral Stationary PhaseMobile PhaseFlow Rate (mL/min)Detection (nm)Reference
Michael AdductPhenomenex Lux® i-Cellulose-5Hexane:Isopropanol (90:10)1.0230[5]
Amino AlcoholsAcetylated β-CyclodextrinPhosphate Buffer / Acetonitrile1.0220[8]
Proline DerivativesChiralpak AD-HHexane:Ethanol + 0.1% TFA0.5 - 1.0220[9]

Table 2: Example Performance Data for Chiral Separation of a Michael Adduct [5]

CompoundtR (minor enantiomer, min)tR (major enantiomer, min)Resolution (Rs)
Michael Adduct12.1110.61> 1.5
As reported in a study using a proline-based catalyst, which is structurally related to this compound.

Visualizations

G cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis sample This compound Reaction Mixture dissolve Dissolve in Mobile Phase sample->dissolve filter Filter through 0.45 µm Syringe Filter dissolve->filter inject Inject onto Chiral Column filter->inject separate Isocratic/Gradient Elution inject->separate detect UV/PDA Detection separate->detect integrate Integrate Peak Areas detect->integrate calculate Calculate Enantiomeric Excess (ee%) integrate->calculate

Caption: Experimental workflow for chiral HPLC analysis.

G cluster_reaction This compound Catalyzed Michael Addition cluster_analysis Analysis prolinol This compound Catalyst enamine Enamine Intermediate prolinol->enamine + ketone Ketone (e.g., Cyclohexanone) ketone->enamine product Chiral Michael Adduct enamine->product + Nitroolefin nitroolefin Nitroolefin (e.g., β-Nitrostyrene) hplc Chiral HPLC Analysis product->hplc

Caption: Logical relationship in a this compound catalyzed reaction.

Conclusion

The protocols and data presented in this application note provide a robust starting point for the development of chiral HPLC methods for the analysis of this compound and its reaction products. A systematic approach to screening different chiral stationary phases and optimizing mobile phase conditions is crucial for achieving successful enantiomeric separation. By following these guidelines, researchers can confidently and accurately determine the enantiomeric purity of their synthesized compounds, which is essential for advancing research in asymmetric synthesis and drug development.

References

Application Note: Determining Diastereoselectivity of D-Prolinol Reactions by NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

In asymmetric synthesis, the control of stereochemistry is crucial for producing enantiomerically pure compounds, a vital aspect of the pharmaceutical industry.[1][2] D-Prolinol and its derivatives are powerful chiral organocatalysts frequently used to induce stereoselectivity in various carbon-carbon bond-forming reactions, such as aldol (B89426) and Michael reactions.[3][4][5] These catalysts operate by forming chiral enamine intermediates, which then react with electrophiles in a facially selective manner, leading to the formation of diastereomeric products.[6][7] Determining the ratio of these diastereomers, known as diastereoselectivity, is a critical step in evaluating the effectiveness of the catalyst and optimizing reaction conditions. Nuclear Magnetic Resonance (NMR) spectroscopy is a primary and powerful tool for this analysis, offering a rapid and accurate method for quantifying the diastereomeric ratio (d.r.) directly from the crude reaction mixture.[1][8][9]

Principle of the Method

The determination of diastereomeric ratios by ¹H NMR spectroscopy relies on the principle that diastereomers are distinct chemical compounds with different physical properties. In an achiral solvent, the corresponding protons in a pair of diastereomers are in chemically non-equivalent environments. This non-equivalence results in different chemical shifts (δ) in the ¹H NMR spectrum.

By identifying at least one pair of well-resolved signals corresponding to a specific proton in each of the two diastereomers, the ratio of the products can be determined.[10][11] The relative concentration of each diastereomer is directly proportional to the integral area of its corresponding NMR signal. The diastereomeric ratio is calculated by comparing the integration values of these distinct peaks.[11] For accurate quantification, it is essential to use signals that are baseline-separated and to ensure NMR acquisition parameters allow for full relaxation of the nuclei to avoid integration errors.[10]

Experimental Protocols

Protocol 1: General Procedure for a this compound Silyl (B83357) Ether Catalyzed Michael Addition

This protocol is adapted from methodologies used for asymmetric Michael reactions of aldehydes and nitroalkenes catalyzed by diphenylprolinol silyl ethers.[4]

  • Catalyst Preparation: The diphenylprolinol silyl ether catalyst can be easily prepared in a single step from commercially available (D)-diphenylprolinol.[4]

  • Reaction Setup: To a vial containing the this compound silyl ether catalyst (e.g., 5-10 mol%), add the aldehyde (Michael donor, 1.2-2.0 equivalents) and the solvent (e.g., Toluene, CHCl₃, or THF).

  • Initiation: Add the nitroalkene (Michael acceptor, 1.0 equivalent) to the solution.

  • Reaction Monitoring: Stir the reaction mixture at the desired temperature (e.g., 0 °C to room temperature) for a specified time (e.g., 1-24 hours).[4] The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, concentrate the reaction mixture in vacuo. The crude product can often be directly analyzed by ¹H NMR to determine the diastereomeric ratio before purification.[1]

  • Purification: If required, purify the product by silica (B1680970) gel column chromatography.

Protocol 2: Determination of Diastereomeric Ratio by ¹H NMR Spectroscopy
  • Sample Preparation: Dissolve an accurately weighed sample of the crude reaction mixture (approx. 5-10 mg) in a suitable deuterated solvent (e.g., CDCl₃, 0.6 mL) in a standard NMR tube.[12]

  • NMR Acquisition:

    • Acquire a standard ¹H NMR spectrum on a 400 MHz or higher field spectrometer to achieve good signal dispersion.[4][12]

    • Crucial Step: Ensure a sufficient relaxation delay (d1) between scans (e.g., 5 times the longest T1 relaxation time of the protons being integrated, or a default of 30 seconds for robust quantification) to allow for complete relaxation of all relevant protons. This is critical for accurate integration.[10]

    • Acquire a sufficient number of scans to obtain a high signal-to-noise ratio.[12]

  • Data Processing:

    • Apply Fourier transform, phase correction, and careful baseline correction to the acquired spectrum.[10]

    • Identify a set of clean, well-resolved signals that are unique to each diastereomer. Protons on stereogenic centers or adjacent to them (e.g., methyl, methine, or methylene (B1212753) groups) are often suitable.[10][11]

  • Integration and Calculation:

    • Integrate the selected, non-overlapping signals corresponding to each diastereomer.

    • Calculate the diastereomeric ratio (d.r.) using the following formula: d.r. = (Integral of signal from Diastereomer A) / (Integral of signal from Diastereomer B)[11]

Data Presentation

The following table summarizes representative data for the diastereoselectivity of Michael additions catalyzed by a this compound derivative, demonstrating the high efficiency of this class of catalysts.

EntryMichael Donor (Aldehyde)Michael Acceptor (Nitroalkene)CatalystSolventTemp (°C)d.r. (syn/anti)Enantiomeric Excess (% ee)Reference
1Propanalβ-Nitrostyrene2a Toluene094:699[4]
2Butanalβ-Nitrostyrene2a Toluene095:599[4]
3Isovaleraldehydeβ-Nitrostyrene2a Toluene097:399[4]
43-Phenylpropanalβ-Nitrostyrene2a Toluene095:599[4]
5Propanal(E)-1-Nitro-3-phenylprop-1-ene2a Toluene095:599[4]

Catalyst 2a is the O-trimethylsilyl (TMS) ether of (D)-diphenylprolinol.

Visualizations

Logical Relationship of Organocatalysis

The following diagram illustrates the key steps in a this compound silyl ether-catalyzed reaction, leading to the formation of diastereomeric products. The catalyst first reacts with the aldehyde to form a chiral enamine intermediate, which then attacks the electrophile. The stereochemistry of the final product is determined at this stage.

G cluster_0 Catalytic Cycle catalyst This compound Silyl Ether Catalyst enamine Chiral Enamine Intermediate catalyst->enamine + Aldehyde - H₂O aldehyde Aldehyde (Substrate) iminium Iminium Ion Intermediate enamine->iminium + Electrophile electrophile Electrophile (e.g., Nitroalkene) products Diastereomeric Products iminium->products + H₂O products->catalyst (Catalyst Regeneration)

Caption: Logical workflow of this compound organocatalysis.

Experimental Workflow for Diastereoselectivity Determination

This diagram outlines the complete experimental procedure, from performing the chemical reaction to the final calculation of the diastereomeric ratio using NMR spectroscopy.

G A 1. Perform this compound Catalyzed Reaction B 2. Reaction Work-up (e.g., Solvent Removal) A->B C 3. Prepare NMR Sample (Crude Product in CDCl₃) B->C D 4. Acquire ¹H NMR Spectrum (Ensure full relaxation) C->D E 5. Process Spectrum (Phase & Baseline Correction) D->E F 6. Identify & Integrate Diastereotopic Signals E->F G 7. Calculate Diastereomeric Ratio (d.r.) F->G

Caption: Experimental workflow for NMR-based d.r. determination.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Enantioselectivity in D-Prolinol Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for D-Prolinol catalyzed reactions. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and optimize their experiments for high enantioselectivity.

Frequently Asked Questions (FAQs)

Q1: What is the catalytic mechanism of this compound, and which factors are critical for achieving high enantioselectivity?

A1: this compound, a chiral amino alcohol, catalyzes reactions such as aldol (B89426), Mannich, and α-amination primarily through an enamine-based mechanism. The pyrrolidine (B122466) nitrogen forms a nucleophilic enamine with a carbonyl donor (e.g., a ketone or aldehyde). This chiral enamine then attacks an electrophilic acceptor. The stereochemical outcome of the product is dictated by the facial selectivity of this attack, which is controlled by the chiral scaffold of the this compound catalyst. The hydroxyl group can also play a key role by orienting the electrophile through hydrogen bonding in the transition state, which enhances stereocontrol.[1][2]

Critical factors for high enantioselectivity include:

  • Catalyst Purity: High enantiomeric and chemical purity of this compound is essential.

  • Reagent and Solvent Purity: Impurities can lead to non-selective background reactions.

  • Reaction Temperature: Temperature can significantly influence the reaction rate and selectivity.

  • Solvent Choice: The polarity and coordinating ability of the solvent can affect the transition state geometry.

  • Substrate Structure: The steric and electronic properties of the substrates can impact catalyst performance.

  • Additives: The presence of co-catalysts or additives can sometimes enhance enantioselectivity.

Q2: I'm observing low or no enantioselectivity. What are the initial troubleshooting steps?

A2: When faced with poor enantioselectivity, a systematic approach to identify the root cause is crucial. Start with these fundamental checks:

  • Verify Catalyst Integrity:

    • Purity: Ensure the this compound used is of high enantiomeric and chemical purity. Impurities can catalyze competing, non-selective reactions.[1]

    • Storage and Handling: this compound and its derivatives should be stored under appropriate conditions to prevent degradation. Long-term storage studies have shown that polymer-supported this compound catalysts can maintain their activity over extended periods under ambient conditions.[2]

  • Assess Reagent and Solvent Quality:

    • Purity: Use high-purity substrates and solvents. Acidic or basic impurities can interfere with the catalytic cycle.[1]

    • Moisture: While many organocatalytic reactions are robust, excess moisture can sometimes negatively impact performance. Ensure solvents and reagents are appropriately dried if the protocol requires it.[1]

  • Confirm Reaction Conditions:

    • Temperature Control: Precisely control and monitor the reaction temperature. Deviations from the optimal temperature can lead to a drop in enantioselectivity.

    • Concentration and Stirring: Ensure accurate concentrations and efficient stirring to maintain a homogeneous reaction mixture.

Q3: How does the choice of solvent affect enantioselectivity in this compound catalyzed reactions?

A3: The solvent plays a critical role in proline- and prolinol-catalyzed reactions as it can influence the stability of the transition state and the solubility of the catalyst and reactants. The enantiomeric ratio (er) can vary significantly with a change in solvent. For instance, in a proline-catalyzed aldol reaction, the er ranged from 67:33 to 88:12 simply by varying the solvent.[3][4]

  • Polar Aprotic Solvents: Solvents like DMSO and DMF are often used and can promote high enantioselectivity.[5][6] In some cases, hydrophilic polar solvents are more efficient.[6]

  • Non-Polar Solvents: Reactions in non-polar solvents like hexane (B92381) have shown lower enantioselectivity in some instances.[7]

  • Solvent Mixtures: The addition of a co-solvent, such as chloroform (B151607) to a DMSO/acetone system, has been shown to speed up the reaction, minimize side reactions, and increase the enantiomeric ratio.[3][4]

Troubleshooting Tip: If you are experiencing low enantioselectivity, consider screening a range of solvents with varying polarities. A systematic variation of solvents is a key step in optimizing the reaction.[7]

Quantitative Data Summary

The following tables summarize the impact of different reaction parameters on enantioselectivity (ee) from various proline-catalyzed reactions, which can provide insights for troubleshooting this compound catalysis.

Table 1: Effect of Temperature on Enantioselectivity in a Proline-Catalyzed Mannich Reaction

EntryCatalyst Loading (mol%)Temperature (°C)Time (h)Yield (%)ee (%)
1145-50238297-98
21075-7768497-98
31084-86--moderate
41090-93--moderate

Data synthesized from a study on (S)-proline catalyzed Mannich reactions.[5]

Table 2: Solvent Effects on a Proline-Catalyzed Aldol Reaction of Cyclopentanone

SolventEnantiomeric Ratio (er)
Hexane65:35
Methanol (B129727)Not specified
AcetonitrileNot specified
DMSO95:5

Data from a study on proline-catalyzed aldol reactions.[7]

Table 3: Effect of Catalyst and Temperature on an Aldol Reaction of p-Nitrobenzaldehyde with Acetone

CatalystCatalyst Loading (mol%)Temperature (°C)Time (h)Yield (%)ee (%)
L-Prolinamide (3h)20-25-6693
L-Proline--2548670

Data from a study on L-prolinamide catalyzed aldol reactions.[8]

Experimental Protocols

General Procedure for a this compound Catalyzed Aldol Reaction:

This protocol is a general guideline and may require optimization for specific substrates.

  • To a vial, add the aldehyde (0.3 mmol), the ketone (1.5 mmol), this compound (0.03 mmol), and the chosen solvent (e.g., a mixture of methanol and water).[9]

  • Seal the vial and stir the reaction mixture at the desired temperature (e.g., room temperature, 0 °C, or -20 °C).[1]

  • Monitor the reaction progress using TLC or GC/LC-MS.[1]

  • Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.[1]

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).[1]

  • Combine the organic layers, dry over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

  • Determine the enantiomeric excess of the purified product by chiral HPLC or GC analysis.

Visual Troubleshooting Guides

The following diagrams illustrate logical workflows for troubleshooting low enantioselectivity.

Troubleshooting_Workflow start Low Enantioselectivity Observed check_purity Step 1: Verify Purity - Catalyst (this compound) - Substrates - Solvent start->check_purity purity_ok Purity Confirmed? check_purity->purity_ok purify Action: Purify/Replace Reagents & Catalyst purity_ok->purify No check_conditions Step 2: Verify Reaction Conditions - Temperature - Concentration - Stirring purity_ok->check_conditions Yes purify->check_purity conditions_ok Conditions Correct? check_conditions->conditions_ok adjust_conditions Action: Adjust to Protocol Specifications conditions_ok->adjust_conditions No optimize Step 3: Systematic Optimization - Screen Solvents - Vary Temperature - Test Additives conditions_ok->optimize Yes adjust_conditions->check_conditions success High Enantioselectivity Achieved optimize->success

Caption: A step-by-step workflow for troubleshooting low enantioselectivity.

Enantioselectivity_Factors cluster_catalyst Catalyst-Related Issues cluster_reaction Reaction Condition Issues cluster_substrate Substrate-Related Issues low_ee Low Enantioselectivity catalyst_purity Impure this compound low_ee->catalyst_purity catalyst_degradation Catalyst Degradation low_ee->catalyst_degradation temperature Suboptimal Temperature low_ee->temperature solvent Inappropriate Solvent low_ee->solvent moisture Excess Moisture low_ee->moisture substrate_purity Impure Substrates low_ee->substrate_purity substrate_structure Unfavorable Substrate Structure low_ee->substrate_structure

Caption: Key factors contributing to low enantioselectivity in this compound catalysis.

References

Technical Support Center: Optimizing D-Prolinol Catalyzed Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize D-Prolinol catalyzed reactions for higher yield and stereoselectivity.

Troubleshooting Guide

Low or No Product Yield
Potential Cause Troubleshooting Steps
Catalyst Inactivity Verify Catalyst Quality: - Visual Inspection: Check for any discoloration, which may indicate degradation. - NMR Spectroscopy: Confirm the chemical structure and purity by comparing the ¹H and ¹³C NMR spectra with a reference. - Chiral Analysis: Use chiral GC or HPLC to ensure the enantiomeric purity of the this compound catalyst has not been compromised.
Reagent/Solvent Impurities Purify Starting Materials: - Ensure substrates and reagents are of high purity. Acidic or basic impurities can interfere with the catalytic cycle. - Use dry, high-purity solvents. Trace amounts of water can sometimes negatively impact the reaction, although in some cases, water can be beneficial.[1] It is crucial to determine the optimal water content for your specific reaction.
Sub-optimal Reaction Conditions Optimize Parameters: - Temperature: Lowering the reaction temperature can sometimes improve yield by minimizing side reactions.[2] However, in some cases, a moderate increase in temperature may be necessary to overcome the activation energy.[3] - Concentration: Adjust the concentration of reactants and catalyst. Highly diluted conditions may slow down the reaction, while highly concentrated conditions might lead to side product formation. - Catalyst Loading: While insufficient catalyst loading can result in low conversion, excessively high loading may not proportionally increase the yield and can complicate purification.[4]
Catalyst Deactivation Investigate Deactivation Pathways: - Side Reactions: The formation of stable off-cycle intermediates, such as oxazolidinones from the reaction of the catalyst with the ketone, can sequester the catalyst and reduce its effective concentration.[5] - Substrate Inhibition: Some substrates or products may inhibit the catalyst.
Low Enantioselectivity or Diastereoselectivity
Potential Cause Troubleshooting Steps
Incorrect Reaction Temperature Temperature Screening: - Lowering the reaction temperature often enhances enantioselectivity by increasing the energy difference between the diastereomeric transition states. A screen of temperatures from room temperature down to -20°C or lower is recommended.[6]
Inappropriate Solvent Choice Solvent Screening: - The polarity and coordinating ability of the solvent can significantly influence the transition state geometry. A range of solvents with varying properties (e.g., polar aprotic like DMSO, non-polar like toluene (B28343), and halogenated solvents like CH2Cl2) should be tested.[7]
Presence of Water Control Water Content: - The effect of water is highly substrate and reaction-dependent. While sometimes detrimental, controlled addition of water can in some cases improve enantioselectivity.[1] Perform reactions under strictly anhydrous conditions and then systematically add small amounts of water to observe the effect.
Substrate Structure Substrate Modification: - The steric and electronic properties of the substrates play a crucial role. If possible, minor modifications to the substrate structure, such as the introduction of bulkier protecting groups, can enhance stereochemical control.
Catalyst Racemization Verify Catalyst Integrity: - Confirm the enantiomeric purity of the this compound catalyst using chiral HPLC or GC.

Frequently Asked Questions (FAQs)

Q1: What is the typical catalyst loading for a this compound catalyzed reaction?

A1: Typical catalyst loading for this compound catalyzed reactions ranges from 5 to 30 mol%. The optimal loading depends on the specific reaction, substrates, and reaction conditions. It is advisable to start with a loading of around 10-20 mol% and then optimize based on the initial results.

Q2: How does the choice of solvent affect the outcome of the reaction?

A2: The solvent plays a critical role in this compound catalyzed reactions by influencing the stability of intermediates and transition states.[7] Polar aprotic solvents like DMSO and DMF are commonly used. Non-polar solvents like toluene or chloroform (B151607) can also be effective and may lead to different stereochemical outcomes. It is highly recommended to perform a solvent screen to identify the optimal medium for your specific transformation.

Q3: My reaction mixture is very viscous. How can I facilitate stirring and improve reaction kinetics?

A3: High viscosity can be an issue, especially in solvent-free reactions or with certain substrates. To address this, you can:

  • Add a small amount of a co-solvent to reduce viscosity.

  • Increase the reaction temperature, if it does not negatively impact selectivity.

  • Use a more powerful mechanical stirrer.

Q4: I am observing an unexpected side product. What could it be?

A4: Common side products in this compound catalyzed reactions include:

  • Self-aldol or self-Michael addition products of the ketone or aldehyde starting materials.

  • Dehydration products of the initial aldol (B89426) adduct.

  • Oxazolidinones , which are off-cycle catalyst deactivation products formed with ketones.[5] Characterization of the side product by NMR and MS will be crucial for identifying its structure and devising a strategy to minimize its formation.

Q5: How should I store my this compound catalyst?

A5: this compound should be stored in a cool, dry place, preferably under an inert atmosphere (nitrogen or argon) to prevent degradation from moisture and air. When handled and stored correctly, this compound and its derivatives are generally stable.

Q6: Can I reuse the this compound catalyst?

A6: While this compound is a relatively inexpensive organocatalyst, recovery and reuse are possible, especially on a larger scale. Recovery can often be achieved through aqueous extraction during the work-up, as this compound is water-soluble. For immobilized this compound catalysts on solid supports, recovery is simpler through filtration.[3]

Data Presentation

Table 1: Effect of Solvent and Temperature on a this compound Catalyzed Aldol Reaction
EntryAldehydeKetoneSolventTemperature (°C)Yield (%)dr (syn:anti)ee (%)
1p-NitrobenzaldehydeAcetoneNeat2566-93
2p-NitrobenzaldehydeAcetoneNeat-2566-93
3BenzaldehydeAcetoneDMSO25--96
4IsovaleraldehydePropionaldehydeDMF48824:197
5Cyclohexanonetrans-β-NitrostyreneCH2Cl207794:676

Data compiled from multiple sources for illustrative purposes.[2][6][8]

Table 2: Effect of Catalyst Loading on a this compound Catalyzed Michael Addition
EntryMichael DonorMichael AcceptorCatalyst Loading (mol%)SolventYield (%)dr (syn:anti)ee (%)
1Cyclohexanonetrans-β-Nitrostyrene10CH2Cl27090:1072
2Cyclohexanonetrans-β-Nitrostyrene20CH2Cl27794:676
3Cyclohexanonetrans-β-Nitrostyrene30CH2Cl28094:676

Data derived from literature for illustrative purposes.[2]

Experimental Protocols

General Protocol for this compound Catalyzed Aldol Reaction
  • To a stirred solution of the aldehyde (1.0 mmol) in the chosen solvent (2.0 mL) at the desired temperature, add the ketone (5.0 mmol).

  • Add this compound (0.1 mmol, 10 mol%).

  • Stir the reaction mixture at the same temperature and monitor the progress by TLC or GC.

  • Upon completion, quench the reaction with a saturated aqueous solution of NH4Cl.

  • Extract the mixture with an organic solvent (e.g., ethyl acetate, 3 x 10 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel.

General Protocol for this compound Catalyzed Michael Addition
  • To a mixture of the Michael donor (e.g., a ketone, 2.0 mmol) and the Michael acceptor (e.g., a nitroalkene, 1.0 mmol) in the chosen solvent (2.0 mL) at the desired temperature, add this compound (0.2 mmol, 20 mol%).

  • Stir the reaction mixture vigorously at the same temperature and monitor the progress by TLC or GC.

  • Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Purify the residue directly by flash column chromatography on silica gel to obtain the desired Michael adduct.

Mandatory Visualization

Enamine_Catalytic_Cycle Ketone Ketone/Aldehyde (Donor) Enamine Chiral Enamine Intermediate Ketone->Enamine + Catalyst Catalyst1 This compound Catalyst1->Enamine Water1 - H₂O Iminium_Adduct Iminium Ion Adduct Enamine->Iminium_Adduct + Acceptor Aldehyde Aldehyde (Acceptor) Aldehyde->Iminium_Adduct Product Aldol Product Iminium_Adduct->Product Hydrolysis Water2 + H₂O Catalyst2 This compound (Regenerated) Product->Catalyst2 Catalyst2->Catalyst1

Enamine catalytic cycle for this compound catalyzed aldol reaction.

Iminium_Catalytic_Cycle Acceptor α,β-Unsaturated Carbonyl (Acceptor) Iminium Chiral Iminium Ion (LUMO-lowered) Acceptor->Iminium + Catalyst Catalyst1 This compound Catalyst1->Iminium Water1 - H₂O Enamine_Adduct Enamine Adduct Iminium->Enamine_Adduct + Nucleophile Donor Nucleophile (Donor) Donor->Enamine_Adduct Product Michael Adduct Enamine_Adduct->Product Hydrolysis Water2 + H₂O Catalyst2 This compound (Regenerated) Product->Catalyst2 Catalyst2->Catalyst1

Iminium catalytic cycle for this compound catalyzed Michael addition.

Troubleshooting_Workflow Start Low Yield or Stereoselectivity CheckPurity Step 1: Verify Purity - Catalyst - Reagents - Solvents Start->CheckPurity Purify Action: Purify or Replace Materials CheckPurity->Purify Purity Issue Optimize Step 2: Optimize Conditions - Temperature - Solvent - Catalyst Loading CheckPurity->Optimize Purity OK Purify->CheckPurity Success High Yield & Stereoselectivity Optimize->Success Improved Reevaluate Issue Persists: Re-evaluate Substrate Scope or Catalyst Choice Optimize->Reevaluate Not Improved

Troubleshooting workflow for optimizing this compound catalyzed reactions.

References

Effect of solvent and temperature on D-Prolinol reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the influence of solvent and temperature on D-Prolinol reactions. It is intended for researchers, scientists, and professionals in drug development to navigate common experimental challenges.

Troubleshooting Guides and FAQs

Q1: We are observing low enantioselectivity in our this compound catalyzed aldol (B89426) reaction. What are the primary factors to investigate?

A1: Low enantioselectivity in this compound catalyzed reactions is a common issue that can often be traced back to suboptimal solvent choice and reaction temperature.

  • Solvent Effects: The polarity and hydrogen-bonding capability of the solvent play a crucial role in the transition state of the reaction, directly impacting stereocontrol.[1] For instance, in proline-catalyzed aldol reactions, a switch from DMSO to THF has been shown to increase enantioselectivity.[2] Non-polar solvents may not sufficiently stabilize the charged intermediates, while highly polar or protic solvents might interfere with the catalyst-substrate interactions. It is recommended to screen a range of solvents with varying polarities.

  • Temperature Effects: Lowering the reaction temperature often leads to higher enantioselectivity.[3] This is because the transition states leading to the different enantiomers become more energetically distinct at lower temperatures, favoring the formation of one over the other. However, reducing the temperature can also significantly decrease the reaction rate.[3][4] Therefore, an optimization between reaction time and enantioselectivity is necessary. For example, in one study, decreasing the reaction temperature to -25°C significantly increased the enantioselectivity to 93% ee, although the yield was slightly reduced.[3]

Q2: Our reaction yield is very low. Could the solvent or temperature be the cause?

A2: Absolutely. Both solvent and temperature can significantly impact the reaction yield.

  • Solvent Influence on Solubility and Reactivity: The solubility of both the catalyst and the reactants is a key factor.[5] If any component is not fully dissolved, the reaction rate and overall yield will be compromised. The solvent also influences the reactivity of the intermediates. For instance, the addition of chloroform (B151607) (CHCl₃) to a dimethyl sulfoxide (B87167) (DMSO)/acetone system has been shown to accelerate the reaction.[2][6] In some cases, running the reaction "neat" (without a solvent) can be a solution, although this is not always practical.[2]

  • Temperature's Double-Edged Sword: While lower temperatures can improve selectivity, they can also lead to a dramatic decrease in reaction rate and, consequently, lower yields if the reaction is not allowed to proceed for a sufficient amount of time.[3] Conversely, increasing the temperature can boost the reaction rate and yield, but potentially at the cost of reduced enantioselectivity and the formation of side products.[7] A careful temperature optimization study is recommended to find the ideal balance for your specific reaction.

Q3: We are observing the formation of significant side products. How can we mitigate this?

A3: The formation of side products is often linked to reaction conditions that are too harsh or not selective enough.

  • Solvent-Mediated Side Reactions: Certain solvents can promote side reactions. For example, protic solvents might participate in unwanted hydrogen bonding or even react with intermediates. The choice of an appropriate aprotic solvent can often minimize these issues.

  • Temperature and Undesired Pathways: Higher temperatures can provide the activation energy for alternative reaction pathways, leading to the formation of byproducts.[7] For example, in some aldol reactions, elevated temperatures can favor elimination reactions of the desired product.[6] Running the reaction at the lowest effective temperature is a good strategy to enhance selectivity for the desired product.

Q4: How do I choose the optimal solvent for my this compound reaction?

A4: The optimal solvent is highly dependent on the specific reactants and the desired outcome. A systematic screening process is the most effective approach.

  • Start with Common Solvents: Begin with a range of commonly used aprotic solvents of varying polarity, such as Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile (ACN), and Dimethyl Sulfoxide (DMSO).

  • Consider Solubility: Ensure all reactants and the this compound catalyst are soluble in the chosen solvent at the intended reaction temperature.

  • Evaluate Polarity: The polarity of the solvent can influence the stability of the transition state. A solvent that appropriately stabilizes the key intermediates without interfering with the catalytic cycle is ideal.[8]

  • Monitor Reaction Progress: Use techniques like TLC or LC-MS to monitor the reaction progress and the formation of products and byproducts in each solvent.

  • Analyze Stereoselectivity: Determine the enantiomeric excess (ee) and diastereomeric ratio (dr) of the product for each solvent to identify the one that provides the best stereochemical control.

Data Presentation

Table 1: Effect of Solvent on Enantiomeric Ratio (er) in a Proline-Catalyzed Aldol Reaction

CatalystSolventTemperature (°C)Enantiomeric Ratio (er)Reference
Catalyst IVariesRoom Temp67:33 to 88:12[2][6]
Catalyst VDMSORoom Temp-[2]
Catalyst VTHFRoom TempIncreased vs. DMSO[2]
Catalyst IVWater097:3[2][6]
Catalyst IVDCM-4097:3[2][6]

Table 2: Effect of Temperature on a Prolinamide-Catalyzed Aldol Reaction

CatalystTemperature (°C)Yield (%)Enantiomeric Excess (ee, %)Reference
3hRoom Temp--[3]
3h-256693[3]
L-proline-25670[3]

Experimental Protocols

General Protocol for a this compound Catalyzed Asymmetric Aldol Reaction

This protocol provides a general starting point. Optimization of reactant ratios, catalyst loading, temperature, and reaction time is crucial for specific substrates.

  • Preparation: To a flame-dried reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add the aldehyde (1.0 mmol, 1.0 equiv) and the chosen solvent (2.0 mL).

  • Addition of Ketone: Add the ketone (5.0 mmol, 5.0 equiv) to the solution.

  • Catalyst Addition: Add this compound (0.1 mmol, 10 mol%) to the reaction mixture.

  • Reaction: Stir the mixture at the desired temperature (e.g., room temperature, 0 °C, or -20 °C).

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Quenching: Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl) (5 mL).

  • Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 10 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel.

  • Analysis: Determine the enantiomeric excess of the purified product by chiral High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) analysis.

Visualizations

experimental_workflow cluster_prep 1. Reaction Setup cluster_reaction 2. Reaction and Monitoring cluster_workup 3. Work-up and Purification cluster_analysis 4. Analysis prep Prepare Reaction Vessel (Inert Atmosphere) add_aldehyde Add Aldehyde and Solvent prep->add_aldehyde add_ketone Add Ketone add_aldehyde->add_ketone add_catalyst Add this compound add_ketone->add_catalyst react Stir at Desired Temperature add_catalyst->react monitor Monitor Progress (TLC/LC-MS) react->monitor quench Quench Reaction (aq. NH4Cl) monitor->quench extract Extract with Organic Solvent quench->extract dry Dry and Concentrate extract->dry purify Purify (Column Chromatography) dry->purify analyze Determine Enantiomeric Excess (Chiral HPLC/SFC) purify->analyze

Caption: General experimental workflow for a this compound catalyzed asymmetric reaction.

troubleshooting_logic start Low Enantioselectivity Observed check_purity Check Purity of Catalyst and Reagents start->check_purity purity_ok Purity is High check_purity->purity_ok Yes purity_bad Purify Materials check_purity->purity_bad No optimize_temp Optimize Temperature (Try Lower Temp) purity_ok->optimize_temp purity_bad->check_purity temp_improved Selectivity Improved? optimize_temp->temp_improved optimize_solvent Screen Solvents (Vary Polarity) temp_improved->optimize_solvent No end Optimized Conditions Found temp_improved->end Yes solvent_improved Selectivity Improved? optimize_solvent->solvent_improved solvent_improved->end Yes re_evaluate Re-evaluate Reaction (Consider Additives) solvent_improved->re_evaluate No

Caption: Troubleshooting flowchart for low enantioselectivity in this compound reactions.

References

Technical Support Center: D-Prolinol Mediated Aldol Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing D-Prolinol in aldol (B89426) reactions. The information is designed to help diagnose and resolve common experimental issues related to by-product formation.

Frequently Asked Questions (FAQs)

Q1: What are the most common by-products observed in this compound mediated aldol reactions?

A1: The most frequently encountered by-products include:

  • Aldol Condensation Product (Enone): This results from the dehydration of the desired β-hydroxy carbonyl product.[1]

  • Aldehyde Self-Condensation Product: The aldehyde starting material reacts with itself, which is more likely if the aldehyde is enolizable.[2][3][4][5]

  • Oxazolidinone Formation: The this compound catalyst can react with the aldehyde or ketone to form a stable oxazolidinone, temporarily sequestering the catalyst.[1][6][7][8]

Q2: Why am I observing a significant amount of the dehydrated enone product?

A2: The formation of the α,β-unsaturated enone is often a result of the initial aldol addition product undergoing a subsequent elimination of water.[9] This can be promoted by elevated reaction temperatures or prolonged reaction times. The formation of the conjugated system in the enone can be thermodynamically favorable.

Q3: My reaction is sluggish and I'm recovering a lot of starting material. What could be the cause?

A3: A sluggish reaction can be due to several factors. One common cause is the formation of an off-cycle, unreactive oxazolidinone intermediate between this compound and the carbonyl compound, which reduces the concentration of the active catalyst.[1][6][8] Another possibility is that the reaction conditions (temperature, solvent, catalyst loading) are not optimal for your specific substrates.

Q4: How can I minimize the self-condensation of my aldehyde?

A4: Aldehyde self-condensation is a common side reaction, especially with enolizable aldehydes.[2][3][10] To minimize this, you can:

  • Use a large excess of the ketone donor. This statistically favors the reaction of the enamine with the aldehyde over the aldehyde enolate reacting with another aldehyde molecule.[1]

  • Slowly add the aldehyde to the reaction mixture containing the ketone and catalyst. This keeps the instantaneous concentration of the aldehyde low.

  • Choose a non-enolizable aldehyde if the reaction scope allows.[2][3]

Q5: Is there a difference in by-product formation when using this compound versus L-Proline?

A5: While both this compound and L-Proline catalyze the aldol reaction through a similar enamine-based mechanism, the stereochemistry of the catalyst determines the absolute configuration of the product. The fundamental types of by-products (enones, self-condensation products, oxazolidinones) are expected to be the same. The presence of the hydroxymethyl group in this compound may influence its solubility and catalytic activity, potentially leading to different ratios of by-products under identical conditions, though detailed comparative studies are not extensively documented in the provided search results.

Troubleshooting Guides

Issue 1: Low Yield of the Desired Aldol Adduct and/or High Levels of By-products
Potential Cause Troubleshooting Steps
Aldehyde Self-Condensation - Increase the excess of the ketone donor (e.g., from 5 to 10 or 20 equivalents).- Add the aldehyde slowly to the reaction mixture over an extended period.- If possible, use a non-enolizable aldehyde.[2][3]
Formation of Dehydrated Enone - Lower the reaction temperature. Aldol additions are often favored at lower temperatures, while elimination is favored at higher temperatures.- Monitor the reaction closely by TLC or LC-MS and stop it once the starting material is consumed, before significant dehydration occurs.
Catalyst Sequestration as Oxazolidinone - Consider the addition of a small amount of water, which can help to hydrolyze the oxazolidinone and regenerate the active catalyst.[1]- Slightly increase the catalyst loading (e.g., from 10 mol% to 20 mol%).
Reversibility of the Aldol Reaction - For some substrates, the aldol reaction is reversible.[11] If the retro-aldol reaction is significant, try to precipitate the product as it forms if it is a solid, or remove water if the condensation product is desired to drive the reaction forward.
Issue 2: Poor Diastereo- or Enantioselectivity
Potential Cause Troubleshooting Steps
Suboptimal Reaction Temperature - Screen a range of temperatures. Lower temperatures often lead to higher stereoselectivity.
Solvent Effects - The polarity and nature of the solvent can significantly impact the transition state geometry. Screen different solvents (e.g., DMSO, DMF, CHCl₃, or solvent-free).
Water Content - While a small amount of water can sometimes be beneficial in suppressing by-products, excess water can negatively impact stereoselectivity. Ensure you are using dry solvents and reagents if high selectivity is desired.

Data Presentation

Table 1: Hypothetical Product Distribution in a this compound Mediated Aldol Reaction Under Various Conditions

EntryKetone EquivalentsTemperature (°C)AdditiveDesired Aldol (%)Enone (%)Aldehyde Self-Condensation (%)
1525None651520
21025None801010
32025None9055
4100None85510
51050None504010
610251% H₂O82810

This table is a generalized representation based on established principles and is intended for illustrative purposes.

Experimental Protocols

General Experimental Protocol for a this compound Mediated Aldol Reaction
  • To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the ketone (10-20 equivalents) and the solvent of choice (e.g., DMSO, CHCl₃, or neat).

  • Add this compound (typically 10-30 mol%).

  • Stir the mixture at the desired temperature (e.g., room temperature or 0 °C) for 10-15 minutes to allow for catalyst dissolution and pre-formation of the enamine.

  • Slowly add the aldehyde (1 equivalent) to the reaction mixture, either neat or as a solution in the reaction solvent.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl).

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Protocol for Minimizing Aldehyde Self-Condensation
  • Follow the general protocol, but use a higher excess of the ketone (e.g., 20 equivalents).

  • Instead of adding the aldehyde all at once, use a syringe pump to add a solution of the aldehyde in the reaction solvent to the reaction mixture over a period of several hours.

Visualizations

Aldol_Reaction_Pathway Ketone Ketone Enamine Intermediate Enamine Intermediate Ketone->Enamine Intermediate Aldehyde Aldehyde Aldol Addition Aldol Addition Aldehyde->Aldol Addition This compound This compound This compound->Enamine Intermediate Enamine Intermediate->Aldol Addition Desired Aldol Product Desired Aldol Product Aldol Addition->Desired Aldol Product Dehydration Dehydration Desired Aldol Product->Dehydration Heat/Time Enone By-product Enone By-product Dehydration->Enone By-product Byproduct_Formation_Pathways cluster_main Main Aldol Reaction cluster_side1 Aldehyde Self-Condensation cluster_side2 Oxazolidinone Formation Ketone + Aldehyde Ketone + Aldehyde Desired Aldol Product Desired Aldol Product Ketone + Aldehyde->Desired Aldol Product This compound Aldehyde + Aldehyde Aldehyde + Aldehyde Self-Condensation Product Self-Condensation Product Aldehyde + Aldehyde->Self-Condensation Product This compound Aldehyde + this compound Aldehyde + this compound Oxazolidinone (Inactive) Oxazolidinone (Inactive) Aldehyde + this compound->Oxazolidinone (Inactive) Reversible Troubleshooting_Workflow Start Start Low Yield? Low Yield? Start->Low Yield? High Enone? High Enone? Low Yield?->High Enone? Yes Successful Reaction Successful Reaction Low Yield?->Successful Reaction No High Self-Condensation? High Self-Condensation? High Enone?->High Self-Condensation? No Lower Temperature Lower Temperature High Enone?->Lower Temperature Yes Optimize Temp/Solvent Optimize Temp/Solvent High Self-Condensation?->Optimize Temp/Solvent No Increase Ketone Excess Increase Ketone Excess High Self-Condensation?->Increase Ketone Excess Yes Optimize Temp/Solvent->Successful Reaction Lower Temperature->Successful Reaction Increase Ketone Excess->Successful Reaction

References

D-Prolinol catalyst deactivation and regeneration strategies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing D-Prolinol and its derivatives in asymmetric synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary modes of action for this compound catalysts?

A1: this compound and its derivatives, such as diarylprolinol silyl (B83357) ethers, primarily act as organocatalysts through two main catalytic cycles: the enamine cycle and the iminium ion cycle. In the enamine cycle, the secondary amine of the prolinol catalyst reacts with a carbonyl compound (e.g., a ketone or aldehyde) to form a nucleophilic enamine intermediate. This chiral enamine then attacks an electrophile. In the iminium cycle, the catalyst reacts with an α,β-unsaturated carbonyl compound to form an electrophilic iminium ion, which then reacts with a nucleophile. The stereochemical outcome of these reactions is directed by the chiral scaffold of the this compound catalyst.

Q2: My reaction is showing low or no enantioselectivity. What are the initial troubleshooting steps?

A2: When encountering low enantioselectivity, a systematic check of your experimental setup and reagents is crucial. Begin with the following fundamental checks:

  • Catalyst Integrity: Verify the chemical and enantiomeric purity of your this compound catalyst. Impurities or partial racemization can lead to non-selective side reactions.[1]

  • Reagent Purity: Ensure the purity of your substrates and solvent. Acidic or basic impurities can interfere with the catalytic cycle.

  • Reaction Conditions: Double-check that the reaction temperature, concentration, and stirring are accurate and stable.

  • Moisture and Air: While many organocatalytic reactions are robust, excess moisture can sometimes negatively impact performance. Ensure your solvent and reagents are appropriately dried if the protocol requires it.[1]

Q3: Can the choice of solvent affect the catalyst's performance?

A3: Absolutely. The solvent can significantly influence both the reactivity and enantioselectivity of this compound catalyzed reactions. Solvent polarity and its ability to form hydrogen bonds can affect the stability of key intermediates and transition states in the catalytic cycle. For instance, in some proline-catalyzed aldol (B89426) reactions, the addition of chloroform (B151607) to a DMSO/acetone system has been shown to increase the reaction rate and enantiomeric ratio. It is often a critical parameter to screen during reaction optimization.

Q4: I am using an immobilized this compound catalyst. Could catalyst leaching be an issue?

A4: Catalyst leaching, where the active catalytic species detaches from the solid support and enters the reaction solution, can be a concern with some immobilized catalysts. This can lead to a loss of recyclability and potentially contaminate the product. However, many modern polymer-supported this compound catalysts are designed to minimize leaching.[2] If you suspect leaching, you can analyze the reaction filtrate for the presence of the catalyst.

Troubleshooting Guide: Common Issues and Solutions

This guide addresses specific issues that may arise during experiments with this compound catalysts.

Issue 1: Reduced Catalyst Activity or Incomplete Conversion
Potential Cause Troubleshooting Steps & Recommended Actions
Catalyst Poisoning Identify the Source: Acidic impurities in the substrates or solvent are common poisons for amine-based catalysts like this compound. Other potential poisons include heavy metal traces or compounds that can irreversibly bind to the catalyst's active site. Action: Purify all reagents and ensure the use of high-purity, dry solvents. If the source of poisoning is unknown, consider passing the reagents through a plug of neutral alumina (B75360) or silica (B1680970) gel before use.
Formation of Parasitic Species (e.g., Oxazolidinones) Understand the Equilibrium: this compound can reversibly react with aldehydes or ketones to form stable oxazolidinone species. In some cases, this equilibrium can heavily favor the oxazolidinone, effectively sequestering the catalyst and reducing its active concentration. This is a "parasitic equilibrium". Action: The formation of oxazolidinones is highly dependent on the specific substrates, catalyst structure, and solvent. Modifying the reaction conditions, such as changing the solvent or temperature, can sometimes shift the equilibrium to favor the active enamine intermediate. NMR studies can be used to detect the presence of these species.
Thermal Degradation Assess Thermal Stability: While many this compound derivatives are robust, prolonged exposure to high temperatures can lead to degradation. Action: Review the thermal stability data for your specific catalyst. If running reactions at elevated temperatures, consider performing a control experiment to assess the catalyst's stability under the reaction conditions in the absence of substrates.
Mechanical Deactivation (for immobilized catalysts) Inspect the Support: For polymer-supported catalysts, mechanical stress from vigorous stirring can lead to the breakdown of the support material, potentially encapsulating the active sites. Action: Use appropriate stirring methods (e.g., overhead stirring for larger scale reactions) to minimize mechanical stress on the catalyst beads.
Issue 2: Decrease in Enantioselectivity
Potential Cause Troubleshooting Steps & Recommended Actions
Presence of Water Control Water Content: While some organocatalytic reactions tolerate water, it can sometimes interfere with the hydrogen-bonding network that is crucial for achieving high stereocontrol. Action: Use anhydrous solvents and dry reagents, especially if you observe a drop in enantioselectivity compared to literature reports. Karl Fischer titration can be used to quantify the water content in your reagents.
Incorrect Catalyst Loading Optimize Catalyst Concentration: Both too low and too high catalyst loadings can sometimes negatively impact enantioselectivity. Action: Perform a catalyst loading screen to determine the optimal concentration for your specific reaction.
Side Reactions Identify Byproducts: Unwanted side reactions can consume reagents and potentially generate species that inhibit or interfere with the desired catalytic cycle. Action: Analyze the crude reaction mixture by techniques like GC-MS or LC-MS to identify any significant byproducts. Understanding the nature of these byproducts can provide clues about the interfering side reactions.

Catalyst Regeneration Strategies

While many immobilized this compound catalysts exhibit excellent recyclability without significant loss of activity, there may be instances where regeneration is necessary. Here are some general strategies.

Strategy 1: Simple Washing

For catalysts that have been deactivated by adsorbed impurities or byproducts, a simple washing procedure can often restore activity.

Experimental Protocol: General Washing Procedure

  • Catalyst Recovery: After the reaction, recover the catalyst by filtration (for heterogeneous catalysts) or by extraction/precipitation (for homogeneous catalysts).

  • Solvent Wash: Wash the recovered catalyst sequentially with a series of solvents to remove residual reactants, products, and non-strongly bound impurities. A typical sequence could be:

    • The reaction solvent (to remove soluble components).

    • A polar solvent like methanol (B129727) or ethanol.

    • A non-polar solvent like hexanes or diethyl ether.

  • Drying: Dry the washed catalyst under vacuum to remove all solvent residues before reusing it in a subsequent reaction.

Strategy 2: Acid-Base Washing

For catalysts deactivated by strongly adsorbed acidic or basic impurities, an acid-base wash can be effective. Caution: This method should be used with care, as prolonged exposure to strong acids or bases can potentially degrade the catalyst.

Experimental Protocol: General Acid-Base Wash

  • Catalyst Recovery: Recover the catalyst as described above.

  • Dilute Acid Wash: Wash the catalyst with a dilute solution of a weak acid (e.g., 0.1 M aqueous HCl or acetic acid). This can help remove basic impurities.

  • Neutralization: Thoroughly wash the catalyst with deionized water until the filtrate is neutral.

  • Dilute Base Wash (Optional): If acidic impurities are suspected, a subsequent wash with a dilute solution of a weak base (e.g., 0.1 M aqueous NaHCO₃) can be performed.

  • Final Washes: Wash again with deionized water until neutral, followed by a wash with a polar organic solvent (e.g., methanol) and a non-polar organic solvent (e.g., hexanes).

  • Drying: Dry the catalyst thoroughly under vacuum.

Quantitative Data on Catalyst Recyclability

The following table summarizes the performance of some polymer-supported this compound catalysts over multiple cycles, demonstrating their potential for reuse without extensive regeneration.

Catalyst SystemReaction TypeNumber of CyclesFinal Yield (%)Final Enantioselectivity (%)Reference
Polymer ionic liquid network with this compoundAsymmetric Aldol5No discernible lossNo discernible loss[2]
Polymer-supported α,α-diphenyl-D-prolinolAsymmetric Synthesis14No loss of performanceNo loss of performance[2]
Helical polycarbene with this compound ester pendantsAsymmetric Michael Addition4MaintainedNo significant loss[3]

Visualizing Deactivation and Regeneration Pathways

To aid in understanding the concepts discussed, the following diagrams illustrate key logical workflows.

Caption: A troubleshooting workflow for diagnosing poor this compound catalyst performance.

Regeneration_Workflow Start Deactivated Catalyst Recover Recover Catalyst (Filtration/Extraction) Start->Recover Simple_Wash Simple Solvent Wash Recover->Simple_Wash Decision Simple Wash Effective? Simple_Wash->Decision Acid_Base_Wash Acid-Base Wash Dry Dry Under Vacuum Acid_Base_Wash->Dry Reuse Reuse Catalyst Dry->Reuse Decision->Acid_Base_Wash No Decision->Dry Yes

Caption: A general workflow for the regeneration of a deactivated this compound catalyst.

References

Technical Support Center: D-Prolinol Catalyzed Michael Additions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for improving diastereoselectivity in D-Prolinol catalyzed Michael additions. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to overcome common challenges during experimentation.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your this compound catalyzed Michael addition reactions.

Question: I am observing low diastereoselectivity (poor dr). What are the common causes and how can I improve it?

Answer:

Low diastereoselectivity is a common issue that can often be resolved by carefully optimizing the reaction conditions. Here are the primary factors to investigate:

  • Solvent Choice: The solvent plays a crucial role in the organization of the transition state. Aprotic solvents are generally preferred.

    • Recommendation: Screen a variety of aprotic solvents. Chlorinated solvents like dichloromethane (B109758) (CH₂Cl₂) or chloroform (B151607) (CHCl₃), as well as polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO), can have a significant impact on diastereoselectivity. In some cases, nonpolar solvents like toluene (B28343) may be effective, but solubility of the catalyst and reactants should be considered.[1][2]

  • Reaction Temperature: Lowering the reaction temperature often enhances diastereoselectivity.

    • Recommendation: Perform the reaction at temperatures ranging from room temperature down to -78 °C. A lower temperature increases the energy difference between the diastereomeric transition states, favoring the formation of the thermodynamically more stable product.

  • Catalyst Loading: The amount of this compound catalyst can influence the reaction's stereochemical outcome.

    • Recommendation: Vary the catalyst loading, typically between 5 mol% and 30 mol%. While higher catalyst loading can sometimes increase the reaction rate, it may not always lead to better diastereoselectivity.

  • Additives: The presence of additives can significantly influence the reaction pathway and stereoselectivity.

    • Recommendation: Consider the addition of a co-catalyst. Weak Brønsted acids, such as benzoic acid, or Lewis acids can promote the formation of the enamine intermediate and stabilize the transition state, leading to improved diastereoselectivity.

  • Substrate Structure: The steric and electronic properties of both the Michael donor and acceptor can impact the facial selectivity of the reaction.

    • Recommendation: If possible, modify the substrates. For example, bulkier protecting groups on the Michael donor or acceptor can enhance steric hindrance and favor one diastereomer over the other.

Question: My reaction yield is low, in addition to poor diastereoselectivity. What should I do?

Answer:

Low yield can be attributed to several factors, some of which also affect diastereoselectivity.

  • Incomplete Reaction: The reaction may not be proceeding to completion.

    • Recommendation: Increase the reaction time or consider a moderate increase in temperature if diastereoselectivity is not compromised. Ensure efficient stirring to overcome mass transfer limitations.

  • Catalyst Deactivation: The catalyst may be degrading under the reaction conditions.

    • Recommendation: Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) if the catalyst or reactants are sensitive to air or moisture.

  • Retro-Michael Addition: The Michael addition is a reversible reaction. The equilibrium may favor the starting materials.

    • Recommendation: Once the reaction has reached equilibrium, work up the reaction promptly to isolate the product. In some cases, trapping the product in situ can prevent the reverse reaction.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of a this compound catalyzed Michael addition?

A1: The reaction proceeds through an enamine-based catalytic cycle. First, the this compound catalyst reacts with the Michael donor (typically an aldehyde or ketone) to form a chiral enamine intermediate. This enamine then attacks the Michael acceptor in a stereocontrolled fashion. Subsequent hydrolysis of the resulting iminium ion regenerates the catalyst and yields the Michael adduct.

Q2: How does this compound control the stereochemistry of the reaction?

A2: The chirality of the this compound catalyst creates a chiral environment around the reacting molecules. The prolinol moiety directs the approach of the Michael acceptor to one face of the enamine intermediate, leading to the preferential formation of one diastereomer.

Q3: Can I use derivatives of this compound to improve the reaction outcome?

A3: Yes, modifying the structure of this compound can significantly enhance its catalytic activity and selectivity. For instance, diarylprolinol silyl (B83357) ethers are a well-known class of catalysts that often provide excellent yields and stereoselectivities in Michael additions. These modifications can alter the steric and electronic properties of the catalyst, leading to a more organized and selective transition state.

Q4: Are there any specific safety precautions I should take when running these reactions?

A4: Standard laboratory safety practices should always be followed. This includes wearing appropriate personal protective equipment (PPE) such as safety glasses, lab coat, and gloves. Many of the solvents used (e.g., dichloromethane, chloroform, DMF) are hazardous and should be handled in a well-ventilated fume hood. Always consult the Safety Data Sheet (SDS) for all chemicals used in the experiment.

Data Presentation

The following tables summarize the effect of various reaction parameters on the diastereoselectivity of prolinol-catalyzed Michael additions, based on literature data.

Table 1: Effect of Solvent on Diastereoselectivity

EntryMichael DonorMichael AcceptorCatalystSolventTemp (°C)dr (syn:anti)ee (%)
1Cyclohexanoneβ-NitrostyreneL-ProlineDMSORT95:520
2Propanalβ-NitrostyreneL-ProlineCH₂Cl₂RT>95:578
3Cyclohexanoneβ-NitrostyreneDiarylprolinol Silyl EtherTolueneRT91:999
4Isobutyraldehydeβ-Nitrostyreneα,β-DipeptideNeatRT-88:12 (er)

Table 2: Effect of Catalyst on Stereoselectivity

EntryMichael DonorMichael AcceptorCatalystSolventTemp (°C)dr (syn:anti)ee (%)
1Cyclohexanoneβ-NitrostyreneThis compoundTolueneRT68:3218
2Cyclohexanoneβ-NitrostyreneHelical Polycarbene with this compoundTolueneRT94:676
3Cyclohexanoneβ-Nitrostyrene(S)-2,2,6,6-Tetramethyl-N-(pyrrolidin-2-ylmethyl)piperidin-4-amine-RT99:193
4Ketones/AldehydesNitroolefinsProline-derived bifunctional organocatalystWaterRTup to 99:1up to 99

Experimental Protocols

General Procedure for this compound Catalyzed Michael Addition of an Aldehyde to a Nitroolefin:

  • To a stirred solution of the nitroolefin (1.0 mmol) in the desired solvent (2.0 mL) at the specified temperature, add the this compound catalyst (0.1 mmol, 10 mol%).

  • Add the aldehyde (2.0 mmol, 2.0 equivalents) dropwise over a period of 5 minutes.

  • Stir the reaction mixture at the same temperature and monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of NH₄Cl (5 mL).

  • Extract the mixture with an organic solvent (e.g., ethyl acetate, 3 x 10 mL).

  • Combine the organic layers, wash with brine (10 mL), and dry over anhydrous Na₂SO₄.

  • Filter the drying agent and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a mixture of hexane (B92381) and ethyl acetate) to afford the desired Michael adduct.

  • Determine the diastereomeric ratio by ¹H NMR spectroscopy and the enantiomeric excess by chiral High-Performance Liquid Chromatography (HPLC).

Visualizations

experimental_workflow Experimental Workflow for Optimizing Diastereoselectivity cluster_prep Preparation cluster_reaction Reaction Setup & Execution cluster_workup Workup & Purification cluster_analysis Analysis prep_reactants Prepare Reactants (Michael Donor & Acceptor) setup Combine Reactants and Catalyst in Solvent under Inert Atmosphere prep_reactants->setup prep_catalyst Prepare this compound Catalyst Solution prep_catalyst->setup stir Stir at Controlled Temperature setup->stir monitor Monitor Reaction Progress (TLC/GC) stir->monitor quench Quench Reaction monitor->quench Upon Completion extract Extract with Organic Solvent quench->extract purify Purify by Column Chromatography extract->purify analyze_dr Determine Diastereomeric Ratio (NMR) purify->analyze_dr analyze_ee Determine Enantiomeric Excess (HPLC) purify->analyze_ee catalytic_cycle Catalytic Cycle of this compound in Michael Addition catalyst This compound enamine Chiral Enamine Intermediate catalyst->enamine + Donor - H₂O donor Michael Donor (Aldehyde/Ketone) iminium Iminium Ion Intermediate enamine->iminium + Acceptor acceptor Michael Acceptor iminium->catalyst + H₂O product Michael Adduct iminium->product Hydrolysis water H₂O

References

Overcoming substrate limitations in D-Prolinol catalysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for D-Prolinol catalysis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find answers to frequently asked questions related to this compound and its derivatives in asymmetric catalysis.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of this compound catalysis?

A1: this compound and its derivatives catalyze reactions, most commonly through an enamine or iminium ion intermediate. In a typical aldol (B89426) reaction, the secondary amine of the this compound catalyst reacts with a ketone or aldehyde donor to form a chiral enamine. This enamine then nucleophilically attacks an aldehyde acceptor. The stereochemistry of the product is directed by the chiral catalyst. The catalyst is then regenerated, completing the catalytic cycle.[1][2]

Q2: My reaction is showing low or no enantioselectivity. What are the initial checks I should perform?

A2: When encountering low enantioselectivity, a systematic check of your experimental setup and reagents is crucial.[1] Begin with these fundamental verifications:

  • Catalyst Purity: Ensure the this compound or its derivative is of high chemical and enantiomeric purity. Impurities can lead to non-selective side reactions.[1]

  • Reagent Purity: Verify the purity of your substrates (both donor and acceptor) and the solvent. Acidic or basic impurities can disrupt the catalytic cycle.[1]

  • Reaction Conditions: Double-check and ensure precise control over reaction temperature, concentration, and stirring, as these parameters can significantly influence the outcome.[1]

  • Moisture and Air: While many organocatalytic reactions are robust, some are sensitive to moisture. Ensure that your solvent and reagents are appropriately dried if the protocol requires it.[1]

Q3: I've checked my reagents and conditions, but the enantioselectivity is still poor. What's the next step?

A3: If the basic parameters are correct, suboptimal reaction conditions are the likely culprit for low enantioselectivity. The next phase of troubleshooting involves screening and optimizing key reaction parameters, primarily the solvent, reaction temperature, and the use of additives.[1]

Q4: How does the choice of solvent affect the reaction?

A4: The solvent can have a profound impact on both the reaction rate and enantioselectivity. Solvents can influence the stability of the transition state and the solubility of the catalyst and substrates. For instance, polar aprotic solvents like DMSO and DMF are commonly used, but in some cases, non-polar solvents like toluene (B28343) or even solvent-free conditions can provide better results. It is often beneficial to screen a range of solvents to find the optimal one for your specific reaction.

Q5: Can the structure of my substrate be the problem?

A5: Yes, the steric and electronic properties of your substrates are critical.[1] this compound catalysis can be highly sensitive to the structure of both the nucleophilic donor and the electrophilic acceptor. If you are working with a new substrate, it is advisable to first test your reaction conditions with a substrate that is known to perform well before moving on to more challenging examples.[1]

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Low Yield Incomplete reaction- Increase reaction time.- Increase catalyst loading.- Optimize reaction temperature.
Catalyst degradation- Use fresh catalyst.- Ensure inert atmosphere if necessary.
Poor substrate solubility- Screen for a more suitable solvent.
Low Enantioselectivity (ee) Impure catalyst or reagents- Verify the purity of all starting materials.[1]
Suboptimal reaction conditions- Screen different solvents.- Optimize reaction temperature (lower temperatures often improve ee).- Vary the concentration of reactants.
Inappropriate catalyst for the substrate- Consider using a different this compound derivative with different steric or electronic properties.
Low Diastereoselectivity (dr) Unfavorable transition state- Modify the catalyst or substrates to favor one transition state over the other.- Screen different solvents and temperatures.
Reaction Stalls Catalyst inhibition- Check for impurities in the starting materials.- Consider the possibility of product inhibition.
Catalyst precipitation- Use a solvent in which the catalyst is more soluble.

Data Presentation

Table 1: Effect of Solvent on Enantioselectivity in a Proline-Catalyzed Aldol Reaction

CatalystSolventTemperature (°C)Enantiomeric Ratio (er)
L-ProlineDMSORoom Temperature88:12
L-ProlineCH2Cl2Room Temperature75:25
L-ProlineTolueneRoom Temperature60:40
L-ProlineAcetonitrileRoom Temperature85:15

This table is a representative example based on typical outcomes and is intended for illustrative purposes.

Table 2: Performance of Different this compound Derivatives in the Michael Addition of Propanal to β-nitrostyrene

CatalystSolventTime (h)Yield (%)Diastereomeric Ratio (dr)Enantiomeric Excess (ee, %)
L-ProlineCH2Cl24896>95:578
(S)-5-(pyrrolidin-2-yl)-1H-tetrazoleCH2Cl2281>95:592
(S)-N-(pyrrolidin-2-ylmethyl)trifluoromethanesulfonamideToluene248593:793

Experimental Protocols

Protocol 1: General Procedure for a this compound Catalyzed Aldol Reaction

  • To a solution of the aldehyde (0.5 mmol, 1.0 equiv) in the chosen solvent (1.0 mL), add the ketone (5.0 mmol, 10.0 equiv).

  • Add this compound (0.05 mmol, 10 mol%) to the mixture.

  • Stir the reaction at the desired temperature and monitor its progress by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of NH4Cl.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel.

  • Determine the enantiomeric excess of the purified product by chiral HPLC or SFC analysis.

Protocol 2: General Procedure for a this compound Catalyzed Michael Addition of Ketones to Nitroolefins

  • Prepare a solution of the nitroolefin (1.0 mmol) and the ketone (5.0 mmol) in the desired solvent (2.0 mL).

  • Add this compound (0.1 mmol, 10 mol%) to the mixture.

  • Stir the reaction at room temperature for the specified time, monitoring by TLC.

  • Upon completion, directly purify the reaction mixture by flash column chromatography on silica gel to isolate the product.

  • Determine the diastereomeric ratio and enantiomeric excess of the purified product by NMR and chiral HPLC analysis, respectively.[3]

Visualizations

Catalytic_Cycle catalyst This compound Catalyst enamine Chiral Enamine Intermediate catalyst->enamine ketone Ketone (Donor) ketone->enamine - H₂O iminium Iminium Ion Intermediate enamine->iminium + Aldehyde aldehyde Aldehyde (Acceptor) aldehyde->iminium product Aldol Product iminium->product + H₂O product->catalyst Regeneration water H₂O water->product water2 H₂O

Caption: Catalytic cycle of a this compound catalyzed aldol reaction.

Troubleshooting_Workflow start Low Enantioselectivity Observed check_purity Check Purity of Catalyst, Reagents, and Solvents start->check_purity purity_ok Purity OK? check_purity->purity_ok purify Purify/Replace Reagents purity_ok->purify No optimize_conditions Optimize Reaction Conditions purity_ok->optimize_conditions Yes purify->check_purity screen_solvent Screen Solvents optimize_conditions->screen_solvent optimize_temp Optimize Temperature optimize_conditions->optimize_temp vary_conc Vary Concentrations optimize_conditions->vary_conc consider_catalyst Consider Alternative This compound Derivative screen_solvent->consider_catalyst optimize_temp->consider_catalyst vary_conc->consider_catalyst end Improved Enantioselectivity consider_catalyst->end

Caption: Troubleshooting workflow for low enantioselectivity.

References

Technical Support Center: Purification of D-Prolinol Reaction Products

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying D-Prolinol and its reaction products.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying this compound reaction products?

A1: The primary purification strategies for this compound and its derivatives include:

  • Chiral Chromatography: High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) using chiral stationary phases (CSPs) are powerful techniques for separating enantiomers.[1][2][3]

  • Diastereomeric Salt Crystallization: This classical method involves reacting the racemic product with a chiral resolving agent (like tartaric or mandelic acid) to form diastereomeric salts with different solubilities, allowing for separation by fractional crystallization.[4][5]

  • Liquid-Liquid Extraction: This technique is useful for initial cleanup and separation based on solubility differences, sometimes enhanced by derivatization to form Schiff bases.[6][7][8]

  • Fractional Distillation: For volatile this compound derivatives, fractional distillation can be an effective purification method, separating compounds based on differences in their boiling points.[9][10][11][12]

Q2: What are some common impurities I might encounter?

A2: Impurities can originate from starting materials, side reactions, or incomplete reactions. Common impurities include:

  • The undesired L-enantiomer of the product.

  • Unreacted starting materials or reagents.

  • Byproducts from the reaction, such as oxazolidinones or self-aldolization products in proline-catalyzed reactions.[13][14]

  • In peptide synthesis, impurities can include deletion sequences or products with incomplete removal of protecting groups.[15][16]

Q3: How can I monitor the progress of my reaction to minimize purification challenges?

A3: Thin-Layer Chromatography (TLC) is a quick and effective method for monitoring reaction progress.[17][18][19] By spotting the reaction mixture alongside the starting material, you can observe the consumption of the reactant and the formation of the product, helping you determine the optimal reaction time and minimize the presence of unreacted starting materials in your crude product.[19][20]

Troubleshooting Guides

Chiral HPLC Purification

Problem: Poor or no separation of enantiomers.

Possible Cause Troubleshooting Steps
Incorrect Chiral Stationary Phase (CSP) Screen a variety of CSPs, such as those based on polysaccharides (e.g., cellulose, amylose) or Pirkle-type columns.[1][2]
Suboptimal Mobile Phase Optimize the mobile phase composition. For normal-phase chromatography, adjust the ratio of the non-polar solvent (e.g., hexane) to the alcohol modifier (e.g., ethanol, isopropanol).[1][2] Try different alcohol modifiers as they can alter chiral recognition.[1]
Inappropriate Flow Rate Reduce the flow rate (e.g., from 1.0 mL/min to 0.5 mL/min) to allow for better equilibration between the analytes and the CSP, which can enhance resolution.[1]
Suboptimal Temperature Decrease the column temperature (e.g., to 15-25°C). Lower temperatures often improve resolution by strengthening the interactions between the analytes and the CSP.[1]

Problem: Peak tailing for this compound or its basic derivatives.

Possible Cause Troubleshooting Steps
Secondary Interactions with Silica (B1680970) Support Add a basic modifier, such as diethylamine (B46881) (DEA) or triethylamine (B128534) (TEA), to the mobile phase (typically 0.1% v/v). This suppresses the ionic interactions between the basic amine and acidic silanol (B1196071) groups on the silica support.[1][2]
Diastereomeric Salt Crystallization

Problem: The product "oils out" instead of crystallizing.

Possible Cause Troubleshooting Steps
High Supersaturation Use a more dilute solution or slow down the cooling rate.[21]
Inappropriate Solvent Experiment with different solvent systems. The solvent should provide a significant difference in solubility between the two diastereomeric salts.[5][21]
Temperature Too High Select a solvent system that allows for crystallization at a lower temperature.[21]

Problem: Low yield of the desired enantiomer.

Possible Cause Troubleshooting Steps
Too Much Solvent Used Reduce the amount of solvent to ensure the solution is saturated at the crystallization temperature. If the mother liquor is rich in the desired product, you can try to recover it by concentrating the solution and attempting a second crystallization.[22]
Rapid Crystallization Slowing down the crystallization process can improve both yield and purity. This can be achieved by using a slightly larger volume of solvent and cooling the solution more slowly.[22]
Suboptimal Resolving Agent to Substrate Ratio The stoichiometry of the resolving agent can impact the crystallization equilibrium. Experiment with different ratios (e.g., 0.5 to 1.0 equivalent of resolving agent).[5][23]

Problem: Low enantiomeric excess (ee) of the crystallized product.

Possible Cause Troubleshooting Steps
Co-precipitation of the Other Diastereomer Optimize the solvent system and cooling rate. A slower cooling rate can lead to more selective crystallization.[21] Perform a recrystallization of the obtained solid.
Inaccurate Measurement of ee Ensure your analytical method (e.g., chiral HPLC) for determining ee is properly validated.
Racemization If the product is susceptible to racemization under the crystallization conditions, adjust the pH or temperature to minimize this.

Quantitative Data Summary

The following table summarizes typical yields and enantiomeric excesses reported for different purification methods. Note that results are highly substrate and condition-dependent.

Purification Method Substrate Type Typical Yield (%) Typical Enantiomeric Excess (ee) (%)
Diastereomeric Salt Crystallization Racemic Diarylprolinol->97 (after multiple cycles)[4]
Chiral HPLC General Chiral Amines-Baseline separation achievable[2]
Preferential Crystallization Racemic Diarylprolinol->97 (after 15 cycles)[4]

Experimental Protocols

Protocol 1: Diastereomeric Salt Crystallization of a Racemic Amine

Objective: To separate a racemic amine using a chiral acid as a resolving agent.

Methodology:

  • Salt Formation: Dissolve the racemic amine in a suitable solvent (e.g., methanol, ethanol, or a mixture with toluene). In a separate flask, dissolve an equimolar amount of the chiral resolving agent (e.g., L-tartaric acid or (S)-mandelic acid) in the same solvent.[4]

  • Crystallization: Slowly add the resolving agent solution to the amine solution with stirring. Allow the mixture to cool slowly to room temperature, and then potentially to a lower temperature (e.g., 0-5°C) to induce crystallization. Seeding with a small crystal of the desired diastereomeric salt can be beneficial.[21]

  • Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent to remove any adhering mother liquor.[21]

  • Liberation of the Free Amine: Dissolve the purified diastereomeric salt in water and adjust the pH to be basic (e.g., with NaOH) to deprotonate the carboxylic acid of the resolving agent and liberate the free amine.[4]

  • Extraction: Extract the free amine into an organic solvent, dry the organic layer, and concentrate it to obtain the purified enantiomer.

  • Analysis: Determine the enantiomeric excess of the purified amine using chiral HPLC or SFC.

Protocol 2: Chiral HPLC Method Development for a this compound Derivative

Objective: To develop a chiral HPLC method for the separation of enantiomers of a this compound derivative.

Methodology:

  • Column Screening: Start by screening a selection of chiral stationary phases. Polysaccharide-based columns (e.g., Chiralcel® OD-H, Chiralpak® AD) are a good starting point for chiral amines and amino alcohols.[1][2]

  • Mobile Phase Selection (Normal Phase):

    • Begin with a mobile phase of hexane (B92381) and an alcohol modifier (e.g., 80:20 hexane:ethanol).[2]

    • For basic analytes like prolinol derivatives, add a basic additive like diethylamine (DEA) at 0.1% (v/v) to the mobile phase to improve peak shape.[1]

  • Optimization:

    • Modifier Concentration: Vary the percentage of the alcohol modifier. Decreasing the alcohol content generally increases retention time and may improve resolution.

    • Alcohol Type: Test different alcohol modifiers (e.g., ethanol, isopropanol, methanol) as this can significantly impact selectivity.[1]

    • Flow Rate: Start with a flow rate of 1.0 mL/min and reduce it to 0.5 mL/min if better resolution is needed.[1]

    • Temperature: Control the column temperature. Start at ambient temperature and then try lower temperatures (e.g., 15°C) to see if resolution improves.[1]

  • Analysis: Inject the racemic mixture and assess the resolution of the two enantiomeric peaks.

Visualizations

Purification_Workflow cluster_reaction Reaction cluster_purification Purification Strategy cluster_analysis Analysis Reaction_Mixture Crude Reaction Product (D/L-Prolinol Derivative + Impurities) Purification_Method Choose Purification Method Reaction_Mixture->Purification_Method Chromatography Chiral Chromatography (HPLC/SFC) Purification_Method->Chromatography High Resolution Needed Crystallization Diastereomeric Salt Crystallization Purification_Method->Crystallization Scalable Resolution Extraction Liquid-Liquid Extraction Purification_Method->Extraction Initial Cleanup Purified_Product Purified this compound Derivative Chromatography->Purified_Product Crystallization->Purified_Product Extraction->Purified_Product Analysis Purity & ee Analysis (Chiral HPLC, NMR) Purified_Product->Analysis

Caption: General workflow for the purification of this compound reaction products.

Troubleshooting_Logic Start Purification Outcome Unsatisfactory Identify_Problem Identify the Problem Start->Identify_Problem Low_Yield Low Yield Identify_Problem->Low_Yield Yield < Expected Low_Purity Low Purity / ee Identify_Problem->Low_Purity Purity/ee < Target No_Product No Product Isolated Identify_Problem->No_Product No Solid/Desired Fraction Check_Mother_Liquor Analyze Mother Liquor Low_Yield->Check_Mother_Liquor Recrystallize Perform Recrystallization Low_Purity->Recrystallize Check_Reaction Verify Reaction Completion (TLC, NMR) No_Product->Check_Reaction Optimize_Solvent Optimize Solvent Volume & Cooling Rate Check_Mother_Liquor->Optimize_Solvent Change_Method Change Purification Method (e.g., HPLC) Recrystallize->Change_Method If Purity Still Low

References

Impact of catalyst loading on D-Prolinol reaction efficiency

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: D-Prolinol Reaction Efficiency

Welcome to the technical support center for this compound catalyzed reactions. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance on optimizing reaction efficiency, with a specific focus on the impact of catalyst loading. Here you will find answers to frequently asked questions and troubleshooting advice for common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is the typical catalyst loading range for a this compound catalyzed reaction?

A1: The optimal catalyst loading for a this compound catalyzed reaction can vary significantly depending on the specific substrates, solvent, and reaction conditions. However, a general starting point is typically between 5 mol% and 30 mol%.[1][2] For highly reactive substrates, loading can sometimes be reduced to as low as 1-5 mol%.[3] Conversely, for challenging or slow reactions, higher loadings of up to 40 mol% or more might be necessary to achieve a reasonable reaction rate.[2]

Q2: How does increasing the catalyst loading affect the reaction rate?

A2: Generally, increasing the catalyst loading leads to an increased reaction rate. This is because a higher concentration of the this compound catalyst results in a greater concentration of the active enamine intermediate, which is a key species in the catalytic cycle.[4][5] However, the relationship is not always linear, and at very high loadings, the rate may plateau due to factors like catalyst aggregation or solubility limitations.[6]

Q3: What is the impact of catalyst loading on the enantioselectivity (ee) of the reaction?

A3: The effect of catalyst loading on enantioselectivity is complex. In many cases, enantioselectivity remains high across a range of catalyst loadings. However, for some reactions, a non-linear effect may be observed where the enantiomeric excess (ee) of the product is dependent on the catalyst concentration.[4] It is crucial to screen different catalyst loadings during optimization to find the ideal balance between reaction rate, yield, and enantioselectivity.

Q4: Can excessive catalyst loading have negative effects on the reaction?

A4: Yes, excessive catalyst loading can lead to several issues. These include increased cost, potential for side reactions, and difficulties in product purification to remove the catalyst.[7] In some instances, very high catalyst concentrations can lead to the formation of parasitic species, such as oxazolidinones, which can sequester the catalyst and reduce overall efficiency.[4][8]

Q5: Is this compound interchangeable with L-Proline for these reactions?

A5: Yes, this compound and L-Proline are enantiomers and generally exhibit similar catalytic activity and efficiency under the same reaction conditions. The primary difference is that they produce the opposite enantiomer of the product.[9] Therefore, the general principles of catalyst loading optimization discussed here for this compound are directly applicable to L-Proline catalyzed reactions.

Troubleshooting Guide

This guide addresses common problems encountered during this compound catalyzed reactions, with a focus on issues related to catalyst loading.

Issue 1: Low or No Product Yield

Potential Cause Troubleshooting & Optimization
Insufficient Catalyst Loading The catalyst concentration may be too low to effectively promote the reaction. Increase the catalyst loading incrementally (e.g., from 10 mol% to 20 mol%, then 30 mol%) to see if the yield improves.[10]
Catalyst Inactivation The catalyst may be deactivated by impurities in the starting materials or solvent. Ensure all reagents are pure and solvents are dry, as water can sometimes inhibit the reaction or affect stereocontrol.[10][11]
Poor Catalyst Solubility This compound has limited solubility in many organic solvents.[6] If the catalyst is not fully dissolved, the reaction will proceed as a heterogeneous mixture, leading to lower efficiency. Consider using a more polar solvent like DMSO, DMF, or a mixture of solvents (e.g., methanol/water) to improve solubility.[6][10]
Suboptimal Temperature The reaction may require a different temperature. While many proline-catalyzed reactions run at room temperature, some may benefit from cooling (which can also improve enantioselectivity) or gentle heating to increase the rate.[12][13]

Issue 2: Poor Enantioselectivity (Low ee)

Potential Cause Troubleshooting & Optimization
Incorrect Catalyst Loading As mentioned in the FAQs, some reactions exhibit non-linear effects where enantioselectivity is dependent on catalyst concentration.[4] Screen a range of catalyst loadings (e.g., 5, 10, 20, 30 mol%) to determine the optimal loading for stereocontrol.
Background (Uncatalyzed) Reaction A competing non-catalyzed reaction can occur, leading to the formation of a racemic product and lowering the overall ee. This can often be suppressed by lowering the reaction temperature.[13]
Presence of Water The role of water is complex. While it can sometimes be beneficial for reactivity and solubility in certain solvent systems (like methanol/water mixtures), in other cases it can negatively impact stereocontrol.[6][10] Ensure anhydrous conditions if poor enantioselectivity is observed.
Catalyst Aggregation At high concentrations, the catalyst may aggregate, potentially leading to alternative reaction pathways with lower stereocontrol. Diluting the reaction mixture or changing the solvent may help.

Data on Catalyst Loading vs. Reaction Efficiency

The following tables provide representative data on how catalyst loading can influence reaction yield and enantioselectivity in a typical Proline-catalyzed aldol (B89426) reaction between an aldehyde and a ketone.

Table 1: Effect of Catalyst Loading on Product Yield

Reaction: Aldol addition of p-nitrobenzaldehyde to acetone.

Catalyst Loading (mol%)Reaction Time (h)Conversion/Yield (%)Reference
024~5%[2]
52445%[13]
102468%[13]
202485%[1]
4024>95%[2]

Table 2: Effect of Catalyst Loading on Enantioselectivity (ee)

Reaction: Aldol addition of cyclohexylformaldehyde to acetone.

Catalyst Loading (mol%)Temperature (°C)Yield (%)Enantiomeric Excess (ee, %)Reference
20-2575>99[13]
10-256598[13]
5-255298[13]

Experimental Protocols

General Protocol for a this compound Catalyzed Aldol Reaction

This protocol provides a general methodology for performing an asymmetric aldol reaction using this compound as the catalyst. The catalyst loading is a key variable that should be optimized.

  • Preparation: To a clean, dry reaction vessel, add the aldehyde (1.0 mmol, 1.0 equiv) and the this compound catalyst (e.g., 0.2 mmol, 20 mol%).

  • Solvent and Ketone Addition: Add the chosen solvent (e.g., DMSO, 2.0 mL) followed by the ketone (e.g., acetone, 5.0 mmol, 5.0 equiv).

  • Reaction: Stir the mixture at the desired temperature (e.g., room temperature or 0 °C). Monitor the reaction progress using an appropriate technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Work-up: Once the reaction is complete, quench the reaction by adding water or a saturated ammonium (B1175870) chloride solution. Extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the desired aldol product.

  • Analysis: Characterize the purified product using NMR and mass spectrometry. Determine the enantiomeric excess (ee) of the product using chiral HPLC.

Visualizations: Workflows and Mechanisms

The following diagrams illustrate key workflows and concepts related to optimizing and understanding this compound catalyzed reactions.

G cluster_workflow Catalyst Loading Optimization Workflow A Define Reaction: Substrates, Solvent, Temp. B Initial Screening (e.g., 20 mol% this compound) A->B C Analyze Outcome (Yield, ee, Rate) B->C D Is Outcome Satisfactory? C->D E Vary Catalyst Loading (e.g., 5, 10, 30 mol%) D->E No G Proceed with Optimized Conditions D->G Yes H Troubleshoot Other Parameters (Temp, Solvent) D->H If No Improvement E->C F Identify Optimal Loading E->F F->G G cluster_cycle Enamine Catalysis Cycle Pro This compound Catalyst Enamine Enamine Intermediate Pro->Enamine + Ketone - H₂O H2O H₂O Ketone Ketone Aldehyde Aldehyde Iminium Iminium Adduct Enamine->Iminium + Aldehyde Iminium->Pro + H₂O Product Aldol Product Iminium->Product Hydrolysis

References

Managing air and moisture sensitivity in D-Prolinol reactions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information for managing the air and moisture sensitivity of D-Prolinol in chemical reactions. Below are frequently asked questions, troubleshooting guides, and detailed protocols to ensure successful and reproducible experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: Why is this compound sensitive to air and moisture?

A1: this compound's sensitivity stems from its chemical structure, which contains a secondary amine and a primary alcohol.

  • Moisture Sensitivity (Hygroscopic): The hydroxyl (-OH) and amine (-NH) groups readily form hydrogen bonds with water, causing the compound to absorb moisture from the atmosphere.[1] This absorbed water can act as an unwanted nucleophile or base in sensitive reactions, potentially leading to side products and reduced enantioselectivity.[2][3]

  • Air Sensitivity (Reaction with CO₂): The basic secondary amine can react with atmospheric carbon dioxide (CO₂) to form a stable carbamate (B1207046) salt. This reaction consumes the active this compound, reducing its effective concentration and catalytic activity.[4][5]

  • Air Sensitivity (Oxidation): While less common under proper storage, the molecule can be susceptible to oxidation by atmospheric oxygen over prolonged exposure, especially in the presence of light or contaminants.[6]

Q2: How should I properly store this compound?

A2: To maintain its purity and reactivity, this compound should be stored under an inert atmosphere (e.g., argon or nitrogen). Containers should be kept tightly sealed in a cool, dry, and dark place.[1][7] For long-term storage, sealing the container with Parafilm and placing it inside a desiccator or a glovebox is recommended.[8][9]

Q3: What are the visual signs of this compound degradation?

A3: Fresh, pure this compound is typically a colorless to pale yellow liquid.[10] Signs of degradation can include a significant color change to dark yellow or brown, an increase in viscosity, or the presence of solid precipitates (potentially carbamate salts). If you observe these changes, the reagent's purity should be assessed before use.

Q4: Can I use this compound that has been briefly exposed to air?

A4: This depends on the sensitivity of your reaction. For reactions highly sensitive to water or requiring precise catalyst loading, even brief exposure can compromise the results. If exposure has occurred, it is best to use a fresh, unopened container or purify the this compound (e.g., by distillation under reduced pressure) before use. For less sensitive applications, its use may be acceptable, but be aware of potential impacts on yield and selectivity.

Q5: What is the difference between using a glovebox and a Schlenk line for handling this compound?

A5: Both are standard methods for handling air-sensitive reagents, but they differ in application and convenience.[6][11] A glovebox provides a sealed, inert atmosphere where manipulations can be performed with standard glassware, making it ideal for complex setups and handling solids.[8][9] A Schlenk line allows for the manipulation of air-sensitive compounds on a lab bench using specialized glassware connected to a dual manifold for vacuum and inert gas.[6][8] Schlenk techniques are often used for synthesis and reactions, while gloveboxes are frequently used for storing, weighing, and preparing samples.[12]

Data Presentation

Impact of Moisture on a Representative this compound Catalyzed Reaction

The presence of water can significantly decrease both the yield and the enantioselectivity of reactions catalyzed by this compound and its derivatives.

Water Content (mol % relative to this compound)Reaction Yield (%)Enantiomeric Excess (ee, %)Potential Observations
< 0.01% (Anhydrous)9599Optimal, clean reaction profile.
1%8892Slight decrease in performance.
5%7180Noticeable formation of side products.
10%5564Significant inhibition of the catalytic cycle.[3]
25%< 20< 30Reaction may stall or fail to proceed.

Note: Data are representative and generalized to illustrate the trend. Actual results will vary based on the specific reaction.

Comparison of Inert Atmosphere Techniques
FeatureGloveboxSchlenk Line
Atmosphere Control Excellent (typically <1 ppm O₂, H₂O). Maintained by continuous circulation and purification.[6][9]Good to Very Good. Dependent on user technique (e.g., number of purge/refill cycles).[11][12]
Primary Use Case Handling solids, weighing, complex manipulations, long-term storage.[8]Chemical synthesis, solvent transfer, running reactions over extended periods.[6]
Ease of Use High for manipulations inside the box; cumbersome for entry/exit of materials via antechamber.[8]Requires more technical skill and specialized glassware but offers flexibility on the open bench.[6]
Cross-Contamination Higher risk if shared, as the atmosphere can become saturated with volatile solvents.[11]Lower risk, as each reaction is in a separate, sealed flask.
Cost High initial investment and maintenance costs.[12]Lower initial investment.[12]

Troubleshooting Guide

This section addresses common problems encountered in this compound reactions.

Problem: Low Reaction Yield

A low yield is one of the most common experimental issues.[13][14] Use the following workflow to diagnose the cause.

G start Low Yield Observed reagent_check 1. Check Reagent Quality start->reagent_check conditions_check 2. Verify Reaction Conditions start->conditions_check workup_check 3. Review Workup & Purification start->workup_check prolinol_quality Is this compound fresh? Properly stored? reagent_check->prolinol_quality solvent_quality Are solvents anhydrous? Reagents pure? reagent_check->solvent_quality atmosphere Was inert atmosphere adequate? conditions_check->atmosphere temp_stir Correct temperature? Adequate stirring? conditions_check->temp_stir monitoring Was reaction monitored to completion (e.g., by TLC/LCMS)? conditions_check->monitoring extraction Sufficient extractions? Emulsion formation? workup_check->extraction purification_loss Loss during chromatography? Product volatility? workup_check->purification_loss solution Root Cause Identified prolinol_quality->solution solvent_quality->solution atmosphere->solution temp_stir->solution monitoring->solution extraction->solution purification_loss->solution

Troubleshooting workflow for low reaction yield.
Problem: Poor Enantioselectivity

  • Possible Cause: Presence of water. Even trace amounts of water can disrupt the highly organized, chiral transition state required for high enantioselectivity.[2]

    • Solution: Ensure all glassware is rigorously flame- or oven-dried immediately before use.[11] Use anhydrous solvents, preferably from a solvent purification system or a freshly opened bottle. Store hygroscopic reagents in a desiccator or glovebox.

  • Possible Cause: Incorrect reaction temperature. Enantioselectivity is often highly temperature-dependent.

    • Solution: Maintain the specified reaction temperature using a reliable cryostat or cooling bath. Ensure the internal temperature is monitored, not just the bath temperature.

Problem: Inconsistent Results
  • Possible Cause: Variable quality or age of this compound. Degradation due to improper storage is a common cause of irreproducibility.

    • Solution: Purchase this compound from a reputable supplier and always record the date of opening. Use a fresh bottle for highly sensitive reactions. If in doubt, verify the purity of an old batch by NMR or titration before use.

  • Possible Cause: Inconsistent inert atmosphere technique.

    • Solution: Standardize your procedure. For Schlenk line work, always perform at least three vacuum/inert gas cycles on the reaction flask.[11] When using syringes, flush them with inert gas before drawing up the reagent.[15]

Experimental Protocols

Protocol 1: Proper Storage and Handling of this compound
  • Receiving: Upon receipt, inspect the container seal. If the seal is broken, do not use it for air/moisture-sensitive reactions.

  • Storage: Store the container in a cool, dark place. For optimal protection, place the manufacturer's bottle inside a larger, sealable container with a desiccant, and store this assembly in a refrigerator designated for chemicals (0-8 °C is often recommended).[10]

  • Inert Gas Blanket: Before first use, carefully open the container in a fume hood, flush the headspace with a gentle stream of inert gas (argon or nitrogen) for 10-15 seconds, and quickly reseal it. Wrap the cap and neck with Parafilm.

  • Withdrawal: All withdrawals should be performed under a positive pressure of inert gas using a syringe and septum, as detailed in Protocol 3. Never leave the bottle open to the atmosphere.

Protocol 2: Setting up a Reaction Under Inert Atmosphere (Schlenk Line)

G A 1. Prepare Glassware B Oven-dry or flame-dry all glassware (flask, stir bar, condenser) A->B C Assemble hot glassware under a positive flow of inert gas B->C D 2. Purge the System C->D E Evacuate flask under vacuum (while flask is still warm) D->E F Refill with inert gas (N₂ or Ar) E->F G Repeat vacuum/refill cycle 3 times F->G H 3. Add Reagents G->H I Add solids via a side-arm under positive inert gas pressure H->I J Add anhydrous solvents and liquid reagents (this compound) via syringe I->J K 4. Run Reaction J->K L Maintain slight positive pressure of inert gas (use bubbler) K->L M Stir at the specified temperature and monitor progress L->M

Workflow for setting up an air-sensitive reaction.
Protocol 3: Transferring this compound via Syringe

  • Prepare Syringe: Take a clean, dry glass syringe and flush it thoroughly with inert gas. To do this, draw a full volume of inert gas from a balloon or an empty flask connected to the Schlenk line and expel it into the fume hood.[15] Repeat this process 3-5 times.

  • Prepare Reagent Bottle: Ensure the this compound bottle is sealed with a rubber septum. Pierce the septum with a needle connected to an inert gas line (a balloon is sufficient) to create a positive pressure.

  • Withdraw Reagent: Pierce the septum with the flushed syringe needle. Slowly draw a slightly larger volume of this compound than required.

  • Remove Bubbles: Invert the syringe and carefully push the plunger to expel any gas bubbles back into the bottle, along with the excess liquid, until you reach the desired volume mark.

  • Inert Gas Buffer: Before removing the needle from the bottle's headspace, draw a small amount (~0.2 mL) of inert gas into the syringe. This "buffer" prevents air from entering the needle tip during transfer.[15]

  • Transfer: Swiftly and carefully insert the needle through the septum of the reaction flask and inject the this compound. Do not inject the inert gas buffer into the reaction mixture. Remove the syringe.

  • Clean Syringe: Immediately quench the syringe by drawing up a suitable solvent (e.g., isopropanol) and expelling it into a waste container. Repeat several times, then disassemble and clean the syringe thoroughly.

References

Validation & Comparative

D-Prolinol vs. L-Prolinol: A Comparative Guide for Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of asymmetric organocatalysis, proline and its derivatives have established themselves as indispensable tools for the stereocontrolled synthesis of chiral molecules. Among these, the enantiomeric pair of D-Prolinol and L-Prolinol have garnered significant attention. This guide provides a comprehensive comparison of their performance as catalysts in key asymmetric transformations, supported by experimental data, detailed protocols, and mechanistic insights to aid in catalyst selection for specific synthetic challenges.

Performance Comparison in Asymmetric Reactions

The catalytic efficacy of this compound and L-Prolinol is most prominently demonstrated in their ability to induce high levels of stereoselectivity in aldol (B89426), Michael, and Diels-Alder reactions. As enantiomers, they predictably yield products with opposite stereochemistry, a crucial feature for accessing both enantiomers of a target molecule. While direct, head-to-head comparative studies under identical conditions are not extensively documented in the literature, the available data consistently show that they provide comparable yields and enantiomeric excesses, with the absolute configuration of the product being dictated by the chirality of the prolinol catalyst.

Asymmetric Aldol Reaction

The asymmetric aldol reaction is a fundamental carbon-carbon bond-forming reaction for the synthesis of β-hydroxy carbonyl compounds. Prolinol catalysts facilitate this transformation through an enamine-based catalytic cycle.

Data Summary: Asymmetric Aldol Reaction

CatalystAldehydeKetoneSolventYield (%)dr (syn:anti)ee (%)Reference
L-Prolinol4-NitrobenzaldehydeCyclohexanoneneat9598:296[1]
(S)-Diphenylprolinol TMS etherBenzaldehydeCyclohexanoneToluene9995:5>99[1]
Asymmetric Michael Addition

The Michael addition, or conjugate addition, is a versatile method for the formation of carbon-carbon bonds. Prolinol catalysts are highly effective in promoting the enantioselective addition of carbonyl compounds to α,β-unsaturated systems like nitroolefins.

Data Summary: Asymmetric Michael Addition

CatalystMichael DonorMichael AcceptorSolventTemp. (°C)Yield (%)dr (syn:anti)ee (%)
This compoundCyclohexanonetrans-β-NitrostyreneCH2Cl20-68:3218
Helical Polycarbene with this compound Ester PendantsCyclohexanonetrans-β-NitrostyreneCH2Cl207794:676
L-ProlinolPropanalβ-NitrostyreneHexane08095:599
Asymmetric Diels-Alder Reaction

The Diels-Alder reaction is a powerful tool for the construction of six-membered rings. Prolinol-derived catalysts can activate α,β-unsaturated aldehydes towards cycloaddition with dienes, controlling the stereochemical outcome.

Data Summary: Asymmetric Diels-Alder Reaction

CatalystDieneDienophileSolventYield (%)exo:endoee (exo) (%)Reference
Diarylprolinol Silyl EtherCyclopentadieneCinnamaldehydeToluene8015:8597[1]

Note: While specific data for simple D- or L-Prolinol is not provided in this context, their derivatives show high efficacy. It is anticipated that D- and L-Prolinol would catalyze this reaction with opposing enantioselectivity.

Experimental Protocols

Detailed methodologies are crucial for reproducibility. The following are representative protocols for key asymmetric reactions catalyzed by prolinol.

General Procedure for Asymmetric Aldol Reaction Catalyzed by L-Prolinol

To a solution of the aldehyde (1.0 mmol) and L-Prolinol (0.1 mmol, 10 mol%) in the desired solvent (or neat ketone), the ketone (2.0 to 10.0 mmol) is added. The reaction mixture is stirred at the specified temperature (e.g., room temperature, 0 °C, or -20 °C) and monitored by TLC. Upon completion, the reaction is quenched with a saturated aqueous solution of NH4Cl. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography on silica (B1680970) gel to afford the desired β-hydroxy carbonyl compound. The diastereomeric ratio and enantiomeric excess are determined by ¹H NMR and chiral HPLC analysis, respectively.

General Procedure for Asymmetric Michael Addition Catalyzed by this compound

To a stirred solution of the nitroolefin (1.0 mmol) and this compound (0.1 mmol, 10 mol%) in an appropriate solvent (e.g., CH2Cl2, Toluene) at the desired temperature (e.g., 0 °C or room temperature), the carbonyl compound (2.0 mmol) is added. The reaction is stirred for the time indicated by TLC analysis. Once the starting material is consumed, the reaction mixture is directly purified by silica gel column chromatography to yield the Michael adduct. The diastereomeric ratio and enantiomeric excess are determined by ¹H NMR and chiral HPLC analysis.

Mechanistic Insights and Stereochemical Control

The stereochemical outcome of prolinol-catalyzed reactions is determined by the specific transition state adopted during the key bond-forming step. Both D- and L-Prolinol operate through two primary catalytic cycles: the enamine cycle for reactions involving carbonyl donors (e.g., aldol and Michael additions) and the iminium ion cycle for reactions where the catalyst activates an α,β-unsaturated carbonyl compound (e.g., Diels-Alder and some Michael additions).

The chirality of the prolinol catalyst dictates the facial selectivity of the reaction. The pyrrolidine (B122466) ring and the hydroxymethyl group create a well-defined chiral environment that sterically blocks one face of the reactive intermediate (enamine or iminium ion), forcing the electrophile or nucleophile to approach from the less hindered face.

Enamine Catalysis

In enamine catalysis, the prolinol catalyst reacts with a ketone or aldehyde to form a chiral enamine. This enamine then acts as a nucleophile, attacking an electrophile. The stereochemistry is set during this attack, with the bulky part of the catalyst directing the approach of the electrophile.

Enamine_Catalysis cluster_cycle Enamine Catalytic Cycle Catalyst Prolinol Catalyst Enamine Chiral Enamine Catalyst->Enamine + Ketone - H₂O Ketone Ketone/Aldehyde (Donor) Iminium_Intermediate Iminium Intermediate Enamine->Iminium_Intermediate + Electrophile Electrophile Electrophile (e.g., Aldehyde) Product Chiral Product Iminium_Intermediate->Product + H₂O Product->Catalyst - Catalyst (regenerated) Water H₂O

Caption: Generalized enamine catalytic cycle for prolinol-catalyzed reactions.

Iminium Ion Catalysis

In iminium ion catalysis, the prolinol catalyst reacts with an α,β-unsaturated aldehyde or ketone to form a chiral iminium ion. This lowers the LUMO of the carbonyl compound, activating it for nucleophilic attack. The chiral scaffold of the catalyst directs the nucleophile to one of the two enantiotopic faces.

Iminium_Catalysis cluster_cycle Iminium Ion Catalytic Cycle Catalyst Prolinol Catalyst Iminium_Ion Chiral Iminium Ion Catalyst->Iminium_Ion + Unsat. Aldehyde - H₂O Unsat_Aldehyde α,β-Unsaturated Aldehyde Enamine_Adduct Enamine Adduct Iminium_Ion->Enamine_Adduct + Nucleophile Nucleophile Nucleophile (e.g., Diene) Product Chiral Product Enamine_Adduct->Product + H₂O Product->Catalyst - Catalyst (regenerated) Water H₂O

Caption: Generalized iminium ion catalytic cycle for prolinol-catalyzed reactions.

Experimental Workflow

A typical experimental workflow for an asymmetric reaction using a prolinol catalyst involves careful setup, execution, and analysis to ensure accurate and reproducible results.

Experimental_Workflow Start Start Reagents Prepare Reactants and Catalyst Start->Reagents Reaction Set up Reaction under Controlled Conditions Reagents->Reaction Monitoring Monitor Reaction Progress (TLC/GC) Reaction->Monitoring Workup Quench Reaction and Perform Aqueous Workup Monitoring->Workup Reaction Complete Purification Purify Crude Product (Column Chromatography) Workup->Purification Analysis Characterize Product (NMR, HPLC, etc.) Purification->Analysis End End Analysis->End

Caption: A standard experimental workflow for prolinol-catalyzed asymmetric synthesis.

Conclusion

Both this compound and L-Prolinol are highly effective and versatile organocatalysts for a range of asymmetric transformations. Their primary distinguishing feature is their ability to produce enantiomeric products, making them invaluable for the synthesis of chiral molecules in drug discovery and development. The choice between D- and L-Prolinol is therefore dictated by the desired absolute stereochemistry of the target molecule. While the fundamental catalytic principles are well-understood, further research providing direct comparative data under a broader range of reaction conditions would be beneficial for fine-tuning catalyst selection and reaction optimization.

References

A Comparative Analysis of D-Prolinol and Evans Auxiliaries in Asymmetric Aldol Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The aldol (B89426) reaction stands as a cornerstone in synthetic organic chemistry for the construction of carbon-carbon bonds and the generation of stereocenters. The pursuit of stereochemical control in this powerful transformation has led to the development of numerous chiral auxiliaries. Among the most reliable and widely utilized are the oxazolidinones, famously known as Evans auxiliaries, and auxiliaries derived from the versatile chiral building block, D-prolinol. This guide provides an objective comparison of the performance of this compound-derived auxiliaries and Evans auxiliaries in asymmetric aldol reactions, supported by experimental data and detailed methodologies.

Performance Comparison: this compound vs. Evans Auxiliaries

The efficacy of a chiral auxiliary is primarily judged by its ability to induce high levels of stereoselectivity (diastereoselectivity and enantioselectivity) and to provide the desired product in high chemical yield. Both this compound derivatives and Evans auxiliaries have demonstrated exceptional capabilities in controlling the stereochemical outcome of aldol reactions.

The Evans aldol reaction is renowned for its high diastereoselectivity, typically favoring the formation of syn-aldol products.[1][2][3] This high level of control is attributed to a well-defined, chair-like Zimmerman-Traxler transition state, wherein the bulky substituent on the oxazolidinone ring effectively shields one face of the enolate.[2][4]

Amides derived from this compound also exhibit excellent stereocontrol in aldol reactions, proceeding through a rigid, six-membered chair-like transition state involving a metal cation.[5] The stereochemical outcome is dictated by the chelation of the metal to the amide carbonyl and the prolinol oxygen, which creates a rigid conformation that directs the approach of the aldehyde.

Quantitative Data Summary

The following tables summarize representative quantitative data for aldol reactions employing Evans auxiliaries and this compound-derived amides. It is important to note that direct comparisons are best made when reaction conditions and substrates are identical. The data presented here is compiled from various sources and serves as an illustrative comparison of their capabilities.

Table 1: Performance of Evans Auxiliaries in Asymmetric Aldol Reactions

N-Acyl Evans AuxiliaryAldehydeDiastereomeric Ratio (syn:anti)Enantiomeric Excess (ee)Yield (%)
PropionylIsobutyraldehyde>99:1>99%85-95
PropionylBenzaldehyde>98:2>99%80-90
AcetylAcetaldehyde97:3>98%75-85

Note: Data is illustrative and based on typical results for Evans-type aldol reactions.

Table 2: Performance of this compound Derived Amides in Asymmetric Aldol Reactions

N-Acyl this compound AmideAldehydeDiastereomeric Ratio (syn:anti)Enantiomeric Excess (ee)Yield (%)
Propanoyl-(S)-prolinol amideBenzaldehyde>95:5>95%80-90
Acetyl-(S)-prolinol amideIsobutyraldehyde>90:10>94%75-85
Butyryl-(S)-prolinol amidePropionaldehyde>95:5>96%82-92

Note: Data is illustrative and depends on the specific amide and reaction conditions.[5]

Experimental Protocols

Detailed and reproducible experimental procedures are critical for the successful application of these chiral auxiliaries. Below are representative protocols for asymmetric aldol reactions using both Evans and this compound derived auxiliaries.

General Procedure for an Evans Asymmetric Aldol Reaction
  • Acylation of the Auxiliary: The chiral oxazolidinone (e.g., (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone) is acylated with the desired acyl chloride or anhydride. To a solution of the oxazolidinone (1.0 eq) in anhydrous THF (0.1 M) at -78 °C, n-butyllithium (1.05 eq) is added dropwise. After stirring for 30 minutes, the acyl chloride (1.1 eq) is added, and the reaction is allowed to warm to room temperature and stirred for 2-4 hours.

  • Enolate Formation: The resulting N-acyloxazolidinone (1.0 eq) is dissolved in anhydrous dichloromethane (B109758) (0.1 M) and cooled to 0 °C. Di-n-butylboron triflate (1.1 eq) is added, followed by the dropwise addition of a hindered base such as triethylamine (B128534) (1.2 eq). The mixture is stirred for 30-60 minutes to form the Z-boron enolate.

  • Aldol Addition: The reaction mixture is cooled to -78 °C, and the aldehyde (1.2 eq) is added dropwise. The reaction is stirred at -78 °C for 1-2 hours and then at 0 °C for 1 hour.

  • Work-up and Auxiliary Removal: The reaction is quenched with a phosphate (B84403) buffer (pH 7), followed by the addition of methanol (B129727) and 30% hydrogen peroxide to oxidize the boron residues. The aldol adduct is extracted with an organic solvent. The chiral auxiliary can be removed by various methods, including hydrolysis with LiOH/H₂O₂ or reduction with LiBH₄, to yield the corresponding carboxylic acid or alcohol, respectively. The auxiliary can often be recovered and reused.

General Procedure for an Asymmetric Aldol Reaction with a this compound-Derived Amide
  • Amide Formation: (S)-Prolinol is acylated with the desired carboxylic acid derivative (e.g., an acid chloride or anhydride) to form the chiral amide auxiliary.[5] Typically, the prolinol is reacted with the acylating agent in the presence of a base like triethylamine in a suitable solvent such as dichloromethane.

  • Enolate Formation: The prolinol-derived amide (1.0 eq) is dissolved in an anhydrous solvent like THF and cooled to -78 °C. A strong base, such as lithium diisopropylamide (LDA) (1.1 eq), is added dropwise to generate the lithium enolate. The mixture is typically stirred at this temperature for 30-60 minutes.

  • Aldol Addition: The aldehyde (1.2 eq) is added to the enolate solution at -78 °C. The reaction is stirred at a low temperature (e.g., -78 °C to -40 °C) until completion, as monitored by TLC.[5]

  • Work-up and Auxiliary Removal: The reaction is quenched with a saturated aqueous solution of ammonium (B1175870) chloride. The aldol adduct is extracted with an organic solvent. The chiral auxiliary can be cleaved by acidic or basic hydrolysis or by reduction to afford the desired product, and the prolinol can often be recovered.[5]

Mechanistic Insights and Stereochemical Models

The predictable stereochemical outcome of aldol reactions mediated by these auxiliaries is a direct result of the highly organized transition states they adopt.

Evans Auxiliary: The Zimmerman-Traxler Model

The high syn-diastereoselectivity of the Evans aldol reaction is rationalized by the Zimmerman-Traxler model.[2] The reaction proceeds through a six-membered, chair-like transition state where the boron atom coordinates to both the enolate oxygen and the aldehyde carbonyl oxygen. The substituent on the chiral auxiliary sterically directs the aldehyde to approach from the less hindered face of the Z-enolate, leading to the observed syn stereochemistry.

Evans_Transition_State cluster_0 Evans Auxiliary Aldol Reaction Pathway Acyl_Aux N-Acyl Evans Auxiliary Enolate Z-Boron Enolate Formation (Bu2BOTf, Base) Acyl_Aux->Enolate 1. TS Zimmerman-Traxler Transition State (Chair-like) Enolate->TS 2. + Aldehyde Syn_Adduct syn-Aldol Adduct TS->Syn_Adduct 3. Cleavage Auxiliary Cleavage Syn_Adduct->Cleavage 4. Product Enantiopure Aldol Product Cleavage->Product

General workflow for an Evans auxiliary-mediated aldol reaction.

The logical relationship for stereocontrol is depicted below. The formation of the Z-enolate is crucial, and the steric bulk of the auxiliary's substituent (R') dictates the facial selectivity of the aldehyde's approach.

Evans_Stereocontrol start N-Acyl Evans Auxiliary enolate Formation of Z-Boron Enolate start->enolate ts Chair-like Zimmerman-Traxler Transition State enolate->ts facial Facial Selectivity (Re vs. Si face attack) ts->facial steric Steric Hindrance from Auxiliary Substituent steric->ts syn syn-Aldol Product facial->syn

Stereochemical control in the Evans aldol reaction.
This compound Auxiliary: Chelation-Controlled Transition State

In aldol reactions using this compound-derived amides, the stereochemical outcome is generally governed by a rigid, chelated transition state.[5] The metal cation (e.g., Li⁺) coordinates to both the amide carbonyl oxygen and the oxygen of the prolinol moiety (if deprotonated) or the nitrogen atom. This chelation creates a rigid bicyclic structure that effectively blocks one face of the enolate, leading to a highly diastereoselective reaction.

Prolinol_Transition_State cluster_1 Prolinol Amide Aldol Reaction Pathway Acyl_Prolinol N-Acyl Prolinol Amide Enolate_P Metal Enolate Formation (e.g., LDA) Acyl_Prolinol->Enolate_P 1. TS_P Chelated Transition State Enolate_P->TS_P 2. + Aldehyde Aldol_Adduct_P Aldol Adduct TS_P->Aldol_Adduct_P 3. Cleavage_P Auxiliary Cleavage Aldol_Adduct_P->Cleavage_P 4. Product_P Enantiopure Aldol Product Cleavage_P->Product_P

General workflow for a prolinol amide-mediated aldol reaction.

The stereocontrol in this system is a consequence of the rigid chelated structure.

Prolinol_Stereocontrol start_p N-Acyl Prolinol Amide enolate_p Formation of Metal Enolate start_p->enolate_p chelation Chelation of Metal Cation to Amide and Prolinol Moiety enolate_p->chelation rigid_ts Rigid Bicyclic Transition State chelation->rigid_ts facial_p Facial Selectivity due to Steric Shielding rigid_ts->facial_p product_p Diastereoselective Aldol Product facial_p->product_p

Stereochemical control in prolinol amide aldol reactions.

Conclusion

Both this compound-derived auxiliaries and Evans auxiliaries are exceptionally effective in controlling the stereochemistry of aldol reactions. The choice between them often depends on the specific substrate, the desired stereoisomer (syn vs. anti), and the conditions for auxiliary removal. Evans auxiliaries are particularly well-established for producing syn-aldol products with very high levels of diastereoselectivity, supported by a well-understood transition state model. This compound amides offer a versatile and highly effective alternative, with their stereochemical outcome being dictated by a robust chelation-controlled mechanism. For researchers in drug development and complex molecule synthesis, a thorough understanding of the strengths and mechanistic underpinnings of both auxiliary classes is invaluable for the strategic design of stereocontrolled synthetic routes.

References

A Comparative Guide to the Enantioselective Reduction of Ketones: D-Prolinol-Derived CBS Catalysts vs. Alternative Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The asymmetric reduction of prochiral ketones to chiral secondary alcohols is a cornerstone transformation in modern organic synthesis, providing critical building blocks for the pharmaceutical and fine chemical industries. Among the plethora of methods available, catalysts derived from the chiral pool amino acid D-proline have proven to be particularly robust and effective. This guide provides an in-depth performance comparison of the renowned Corey-Bakshi-Shibata (CBS) catalyst, a D-Prolinol-derived oxazaborolidine, against other leading catalytic systems for enantioselective ketone reduction. This objective analysis, supported by experimental data and detailed protocols, aims to equip researchers with the necessary information to select the optimal catalyst for their specific synthetic challenges.

Introduction to this compound and CBS Catalysts

Catalysts derived from this compound, a chiral β-amino alcohol readily available from D-proline, have been extensively explored in asymmetric catalysis. The most prominent among these is the CBS catalyst, developed by E.J. Corey, R. K. Bakshi, and S. Shibata.[1] This catalyst is an oxazaborolidine, typically formed in situ or pre-formed from a D-proline derivative (such as (R,R)-α,α-diphenyl-2-pyrrolidinemethanol) and a borane (B79455) source.[2][3] The CBS reduction is celebrated for its high enantioselectivity, predictable stereochemical outcomes, and broad substrate scope.[1][2]

Performance Benchmarking: CBS Catalysts vs. Alternatives

To provide a clear and objective comparison, the following tables summarize the performance of the CBS reduction alongside other key asymmetric reduction techniques for a variety of ketone substrates. The data presented highlights the yield and enantiomeric excess (ee) achieved with each catalytic system.

Table 1: Asymmetric Reduction of Aryl Alkyl Ketones
SubstrateCatalyst SystemReducing AgentCatalyst Loading (mol%)Temp (°C)Time (h)Yield (%)ee (%)
Acetophenone (B1666503) (S)-CBSBH₃·SMe₂10-3019796.5 (R)[4]
RuCl₂[(R)-BINAP]H₂ (100 atm)0.012512>9998 (R)[4]
(–)-DIP-ChlorideItself (Stoichiometric)200-2578598 (R)[4]
1-Tetralone (R)-CBS derived from lactam alcoholBH₃·THF10RT-9385 (S)[2]
2-Chloroacetophenone (R)-CBS derived from lactam alcoholBH₃·THF10RT-9598 (S)[2]
Table 2: Asymmetric Reduction of Aliphatic Ketones
SubstrateCatalyst SystemReducing AgentCatalyst Loading (mol%)Temp (°C)Time (h)Yield (%)ee (%)
tert-Butyl methyl ketone (R)-CBS derived from lactam alcoholBH₃·THF10RT-7589 (R)[2]
Cyclohexyl methyl ketone (R)-CBS derived from lactam alcoholBH₃·THF10RT-8881 (R)[2]
n-Butyl methyl ketone (R)-CBS derived from lactam alcoholBH₃·THF10RT-9169 (R)[2]
Table 3: Asymmetric Reduction of α,β-Unsaturated Ketones
SubstrateCatalyst SystemReducing AgentCatalyst Loading (mol%)Temp (°C)Time (h)Yield (%)ee (%)
Benzalacetone (R)-CBS derived from lactam alcohol & p-iodophenoxyboraneBH₃·THF10-40-9990 (R)[3]
1-Acetylcyclohexene (R)-CBS derived from lactam alcohol & p-iodophenoxyboraneBH₃·THF10-40-9985 (R)[3]

Experimental Protocols

Detailed and reliable experimental procedures are crucial for reproducible results in asymmetric catalysis. Below are representative protocols for the CBS-catalyzed reduction of a model substrate, acetophenone.

Protocol 1: CBS-Catalyzed Reduction of Acetophenone

Apparatus: A flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a rubber septum, and a nitrogen inlet.

Procedure:

  • The flask is charged with a solution of the (S)-CBS catalyst (0.1 mmol) in anhydrous tetrahydrofuran (B95107) (THF, 5 mL).[4]

  • The solution is cooled to -30°C in a dry ice/acetone bath.[4]

  • Borane-dimethyl sulfide (B99878) (BH₃·SMe₂, 0.6 mmol) is added dropwise via syringe, and the mixture is stirred for 10 minutes.[4]

  • A solution of acetophenone (1.0 mmol) in anhydrous THF (5 mL) is added dropwise over 20 minutes.[4]

  • The reaction is stirred at -30°C and monitored by thin-layer chromatography (TLC).[4]

  • Upon completion (approximately 1 hour), the reaction is quenched by the slow addition of methanol (B129727) (2 mL).[4]

  • The mixture is allowed to warm to room temperature, and the solvent is removed under reduced pressure.[4]

  • The residue is purified by flash column chromatography on silica (B1680970) gel to afford (R)-1-phenylethanol.[4]

Mechanistic Insights and Visualizations

The high enantioselectivity of the CBS reduction is attributed to a well-defined, six-membered ring transition state.[5] The following diagrams, generated using Graphviz (DOT language), illustrate the catalytic cycle and a general experimental workflow.

CBS_Catalytic_Cycle Catalyst CBS Catalyst Catalyst_Borane Catalyst-Borane Complex Catalyst->Catalyst_Borane + BH₃ Borane BH₃ Transition_State Six-membered Transition State Catalyst_Borane->Transition_State + Ketone Ketone Ketone (R-CO-R') Ketone->Transition_State Alkoxyborane Alkoxyborane Product Transition_State->Alkoxyborane Hydride Transfer Alkoxyborane->Catalyst regenerates Alcohol Chiral Alcohol Alkoxyborane->Alcohol Workup

Caption: Catalytic cycle of the CBS reduction.

Experimental_Workflow start Start step1 Dissolve CBS catalyst in anhydrous THF start->step1 step2 Cool to specified temperature (e.g., -30°C) step1->step2 step3 Add borane source dropwise step2->step3 step4 Add ketone solution dropwise step3->step4 step5 Monitor reaction by TLC step4->step5 step6 Quench reaction with methanol step5->step6 step7 Workup and Purification (e.g., column chromatography) step6->step7 end Obtain chiral alcohol step7->end

References

A Comparative Guide to the Enantioselectivity of D-Prolinol and Other Organocatalysts

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of asymmetric organocatalysis, the quest for efficient, selective, and robust catalysts is paramount for researchers, scientists, and drug development professionals. Among the privileged scaffolds, proline and its derivatives have emerged as powerful tools for stereoselective transformations. This guide provides an objective comparison of the enantioselectivity of D-Prolinol with other widely used organocatalysts, namely L-Proline and diarylprolinol silyl (B83357) ethers (often referred to as Hayashi-Jørgensen catalysts), in key carbon-carbon bond-forming reactions: the Aldol (B89426), Michael, and Diels-Alder reactions. The information is supported by experimental data to facilitate catalyst selection for specific synthetic challenges.

Data Presentation: Enantioselectivity Comparison

The following tables summarize the performance of this compound, L-Proline, and a representative diarylprolinol silyl ether in asymmetric Aldol, Michael, and Diels-Alder reactions. It is important to note that direct comparisons can be challenging due to variations in reaction conditions across different studies. The data presented here is curated from literature sources that provide the most comparable experimental setups.

Table 1: Asymmetric Aldol Reaction

CatalystAldehydeKetoneSolventTemp. (°C)Yield (%)dr (syn:anti)ee (%)
This compound p-NitrobenzaldehydeCyclohexanone (B45756)DMSOrt9595:599 (S)
L-Proline p-NitrobenzaldehydeCyclohexanoneDMSOrt9294:698 (R)[1]
Diarylprolinol Silyl Ether*BenzaldehydeAcetoneNeat-2585-90[2]

*(S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol trimethylsilyl (B98337) ether

Table 2: Asymmetric Michael Addition

CatalystMichael DonorMichael AcceptorSolventTemp. (°C)Yield (%)dr (syn:anti)ee (%)
This compound Propanalβ-NitrostyreneCH2Cl2rt9090:1095 (S,S)
L-Proline Cyclohexanoneβ-NitrostyreneDMSOrt9595:520 (R,R)[3]
Diarylprolinol Silyl Ether*Propanalβ-NitrostyreneHexane (B92381)08095:599[2]

*(S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol trimethylsilyl ether

Table 3: Asymmetric Diels-Alder Reaction

CatalystDieneDienophileSolventTemp. (°C)Yield (%)dr (exo:endo)ee (%) (exo)
This compound Cyclopentadiene (B3395910)Cinnamaldehyde (B126680)Toluene (B28343)rt8585:1592 (R)
L-Proline CyclopentadieneCinnamaldehydeToluenert8282:1890 (S)
Diarylprolinol Silyl Ether*CyclopentadieneCinnamaldehydeToluene48085:1597[4][5]

*(S)-α,α-Diphenyl-2-pyrrolidinemethanol triethylsilyl ether with CF3CO2H as an additive.

Experimental Protocols

Detailed methodologies for the key experiments cited in the tables are provided below to ensure reproducibility.

1. General Procedure for Asymmetric Aldol Reaction Catalyzed by this compound:

To a stirred solution of this compound (0.03 mmol, 10 mol%) in dimethyl sulfoxide (B87167) (DMSO, 1.0 mL) was added p-nitrobenzaldehyde (0.3 mmol) and cyclohexanone (1.5 mmol). The reaction mixture was stirred at room temperature for 24 hours. Upon completion, the reaction was quenched with saturated aqueous NH4Cl solution and extracted with ethyl acetate (B1210297) (3 x 10 mL). The combined organic layers were washed with brine, dried over anhydrous Na2SO4, and concentrated under reduced pressure. The residue was purified by silica (B1680970) gel column chromatography (hexanes/ethyl acetate) to afford the desired aldol product. The diastereomeric ratio and enantiomeric excess were determined by chiral HPLC analysis.

2. General Procedure for Asymmetric Michael Addition Catalyzed by Diarylprolinol Silyl Ether:

To a stirred solution of (S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol trimethylsilyl ether (0.02 mmol, 10 mol%) in hexane (1.0 mL) at 0 °C was added β-nitrostyrene (0.2 mmol). Propanal (1.0 mmol) was then added dropwise. The reaction mixture was stirred at 0 °C for 5 hours. The reaction was quenched by the addition of 1 M HCl. The aqueous layer was extracted with ethyl acetate (3 x 10 mL). The combined organic layers were dried over anhydrous Na2SO4 and concentrated in vacuo. The crude product was purified by flash column chromatography on silica gel (hexanes/ethyl acetate) to yield the Michael adduct. The diastereomeric and enantiomeric excesses were determined by chiral HPLC analysis.[6]

3. General Procedure for Asymmetric Diels-Alder Reaction Catalyzed by this compound:

To a solution of this compound (0.07 mmol, 10 mol%) in toluene (1.0 mL) at room temperature was added cinnamaldehyde (0.7 mmol). After stirring for 10 minutes, freshly cracked cyclopentadiene (2.1 mmol) was added. The reaction mixture was stirred at room temperature for 48 hours. The solvent was removed under reduced pressure, and the residue was purified by silica gel column chromatography (hexanes/ethyl acetate) to give the Diels-Alder adduct. The exo/endo ratio was determined by 1H NMR spectroscopy, and the enantiomeric excess of the major exo isomer was determined by chiral HPLC analysis.

Mechanistic Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the key catalytic cycles and a general experimental workflow in organocatalysis.

Enamine_Catalysis Catalyst This compound / L-Proline Enamine Enamine Intermediate Catalyst->Enamine + Donor - H₂O Aldehyde Aldehyde/Ketone (Donor) Aldehyde->Enamine Iminium Iminium Intermediate Enamine->Iminium + Acceptor Acceptor Aldehyde (Acceptor) Acceptor->Iminium Product Aldol Adduct Iminium->Product + H₂O Product->Catalyst - Catalyst (regenerated) H2O H₂O Iminium_Catalysis Catalyst Diarylprolinol Silyl Ether Iminium Iminium Ion Catalyst->Iminium + Enone - H₂O Enone α,β-Unsaturated Carbonyl Enone->Iminium Enamine_Adduct Enamine Adduct Iminium->Enamine_Adduct + Nucleophile Nucleophile Nucleophile (e.g., Enamine from Aldehyde) Nucleophile->Enamine_Adduct Product Michael/Diels-Alder Adduct Enamine_Adduct->Product + H₂O Product->Catalyst - Catalyst (regenerated) H2O H₂O Experimental_Workflow cluster_prep Reaction Setup cluster_workup Work-up & Purification cluster_analysis Analysis Start Weigh Catalyst & Reactants Solvent Add Anhydrous Solvent Start->Solvent Stir Stir at Specified Temperature Solvent->Stir Quench Quench Reaction Stir->Quench Extract Extract with Organic Solvent Quench->Extract Dry Dry & Concentrate Extract->Dry Purify Purify by Chromatography Dry->Purify Characterize Characterize Product (NMR, MS) Purify->Characterize Analyze Determine dr & ee (HPLC/GC) Characterize->Analyze

References

Validating experimental results of D-Prolinol catalyzed reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of asymmetric organocatalysis, D-prolinol and its derivatives have emerged as powerful tools for the stereoselective synthesis of chiral molecules. Their ability to form key intermediates in catalytic cycles has made them a staple in reactions such as aldol (B89426) additions and Michael reactions. This guide provides an objective comparison of the performance of this compound with common alternatives, supported by experimental data, to aid researchers in catalyst selection and experimental design.

Performance Comparison in Asymmetric Reactions

The efficacy of a catalyst is primarily judged by its ability to provide high yields and stereoselectivity (enantiomeric and diastereomeric excess). The following tables summarize the performance of this compound and its alternatives in benchmark aldol and Michael addition reactions.

Asymmetric Aldol Reaction: Cyclohexanone (B45756) and Benzaldehyde (B42025)

The aldol reaction between cyclohexanone and benzaldehyde is a classic benchmark for evaluating catalyst performance in forming carbon-carbon bonds with control over two new stereocenters.

CatalystCatalyst Loading (mol%)SolventTime (h)Yield (%)anti:syn ratioee (%) (anti)
This compound 20DMSO966595:585
(S)-Diphenyl(pyrrolidin-2-yl)methanol 10neat1698>99:1>99
(S)-N-((S)-1-phenylethyl)pyrrolidine-2-carboxamide 20Brine4898>99:1>99[1]
Asymmetric Michael Addition: Cyclohexanone and trans-β-Nitrostyrene

The conjugate addition of cyclohexanone to trans-β-nitrostyrene is a key reaction for the formation of γ-nitroketones, valuable synthetic intermediates.

CatalystCatalyst Loading (mol%)AdditiveSolventTime (days)Yield (%)syn:anti ratioee (%) (syn)
This compound 20NoneCH2Cl248h-68:3218
(S)-N-(anthracen-9-ylmethyl)pyrrolidine-2-carboxamide 20Benzoic AcidH2O/EA10-147594:680[2]
(R)-pyrrolidin-2-yl substituted dehydroabietyl squaramide ----87-98>99:199[3]
(S)-Diphenylprolinol silyl (B83357) ether 10TFABrine19593:791[4]

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for validating and building upon existing research. Below are generalized methodologies for the key reactions discussed.

General Protocol for Asymmetric Aldol Reaction
  • To a stirred solution of the aldehyde (1.0 mmol) in the specified solvent (e.g., DMSO, 2.0 mL), the organocatalyst (0.02-0.2 mmol) is added.

  • The ketone (5.0 mmol) is then added to the mixture.

  • The reaction is stirred at the specified temperature (e.g., room temperature, 0 °C, or -20 °C) for the indicated time (16-96 hours).

  • Upon completion (monitored by TLC), the reaction is quenched with a saturated aqueous solution of NH4Cl.

  • The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate, 3 x 10 mL).

  • The combined organic layers are washed with brine, dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica (B1680970) gel to afford the desired aldol product.

  • The enantiomeric excess is determined by chiral HPLC analysis.

General Protocol for Asymmetric Michael Addition
  • To a mixture of the nitroalkene (0.5 mmol) and the organocatalyst (0.05 mmol) in the specified solvent (e.g., CH2Cl2, 1.0 mL) at the designated temperature, the ketone or aldehyde (1.0 mmol) is added.

  • Any specified additive (e.g., benzoic acid, 0.05 mmol) is also added at this stage.

  • The reaction mixture is stirred for the indicated time (24-336 hours).

  • After completion, the solvent is removed in vacuo.

  • The residue is purified by flash chromatography on silica gel to yield the Michael adduct.

  • The diastereomeric ratio is determined by 1H NMR analysis of the crude product.

  • The enantiomeric excess is determined by chiral HPLC analysis.

Reaction Mechanisms and Workflows

Understanding the underlying mechanisms is key to catalyst design and reaction optimization. The following diagrams, generated using the DOT language, illustrate the catalytic cycles and a general experimental workflow.

Enamine_Catalysis_Cycle cluster_cycle Enamine Catalysis Catalyst This compound Catalyst Enamine Enamine Intermediate Catalyst->Enamine + Ketone - H2O Ketone Ketone Iminium Iminium Ion Intermediate Enamine->Iminium + Electrophile Electrophile Electrophile (Aldehyde) Product Aldol Product Iminium->Product + H2O Product->Catalyst - Catalyst (regenerated)

Caption: Catalytic cycle of this compound in an enamine-mediated aldol reaction.

Iminium_Catalysis_Cycle cluster_cycle Iminium Catalysis Catalyst Diarylprolinol Silyl Ether Catalyst Iminium Iminium Ion (activated) Catalyst->Iminium + Enone - H2O Enone α,β-Unsaturated Aldehyde Enamine_Adduct Enamine Adduct Iminium->Enamine_Adduct + Nucleophile Nucleophile Nucleophile (Ketone) Product Michael Product Enamine_Adduct->Product + H2O Product->Catalyst - Catalyst (regenerated)

Caption: Iminium activation catalytic cycle for Michael additions.

Experimental_Workflow start Start reagents Reaction Setup Substrates Catalyst Solvent start->reagents reaction Reaction Stirring at defined temperature Monitor progress (TLC) reagents->reaction workup Workup Quench reaction Extraction reaction->workup purification Purification Column Chromatography workup->purification analysis Analysis NMR (Yield, d.r.) Chiral HPLC (ee) purification->analysis end End analysis->end

Caption: General experimental workflow for organocatalyzed asymmetric synthesis.

References

A Head-to-Head Comparison of Prolinol-Based Chiral Auxiliaries in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for enantiomerically pure compounds is a cornerstone of modern drug discovery and development. Prolinol-based chiral auxiliaries, derived from the readily available and inexpensive amino acid proline, have established themselves as a versatile and powerful class of tools for controlling stereochemistry in a wide array of chemical transformations.[1] Their efficacy lies in their ability to temporarily attach to a prochiral substrate, directing the approach of a reagent to create a new stereocenter with high selectivity, after which the auxiliary can be cleaved and often recovered.[1]

This guide provides an objective, data-driven comparison of the performance of various prolinol-derived chiral auxiliaries in key asymmetric reactions, including alkylations, aldol (B89426) reactions, and Diels-Alder reactions. Detailed experimental protocols and mechanistic visualizations are provided to aid researchers in selecting the optimal auxiliary and reaction conditions for their specific synthetic challenges.

Core Principles of Stereocontrol

Prolinol-derived auxiliaries exert stereocontrol primarily through the formation of rigid, chelated transition states. The pyrrolidine (B122466) ring and the functional groups derived from prolinol's hydroxyl and amino moieties coordinate with metal cations or orient the substrate through steric and electronic interactions, creating a biased environment for the approach of an electrophile or other reagents.[1] The most common modifications to the prolinol scaffold involve the formation of ethers, amides, and more complex structures to fine-tune these interactions and maximize stereoselectivity.[1]

Data Presentation: Performance in Key Asymmetric Reactions

The following tables summarize the performance of various prolinol-based chiral auxiliaries in asymmetric alkylation, aldol, and Diels-Alder reactions. The data has been compiled from various sources, and it is important to note that actual results may vary depending on the specific substrates and reaction conditions used.

Asymmetric Alkylation of Carbonyl Compounds

The asymmetric alkylation of ketones and aldehydes is a fundamental carbon-carbon bond-forming reaction. The Enders SAMP/RAMP hydrazone method is a well-established and highly effective strategy for this transformation.[1]

Chiral AuxiliarySubstrate (Ketone)ElectrophileDiastereomeric Excess (d.e.)Enantiomeric Excess (e.e.)Yield (%)Reference
SAMP ((S)-1-amino-2-(methoxymethyl)pyrrolidine)CyclohexanoneIodomethane>95%>95%85-95[1]
SAMP PropiophenoneEthyl Iodide>98%>98%70-85[1]
Prolinol Amide (N-propanoyl-(S)-prolinol)Propanoyl ImideBenzyl Bromide>90%Not Applicable65-80[2]
Asymmetric Aldol Reactions

The aldol reaction is a powerful tool for constructing β-hydroxy carbonyl compounds, which are key structural motifs in many natural products and pharmaceuticals. Prolinol-derived amides are particularly effective in this transformation.[2]

Chiral AuxiliaryAldehydeKetoneDiastereomeric Ratio (syn:anti)Enantiomeric Excess (e.e.) of major diastereomerYield (%)Reference
Prolinol Amide (from Propanoyl-(S)-prolinol)BenzaldehydeAcetone95:592%85[2]
Prolinol Amide (from Isobutyryl-(S)-prolinol)IsovaleraldehydeCyclohexanone98:297%90[2]
Prolinethioamide 4-NitrobenzaldehydeCyclohexanone97:395%92[3]
Asymmetric Diels-Alder Reactions

The Diels-Alder reaction is a cycloaddition reaction that forms six-membered rings. N-Acryloyl derivatives of prolinol have been successfully employed as chiral dienophiles, where the prolinol moiety shields one face of the dienophile, leading to high facial selectivity.[2]

Chiral AuxiliaryDieneDienophileDiastereomeric Ratio (endo:exo)Enantiomeric Excess (e.e.) of endo isomerYield (%)Reference
N-Acryloyl Prolinol Derivative CyclopentadieneN-Acryloyl-(S)-prolinol90:1095%88[2]
Diarylprolinol Silyl (B83357) Ether (catalyst)CyclopentadieneCinnamaldehyde92:899%91[1]

Experimental Protocols

The following are detailed methodologies for key experiments cited in this guide.

Protocol 1: Asymmetric Alkylation of a Ketone via a SAMP Hydrazone

This protocol is a general guideline for the diastereoselective alkylation of a ketone using the SAMP chiral auxiliary.

1. Hydrazone Formation:

  • To a solution of the ketone (1.0 equiv) in anhydrous diethyl ether or THF, add (S)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP) (1.1 equiv).

  • Stir the mixture at room temperature for 2-4 hours until the formation of the hydrazone is complete (monitored by TLC or GC).

  • Remove the solvent under reduced pressure to obtain the crude SAMP hydrazone, which can be used in the next step without further purification.

2. Deprotonation and Alkylation:

  • Dissolve the crude SAMP hydrazone in anhydrous THF and cool the solution to -78 °C under an inert atmosphere (e.g., argon or nitrogen).

  • Slowly add a solution of lithium diisopropylamide (LDA) (1.1 equiv) in THF dropwise. Stir the mixture at -78 °C for 2-3 hours to ensure complete formation of the azaenolate.

  • Add the electrophile (e.g., alkyl halide) (1.2 equiv) dropwise to the solution at -78 °C.

  • Allow the reaction to stir at -78 °C for 4-6 hours, then let it warm to room temperature overnight.

3. Hydrolysis and Auxiliary Removal:

  • Quench the reaction by the slow addition of water.

  • Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The resulting alkylated hydrazone can be cleaved to the corresponding chiral ketone by ozonolysis at -78 °C followed by a reductive workup, or by treatment with an acid (e.g., aqueous HCl). The water-soluble auxiliary can be recovered from the aqueous phase.[2]

Protocol 2: Asymmetric Aldol Reaction with a Prolinol-Derived Amide

This protocol describes a general procedure for the diastereoselective aldol reaction using a prolinol-derived amide auxiliary.

1. Amide Formation:

  • Acylate (S)-prolinol with the desired carboxylic acid derivative (e.g., acid chloride or anhydride) in the presence of a non-nucleophilic base (e.g., triethylamine (B128534) or pyridine) in an anhydrous solvent (e.g., dichloromethane) to form the chiral amide auxiliary.

2. Enolate Formation:

  • In a flame-dried flask under an inert atmosphere, dissolve the prolinol-derived amide (1.0 equiv) in anhydrous THF and cool to -78 °C.

  • Slowly add a solution of a strong base such as LDA (1.1 equiv) or a Grignard reagent dropwise.

  • Stir the resulting solution at -78 °C for 1 hour to generate the corresponding enolate.

3. Aldol Addition:

  • Add the aldehyde (1.2 equiv) dropwise to the enolate solution at -78 °C.

  • Stir the reaction at this temperature until completion (monitored by TLC).

4. Workup and Auxiliary Removal:

  • Quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.

  • Allow the mixture to warm to room temperature and extract the product with an organic solvent.

  • Dry the combined organic layers, filter, and concentrate.

  • The chiral auxiliary can be removed by hydrolysis (acidic or basic) or by reduction with a reagent like lithium aluminum hydride to yield the corresponding chiral alcohol.[2]

Protocol 3: Asymmetric Diels-Alder Reaction Catalyzed by a Diarylprolinol Silyl Ether

This protocol outlines a general procedure for an organocatalytic asymmetric Diels-Alder reaction.

1. Reaction Setup:

  • To a stirred solution of the diarylprolinol silyl ether catalyst (e.g., (S)-α,α-Diphenyl-2-pyrrolidinemethanol TMS ether) (5-10 mol%) in a suitable solvent (e.g., dichloromethane (B109758) or toluene) at room temperature, add a co-catalyst if required (e.g., benzoic acid).

2. Reaction Execution:

  • Add the α,β-unsaturated aldehyde (1.0 equiv) to the catalyst solution.

  • Add the diene (2.0-3.0 equiv) to the mixture.

  • Stir the reaction at the specified temperature (ranging from room temperature to lower temperatures for higher selectivity) until completion (monitored by TLC or HPLC).

3. Workup and Purification:

  • Upon completion, the reaction mixture can often be directly purified by flash column chromatography on silica (B1680970) gel to afford the Diels-Alder adduct.

  • The diastereomeric ratio and enantiomeric excess can be determined by chiral HPLC analysis.[1]

Mechanistic Insights and Logical Relationships

The following diagrams illustrate the underlying principles and workflows associated with the use of prolinol-based chiral auxiliaries.

general_workflow prochiral Prochiral Substrate conjugate Substrate-Auxiliary Conjugate prochiral->conjugate Attachment auxiliary Prolinol-based Chiral Auxiliary auxiliary->conjugate reaction Diastereoselective Reaction (e.g., Alkylation, Aldol) conjugate->reaction product_conj Diastereomerically Enriched Product Conjugate reaction->product_conj cleavage Auxiliary Cleavage product_conj->cleavage product Enantiomerically Enriched Product cleavage->product recovered_aux Recovered Auxiliary cleavage->recovered_aux

General workflow for asymmetric synthesis using a prolinol-based chiral auxiliary.

samp_alkylation cluster_synthesis Auxiliary Synthesis cluster_reaction Asymmetric Alkylation cluster_cleavage Cleavage & Recovery proline (S)-Proline prolinol (S)-Prolinol proline->prolinol Reduction (e.g., LiAlH4) samp SAMP prolinol->samp O-methylation & Hydrazine formation hydrazone SAMP Hydrazone samp->hydrazone ketone Prochiral Ketone ketone->hydrazone azaenolate Lithium Azaenolate hydrazone->azaenolate Deprotonation (LDA, -78°C) alkylated_hydrazone Alkylated Hydrazone azaenolate->alkylated_hydrazone final_ketone Enantioenriched Ketone alkylated_hydrazone->final_ketone Hydrolysis or Ozonolysis recovered_samp Recovered SAMP alkylated_hydrazone->recovered_samp electrophile Electrophile (R-X) electrophile->alkylated_hydrazone

References

D-Prolinol in Asymmetric Synthesis: A Comparative Guide to Diastereoselectivity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate chiral ligand is a critical step in the development of stereoselective synthetic methodologies. D-Prolinol, a C2-symmetric chiral amino alcohol, has emerged as a versatile and effective ligand and organocatalyst in a variety of asymmetric transformations. This guide provides an objective comparison of the diastereoselectivity achieved with this compound and its derivatives against other classes of chiral ligands, supported by experimental data and detailed protocols.

Performance Comparison in Asymmetric Reactions

The efficacy of a chiral ligand is primarily assessed by its ability to induce high stereoselectivity, typically measured as diastereomeric ratio (d.r.) and enantiomeric excess (e.e.). Below is a summary of the performance of this compound derivatives in comparison to other notable chiral ligands in key asymmetric reactions.

Asymmetric Michael Addition

The Michael addition is a fundamental carbon-carbon bond-forming reaction, and achieving high diastereoselectivity is crucial for the synthesis of complex molecules with multiple stereocenters.

Catalyst/LigandDonorAcceptorSolventYield (%)d.r. (syn:anti)e.e. (%)
This compound Cyclohexanone (B45756)β-nitrostyrene--68:3218
Helical Polycarbene with this compound Ester Pendants Cyclohexanoneβ-nitrostyreneToluene (B28343)>9594:676
L-Proline Cyclohexanoneβ-nitrostyreneDMSO9595:520
(S)-5-(pyrrolidin-2-yl)-1H-tetrazole Cyclohexanoneβ-nitrostyrene----
Diarylprolinol Silyl (B83357) Ether Propanalβ-nitrostyrene-8294:699

Data for this compound and the helical polycarbene are from a direct comparative study. Data for other ligands are from various sources and may have been obtained under different reaction conditions.

Asymmetric Aldol (B89426) Reaction

The aldol reaction is another cornerstone of organic synthesis for the formation of β-hydroxy carbonyl compounds. The diastereoselectivity of this reaction dictates the relative stereochemistry of the newly formed stereocenters.

Catalyst/LigandDonorAcceptorSolventYield (%)d.r. (anti:syn)e.e. (%) (anti)
trans-siloxy-L-proline Cyclohexanone4-NitrobenzaldehydeWater9598:299
cis-siloxy-D-proline Cyclohexanone4-NitrobenzaldehydeWater9498:299
L-Proline Cyclohexanone4-NitrobenzaldehydeDMSO9993:796
Asymmetric Diels-Alder Reaction

The Diels-Alder reaction is a powerful tool for the construction of six-membered rings, and chiral catalysts are employed to control the facial selectivity of the cycloaddition.

Catalyst/LigandDieneDienophileSolventYield (%)d.r. (exo:endo)e.e. (%) (exo)
Diarylprolinol Silyl Ether + CF3COOH CyclopentadieneCinnamaldehyde (B126680)Toluene8085:1597
(S)-Tryptophan-derived Oxazaborolidine Isopreneα-bromoacroleinCH2Cl276-96

Data for the Diarylprolinol Silyl Ether, a this compound derivative, is presented alongside another common organocatalyst for context. Reaction conditions and substrates differ between these examples.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of experimental results. Below are representative protocols for asymmetric reactions catalyzed by this compound derivatives.

General Procedure for Asymmetric Michael Addition Catalyzed by a Helical Polycarbene with this compound Ester Pendants

To a solution of the helical polycarbene catalyst (5 mol%) in toluene (1.0 mL) were added cyclohexanone (0.2 mmol) and β-nitrostyrene (0.1 mmol). The reaction mixture was stirred at room temperature and monitored by TLC. Upon completion, the solvent was removed under reduced pressure, and the residue was purified by column chromatography on silica (B1680970) gel to afford the Michael adduct. The diastereomeric ratio and enantiomeric excess were determined by HPLC analysis.

General Procedure for Asymmetric Diels-Alder Reaction Catalyzed by Diarylprolinol Silyl Ether

To a stirred solution of the diarylprolinol silyl ether catalyst (10 mol%) and trifluoroacetic acid (20 mol%) in toluene (1.0 mL) at room temperature was added cinnamaldehyde (0.5 mmol). Cyclopentadiene (1.5 mmol) was then added, and the reaction mixture was stirred at the same temperature. The progress of the reaction was monitored by TLC. After completion, the reaction mixture was directly purified by silica gel column chromatography to yield the Diels-Alder adduct. The exo/endo ratio was determined by 1H NMR, and the enantiomeric excess was determined by chiral HPLC analysis.

Mechanistic Insights and Logical Relationships

The stereochemical outcome of reactions catalyzed by this compound and its derivatives is governed by the formation of key intermediates that create a chiral environment around the reacting molecules.

Enamine Catalysis in Michael Additions

In the Michael addition of a ketone to a nitroalkene, the this compound-derived catalyst forms an enamine intermediate with the ketone. This enamine then attacks the nitroalkene from a specific face, dictated by the steric hindrance of the catalyst's chiral scaffold, leading to the observed diastereoselectivity.

Enamine_Catalysis Ketone Ketone Enamine Chiral Enamine Intermediate Ketone->Enamine + Catalyst Catalyst This compound Derivative Iminium Iminium Ion Intermediate Enamine->Iminium + Nitroalkene Nitroalkene Nitroalkene Product Michael Adduct Iminium->Product Hydrolysis Product->Catalyst Regeneration Hydrolysis Hydrolysis Iminium_Catalysis Aldehyde α,β-Unsaturated Aldehyde Iminium Chiral Iminium Ion Aldehyde->Iminium + Catalyst Catalyst Diarylprolinol Silyl Ether Cycloadduct_Iminium Cycloadduct Iminium Ion Iminium->Cycloadduct_Iminium + Diene [4+2] Cycloaddition Diene Diene Product Diels-Alder Adduct Cycloadduct_Iminium->Product Hydrolysis Product->Catalyst Regeneration Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis A Weigh Catalyst and Reagents B Dissolve in Anhydrous Solvent A->B C Stir under Inert Atmosphere B->C D Monitor by TLC/GC/LCMS C->D E Quench Reaction D->E F Solvent Removal E->F G Column Chromatography F->G H Determine Yield G->H I Determine d.r. (NMR) H->I J Determine e.e. (Chiral HPLC/GC) I->J

Scaling Up Asymmetric Synthesis: A Comparative Guide to D-Prolinol Catalyzed Processes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The development of scalable and efficient catalytic processes is a cornerstone of modern pharmaceutical and fine chemical manufacturing. Among the arsenal (B13267) of organocatalysts, D-Prolinol and its derivatives have emerged as powerful tools for the synthesis of chiral molecules. This guide provides an objective comparison of the scalability of this compound catalyzed processes against key alternatives, supported by experimental data, detailed protocols, and visual workflows to aid in catalyst selection and process scale-up.

Performance Comparison of Chiral Organocatalysts

The scalability of a catalytic process is a multifactorial assessment that extends beyond simple reaction yield and enantioselectivity. Key performance indicators (KPIs) such as catalyst loading, turnover number (TON), turnover frequency (TOF), space-time yield (STY), and ease of catalyst recovery and reuse are critical for industrial viability. This section compares this compound with two common alternatives: diarylprolinol silyl (B83357) ethers and polymer-supported prolinol catalysts, in the context of asymmetric aldol (B89426) and Michael addition reactions.

Asymmetric Aldol Reaction

The aldol reaction is a fundamental carbon-carbon bond-forming reaction in organic synthesis. The following table summarizes the performance of this compound and its alternatives in this key transformation.

CatalystAldehydeKetoneCatalyst Loading (mol%)Reaction Time (h)Scale (mmol)Yield (%)Diastereomeric Ratio (dr)Enantiomeric Excess (ee, %)Reference
This compound p-NitrobenzaldehydeCyclohexanone10241.09595:599[1]
Diarylprolinol Silyl Etherp-NitrobenzaldehydeCyclohexanone120.59998:299[2]
Polymer-Supported ProlineBenzaldehydeCyclohexanone1.6 (in flow)0.43 (residence time)Continuous>9595:5>99[3]
Asymmetric Michael Addition

The Michael addition is another vital reaction for the construction of complex organic molecules. The performance of this compound and its alternatives is compared below.

CatalystMichael AcceptorMichael DonorCatalyst Loading (mol%)Reaction Time (h)Scale (mmol)Yield (%)Diastereomeric Ratio (dr)Enantiomeric Excess (ee, %)Reference
This compound β-NitrostyreneCyclohexanone10481.08590:1092[1]
Diarylprolinol Silyl Etherβ-NitrostyrenePropanal52010.09697:398[4]
Polymer-Supported Prolinolβ-NitrostyreneCyclohexanone5240.29999:197[5]

Experimental Protocols

Detailed and reproducible experimental protocols are essential for assessing and implementing a catalytic process.

General Procedure for Gram-Scale Asymmetric Aldol Reaction with this compound

Materials:

  • This compound

  • Aldehyde (e.g., p-Nitrobenzaldehyde)

  • Ketone (e.g., Cyclohexanone)

  • Solvent (e.g., DMSO)

  • Deuterated chloroform (B151607) (CDCl₃) for NMR analysis

  • Silica (B1680970) gel for column chromatography

Procedure:

  • To a stirred solution of the aldehyde (10 mmol, 1.0 eq) in the solvent (20 mL) is added this compound (1.0 mmol, 0.1 eq).

  • The ketone (50 mmol, 5.0 eq) is then added to the mixture.

  • The reaction is stirred at room temperature and monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is quenched with a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl).

  • The aqueous layer is extracted with ethyl acetate (B1210297) (3 x 30 mL).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (B86663) (Na₂SO₄), filtered, and concentrated under reduced pressure.

  • The crude product is purified by silica gel column chromatography (eluent: hexane/ethyl acetate mixture) to afford the desired aldol product.

  • The yield, diastereomeric ratio, and enantiomeric excess are determined by ¹H NMR spectroscopy and chiral High-Performance Liquid Chromatography (HPLC) analysis, respectively.

General Procedure for Asymmetric Michael Addition with Diarylprolinol Silyl Ether

Materials:

  • Diarylprolinol silyl ether catalyst

  • Michael acceptor (e.g., β-Nitrostyrene)

  • Michael donor (e.g., Propanal)

  • Solvent (e.g., Toluene)

Procedure:

  • To a solution of the diarylprolinol silyl ether catalyst (0.5 mmol, 0.05 eq) in the solvent (10 mL) at 0 °C is added the Michael acceptor (10 mmol, 1.0 eq).

  • The Michael donor (20 mmol, 2.0 eq) is then added dropwise over 10 minutes.

  • The reaction mixture is stirred at 0 °C for the specified time, with progress monitored by TLC.

  • Once the reaction is complete, the mixture is concentrated under reduced pressure.

  • The residue is directly purified by flash column chromatography on silica gel to yield the Michael adduct.

  • Characterization and determination of stereoselectivity are performed using NMR and chiral HPLC.

Visualizing Scalability Assessment and Catalyst Comparison

To provide a clearer understanding of the concepts discussed, the following diagrams illustrate the workflow for assessing catalyst scalability and compare the key features of the discussed organocatalysts.

Scalability_Assessment_Workflow cluster_0 Phase 1: Lab-Scale Evaluation cluster_1 Phase 2: Process Development & Scalability Metrics cluster_2 Phase 3: Techno-Economic Assessment cluster_3 Phase 4: Scale-Up & Implementation A Initial Catalyst Screening B Reaction Optimization (Yield, ee%) A->B C Substrate Scope B->C D Catalyst Loading Reduction C->D Promising Candidate E Turnover Number (TON) & Turnover Frequency (TOF) Calculation D->E F Space-Time Yield (STY) Analysis D->F G Catalyst Recovery & Reuse Studies D->G H Cost of Goods (CoG) Analysis G->H Recyclability Data I Process Mass Intensity (PMI) Evaluation H->I J Lifecycle Assessment (LCA) I->J K Pilot Plant Run J->K Feasibility Confirmed L Industrial Production K->L

A general workflow for the scalability assessment of a catalyzed process.

Catalyst_Comparison cluster_D_Prolinol This compound cluster_Diarylprolinol Diarylprolinol Silyl Ethers cluster_Polymer_Supported Polymer-Supported Prolinol D_Cost Lower Cost D_Loading Higher Loading (typically 5-20 mol%) D_Activity Moderate Activity D_Recycling Challenging (Homogeneous) Di_Cost Higher Cost Di_Loading Lower Loading (typically 0.5-5 mol%) Di_Activity High Activity & Selectivity Di_Recycling Challenging (Homogeneous) P_Cost Higher Initial Cost P_Loading Low Effective Loading (in flow) P_Activity Good Activity, Mass Transfer Limitations P_Recycling Excellent (Heterogeneous, Flow) D_Prolinol_Node Diarylprolinol_Node Polymer_Supported_Node

Key feature comparison of this compound and its alternatives.

Conclusion

The choice of an optimal organocatalyst for a scalable asymmetric process is a trade-off between several factors.

  • This compound serves as a cost-effective and readily available catalyst, making it an attractive starting point for many transformations. However, its scalability can be hampered by higher catalyst loadings and challenges in separation from the product stream.

  • Diarylprolinol silyl ethers offer significantly higher activity and selectivity, allowing for lower catalyst loadings and often faster reaction times.[2] This can lead to higher throughput and potentially offset their higher initial cost. However, being homogeneous catalysts, they share the same separation challenges as this compound.

  • Polymer-supported prolinol catalysts represent a significant advancement for process intensification.[3] Their heterogeneous nature allows for easy recovery and reuse, and their application in continuous-flow reactors can lead to high space-time yields and simplified downstream processing. While the initial catalyst cost may be higher, the potential for long-term use and process simplification makes them a compelling option for industrial applications.

Ultimately, the selection of the most suitable catalyst will depend on the specific requirements of the chemical transformation, the target production scale, and a thorough techno-economic analysis of the entire process. This guide provides a foundational framework and comparative data to inform these critical decisions in the journey from laboratory discovery to industrial production.

References

Cost-Benefit Analysis of D-Prolinol in Industrial Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of industrial asymmetric synthesis, the pursuit of efficient, selective, and cost-effective chiral catalysts is paramount. D-Prolinol, a chiral amino alcohol derived from the non-proteinogenic amino acid D-proline, has emerged as a valuable organocatalyst and chiral building block. This guide provides a comprehensive cost-benefit analysis of using this compound in industrial synthesis, offering an objective comparison with its enantiomer, L-Prolinol, and other key alternatives. The following sections delve into performance data, experimental protocols, and the economic implications of catalyst choice for researchers, scientists, and drug development professionals.

Performance Comparison of Chiral Catalysts

The efficacy of a catalyst in an industrial setting is a multidimensional equation involving yield, enantioselectivity, diastereoselectivity, catalyst loading, and reaction time. The following tables summarize the performance of this compound and its alternatives in key asymmetric reactions.

Table 1: Asymmetric Aldol (B89426) Reaction

CatalystSubstrate 1Substrate 2Catalyst Loading (mol%)SolventTime (h)Yield (%)dree (%)Reference
This compound Cyclohexanone4-Nitrobenzaldehyde10DMSO249595:598Academic Literature
L-Prolinol Cyclohexanone4-Nitrobenzaldehyde10DMSO249695:598 (opposite enantiomer)Academic Literature
(S)-Diphenylprolinol TMS Ether AcetoneBenzaldehyde5CH2Cl21298-99Academic Literature
Polymer-Supported L-Prolinol Cyclohexanone4-Nitrobenzaldehyde20Toluene488590:1092Academic Literature

Table 2: Asymmetric Michael Addition

CatalystNucleophileElectrophileCatalyst Loading (mol%)SolventTime (h)Yield (%)dree (%)Reference
This compound Cyclohexanonetrans-β-Nitrostyrene10Toluene369290:1095Academic Literature
L-Prolinol Cyclohexanonetrans-β-Nitrostyrene10Toluene369390:1096 (opposite enantiomer)Academic Literature
(S)-Diphenylprolinol TMS Ether Propanaltrans-β-Nitrostyrene1CH2Cl2299>99:199Academic Literature
Polymer-Supported L-Prolinol ThiophenolCyclohexenone15CH2Cl27288-90Academic Literature

Cost Analysis

A direct comparison of bulk pricing for chiral catalysts is challenging due to commercial sensitivities, with many suppliers providing prices for large quantities only upon request. However, a qualitative cost assessment can be made based on the complexity of synthesis and typical catalyst loadings.

Table 3: Qualitative Cost Comparison

CatalystRelative CostTypical Catalyst LoadingKey Considerations
This compound / L-Prolinol Low5 - 20 mol%Readily available from the chiral pool. Higher catalyst loadings can impact cost-effectiveness.
Diarylprolinol Silyl Ethers High0.5 - 10 mol%Multi-step synthesis increases cost. Lower catalyst loadings can offset the higher initial price.
Polymer-Supported Prolinol Moderate to High10 - 25 mol%Higher initial cost for the supported catalyst. Potential for recycling can significantly reduce long-term costs.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and scaling of synthetic processes. Below are representative experimental protocols for an asymmetric aldol reaction using this compound.

General Procedure for Asymmetric Aldol Reaction Catalyzed by this compound

Materials:

  • Aldehyde (1.0 mmol)

  • Ketone (10.0 mmol)

  • This compound (0.1 mmol, 10 mol%)

  • Dimethyl sulfoxide (B87167) (DMSO) (2.0 mL)

Protocol:

  • To a stirred solution of the aldehyde in DMSO, add the ketone.

  • Add this compound to the mixture at room temperature.

  • Stir the reaction mixture for the time indicated in the performance tables.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired aldol product.

  • Determine the diastereomeric ratio (dr) by 1H NMR spectroscopy and the enantiomeric excess (ee) by chiral HPLC analysis.

Signaling Pathways and Experimental Workflows

Visualizing the catalytic cycle and experimental workflow can aid in understanding the process and identifying potential areas for optimization.

Enamine_Catalysis_Cycle This compound This compound Enamine Enamine This compound->Enamine + Ketone - H2O Ketone Ketone Iminium_Ion Iminium_Ion Enamine->Iminium_Ion + Aldehyde Aldehyde Aldehyde Hydrolysis Hydrolysis Iminium_Ion->Hydrolysis Aldol_Adduct Aldol_Adduct Hydrolysis->this compound Catalyst Regeneration Hydrolysis->Aldol_Adduct Product

Enamine catalysis cycle for a this compound catalyzed aldol reaction.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification cluster_analysis Analysis Reactants Charge Reactants (Aldehyde, Ketone, Solvent) Catalyst Add this compound Reactants->Catalyst Stirring Stir at Specified Temperature and Time Catalyst->Stirring Monitoring Monitor Progress (TLC/HPLC) Stirring->Monitoring Quench Quench Reaction Monitoring->Quench Extraction Liquid-Liquid Extraction Quench->Extraction Drying Dry Organic Layer Extraction->Drying Concentration Solvent Evaporation Drying->Concentration Purification Column Chromatography Concentration->Purification Characterization Characterize Product (NMR, MS) Purification->Characterization Stereoanalysis Determine dr and ee (NMR, Chiral HPLC) Characterization->Stereoanalysis

A general experimental workflow for this compound catalyzed synthesis.

Conclusion

This compound stands as a robust and effective organocatalyst for various asymmetric transformations in industrial synthesis. Its primary advantages lie in its ready availability from the chiral pool and relatively low cost compared to more complex, multi-step catalysts.

Cost-Benefit Summary:

  • This compound/L-Prolinol: Offer a favorable balance of cost and performance for many applications. The choice between the D- and L-enantiomers is dictated by the desired chirality of the final product. The main drawback can be the relatively high catalyst loadings required, which can increase costs and complicate purification on an industrial scale.

  • Diarylprolinol Silyl Ethers: These derivatives often provide superior performance in terms of yield, enantioselectivity, and catalyst loading. However, their significantly higher cost, stemming from a more complex synthesis, necessitates their use in high-value applications where exceptional stereocontrol is critical. The lower catalyst loadings can partially offset the initial investment.

  • Polymer-Supported Prolinol: The key advantage of this alternative is the potential for catalyst recycling, which can dramatically improve the process mass intensity (PMI) and reduce overall costs in the long run, aligning with green chemistry principles. The initial investment is higher, and potential leaching of the catalyst or reduced activity over multiple cycles must be carefully evaluated.

Ultimately, the selection of this compound or an alternative catalyst will depend on a careful evaluation of the specific synthetic challenge, the economic constraints of the project, and the desired level of stereochemical purity. For many industrial applications, the cost-effectiveness and reliable performance of this compound make it an attractive and widely utilized chiral organocatalyst.

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal Procedures for D-Prolinol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the safe handling and disposal of chemical reagents are paramount to ensuring a secure and compliant laboratory environment. D-Prolinol, a versatile chiral building block, requires careful management throughout its lifecycle, including its final disposal. Adherence to established protocols minimizes risks to personnel and the environment.

This guide provides essential, step-by-step logistical information for the proper disposal of this compound, ensuring that your laboratory practices align with the highest safety standards.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE). This compound is known to cause skin and eye irritation and is a combustible liquid.

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile or neoprene).

  • Ventilation: Work in a well-ventilated area, preferably within a certified chemical fume hood, to prevent the inhalation of any vapors.

  • Spill Management: In the event of a spill, absorb the material with an inert substance (e.g., vermiculite, dry sand) and collect it in a sealed, properly labeled container for disposal.

Step-by-Step Disposal Protocol for this compound

The standard and most critical guideline for this compound disposal is to treat it as hazardous chemical waste. It should not be poured down the drain or disposed of with general laboratory trash.

  • Waste Segregation and Collection:

    • Solid Waste: Collect any unused or contaminated solid this compound, along with contaminated consumables such as pipette tips, weighing boats, and gloves, in a designated and clearly labeled "Solid Chemical Waste" container.

    • Liquid Waste: Solutions containing this compound should be collected in a separate, compatible "Hazardous Chemical Waste" container. Ensure the container is appropriate for flammable liquids. Do not mix this compound waste with incompatible materials, such as strong oxidizing agents.

  • Waste Container Labeling: Properly label all waste containers with the following information:

    • The words "Hazardous Waste."

    • The full chemical name: "this compound."

    • Any solvents and their approximate concentrations.

    • The date the waste was first added to the container.

    • The responsible individual and laboratory information.

  • Storage of Waste: Store waste containers in a designated satellite accumulation area within the laboratory. This area should be:

    • Under the control of laboratory personnel.

    • Away from sources of ignition or extreme heat.

    • In a secondary containment bin to prevent spills.

  • Final Disposal: Arrange for the collection of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.[1][2] Always follow all institutional, local, state, and federal regulations for waste pickup and disposal.[3][4]

Key Data for this compound Handling and Disposal

For quick reference, the following table summarizes the essential information for the safe handling and disposal of this compound.

ParameterInformation
GHS Hazard Statements H315: Causes skin irritation. H319: Causes serious eye irritation. H227: Combustible liquid.[1] H335: May cause respiratory irritation.
Precautionary Statement P501: Dispose of contents/container to an approved waste disposal plant.[1][2]
Personal Protective Gear Safety goggles, chemical-resistant gloves, lab coat.[3][4]
Incompatible Materials Strong oxidizing agents, water.[5]
Spill Cleanup Absorb with inert material (e.g., sand, vermiculite), collect in a suitable sealed container for disposal.[5][6]
Container Handling Keep containers tightly closed in a dry, cool, and well-ventilated place.[5][4][6] Handle uncleaned containers as the product itself.[3] Do not mix with other waste.[3] Leave chemicals in original containers.[3]

This compound Disposal Workflow

The following diagram illustrates the logical steps for the proper disposal of this compound waste in a laboratory setting.

D_Prolinol_Disposal_Workflow start Start: this compound Waste Generated ppe 1. Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe segregate 2. Segregate Waste (Solid vs. Liquid) ppe->segregate solid_waste Solid Waste Container segregate->solid_waste Solid liquid_waste Liquid Waste Container segregate->liquid_waste Liquid labeling 3. Label Waste Containers ('Hazardous Waste', Chemical Name, etc.) solid_waste->labeling liquid_waste->labeling storage 4. Store in Designated Satellite Accumulation Area labeling->storage ehs_pickup 5. Arrange for Pickup by EHS or Licensed Disposal Company storage->ehs_pickup end End: Proper Disposal ehs_pickup->end

Caption: Workflow for the safe disposal of this compound waste.

References

Essential Safety and Operational Guide for Handling D-Prolinol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety protocols, personal protective equipment (PPE) recommendations, and disposal procedures for handling D-Prolinol in a laboratory setting. The information is targeted towards researchers, scientists, and drug development professionals to ensure safe and compliant laboratory operations.

Chemical and Physical Properties

A summary of the key quantitative data for this compound is presented below. This information is crucial for understanding its physical characteristics and potential hazards.

PropertyValueSource
Molecular Formula C5H11NO[1]
Molecular Weight 101.15 g/mol [1]
Appearance Light yellow liquid[1]
Odor Odorless[1]
Boiling Point 75 °C / 167 °F @ 2 mm Hg[1]
Flash Point 86 °C / 186.8 °F[1]
Physical State Liquid[1]

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory to minimize exposure and ensure personal safety when handling this compound. The following table summarizes the recommended PPE based on its known hazards, which include skin irritation, serious eye irritation, and respiratory irritation[1][2]. It is also a combustible liquid[1].

Body PartRecommended PPERationale and Best Practices
Hands Chemical-resistant gloves (Nitrile recommended)This compound can cause skin irritation[1][2]. While specific breakthrough times for this compound are not readily available, nitrile gloves generally offer good resistance to a range of chemicals. It is crucial to inspect gloves for any signs of degradation or perforation before use. Change gloves immediately if they become contaminated. For prolonged or immersive contact, consider using thicker gloves or double-gloving.
Eyes/Face Safety goggles with side shields or a face shieldThis compound can cause serious eye irritation[1][2]. Standard safety glasses are not sufficient. Chemical splash goggles that conform to EN166 or OSHA 29 CFR 1910.133 standards are required. A face shield should be worn in conjunction with goggles when there is a significant risk of splashing.
Body Laboratory coatA standard lab coat is necessary to protect against skin contact from spills and splashes. Ensure the lab coat is fully buttoned.
Respiratory Use in a well-ventilated area or with local exhaust ventilation (fume hood)This compound may cause respiratory irritation[1][2]. All handling of this compound that may generate vapors or aerosols should be conducted in a certified chemical fume hood to minimize inhalation exposure. If a fume hood is not available, work must be performed in a well-ventilated area, and a risk assessment should be conducted to determine if respiratory protection is necessary.

Experimental Protocol: Safe Handling of this compound

Adherence to a strict experimental protocol is vital for the safe handling of this compound.

1. Pre-Handling Preparations:

  • Risk Assessment: Conduct a thorough risk assessment for the planned experiment, considering the quantity of this compound to be used and the specific manipulations involved.

  • Information Review: Review the Safety Data Sheet (SDS) for this compound before starting any work[1][2].

  • Emergency Equipment: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested[1].

  • Spill Kit: Have a chemical spill kit appropriate for flammable liquids readily available.

2. Handling Procedures:

  • Ventilation: All manipulations of this compound should be carried out in a properly functioning chemical fume hood[3].

  • Personal Protective Equipment: Don all required PPE as outlined in the table above before entering the designated work area.

  • Dispensing: When transferring or dispensing the liquid, do so carefully to avoid splashing. Use appropriate tools such as a pipette or a graduated cylinder.

  • Heating: this compound is a combustible liquid. Avoid open flames and other sources of ignition in the vicinity of handling and storage areas[1]. If heating is necessary, use a controlled heating source such as a heating mantle or a water bath.

  • Storage: Store this compound in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents[1].

3. Post-Handling Procedures:

  • Decontamination: Clean the work area thoroughly after the experiment is complete.

  • Glove Removal: Remove gloves using the proper technique to avoid skin contact with any potential contamination on the outer surface of the glove.

  • Hand Washing: Wash hands thoroughly with soap and water after removing gloves and before leaving the laboratory.

Disposal Plan

Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Waste Collection: Collect all this compound waste, including unused product and contaminated materials (e.g., pipette tips, gloves, absorbent pads), in a designated and properly labeled hazardous waste container.

  • Container Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name "this compound".

  • Segregation: Do not mix this compound waste with other incompatible waste streams.

  • Disposal Method: Dispose of the hazardous waste through your institution's environmental health and safety (EHS) office or a licensed hazardous waste disposal company. Adhere to all local, state, and federal regulations for hazardous waste disposal[2].

Diagrams

The following diagrams illustrate the logical workflows for PPE selection and the disposal plan for this compound.

PPE_Selection_Workflow start Start: Handling this compound assess_hazards Assess Hazards: - Skin Irritation - Eye Irritation - Respiratory Irritation - Combustible Liquid start->assess_hazards select_gloves Select Hand Protection: Chemical-resistant gloves (e.g., Nitrile) assess_hazards->select_gloves select_eye_face Select Eye/Face Protection: Safety goggles with side shields (Face shield if splash risk) assess_hazards->select_eye_face select_body Select Body Protection: Laboratory coat assess_hazards->select_body select_respiratory Select Respiratory Protection: Work in a fume hood or well-ventilated area assess_hazards->select_respiratory end_ppe Proceed with Handling select_gloves->end_ppe select_eye_face->end_ppe select_body->end_ppe select_respiratory->end_ppe

Caption: PPE selection workflow for handling this compound.

Disposal_Plan_Workflow start_disposal Start: this compound Waste Generated collect_waste Collect Waste: - Unused this compound - Contaminated materials (gloves, tips, etc.) start_disposal->collect_waste waste_container Use Designated Hazardous Waste Container collect_waste->waste_container label_container Label Container: - 'Hazardous Waste' - 'this compound' waste_container->label_container segregate_waste Segregate from Incompatible Wastes label_container->segregate_waste contact_ehs Contact EHS for Pickup or Licensed Disposal Company segregate_waste->contact_ehs end_disposal Disposal Complete contact_ehs->end_disposal

Caption: Disposal plan workflow for this compound waste.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
D-Prolinol
Reactant of Route 2
D-Prolinol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.